Product packaging for 2-hydrazinyl-5-iodoPyridine(Cat. No.:CAS No. 77992-46-2)

2-hydrazinyl-5-iodoPyridine

Cat. No.: B1613007
CAS No.: 77992-46-2
M. Wt: 235.03 g/mol
InChI Key: XFEWGDAERUEGIY-UHFFFAOYSA-N
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Description

2-hydrazinyl-5-iodoPyridine is a useful research compound. Its molecular formula is C5H6IN3 and its molecular weight is 235.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6IN3 B1613007 2-hydrazinyl-5-iodoPyridine CAS No. 77992-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-iodopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEWGDAERUEGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625449
Record name 2-Hydrazinyl-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77992-46-2
Record name 2-Hydrazinyl-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-hydrazinyl-5-iodopyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-hydrazinyl-5-iodopyridine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document delves into its chemical structure, physicochemical properties, spectroscopic profile, and reactivity. Emphasis is placed on its synthetic routes and its critical role as a scaffold for the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and derivatization are provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development who are interested in leveraging the unique chemical attributes of this compound for advanced scientific applications.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold present in a vast number of approved pharmaceuticals.[1] Among these, this compound (C₅H₆IN₃) stands out as a particularly valuable and versatile building block. Its structure strategically combines three key functional components:

  • A Pyridine Ring: A six-membered aromatic heterocycle that provides a rigid framework and influences the molecule's electronic properties and biological interactions.[1]

  • A Hydrazine Moiety (-NHNH₂): A highly reactive nucleophilic group at the 2-position, enabling the construction of a wide array of other heterocyclic systems such as pyrazoles, triazoles, and hydrazones. Hydrazide-hydrazone derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

  • An Iodine Atom: Positioned at the 5-position, this halogen serves as an excellent leaving group and a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse carbon-based substituents. Furthermore, the presence of iodine opens avenues for radiolabeling with isotopes like ¹²³I or ¹²⁵I for use in diagnostic imaging techniques such as single-photon emission computed tomography (SPECT).[4]

This unique combination of reactive sites makes this compound a powerful precursor for creating complex molecules with potential therapeutic value, particularly in the synthesis of novel anti-inflammatory, anticancer, and antimicrobial agents.[5][6]

Chemical Identity and Structure

A precise understanding of the molecule's identity and spatial arrangement is fundamental to its application.

  • IUPAC Name: (5-iodopyridin-2-yl)hydrazine[7]

  • Common Synonyms: 2-hydrazino-5-iodopyridine, 5-Iodo-2-hydrazinopyridine[7][8]

  • CAS Number: 77992-46-2[7][8]

  • Molecular Formula: C₅H₆IN₃[7]

  • Molecular Weight: 235.03 g/mol [7][8]

The structure consists of a pyridine ring where the nitrogen atom is at position 1. A hydrazine group is attached to the carbon at position 2, and an iodine atom is attached to the carbon at position 5.

Caption: 2D structure of (5-iodopyridin-2-yl)hydrazine.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental conditions. The data below are computed properties sourced from the PubChem database.[7]

PropertyValueSource
Molecular Weight 235.03 g/mol PubChem[7]
XLogP3 1.1PubChem[7]
Hydrogen Bond Donor Count 2PubChem[7]
Hydrogen Bond Acceptor Count 3PubChem[7]
Rotatable Bond Count 1PubChem[7]
Exact Mass 234.96064 DaPubChem[7]
Topological Polar Surface Area 50.9 ŲPubChem[7]
Heavy Atom Count 9PubChem[7]
Physical Form SolidSigma-Aldrich[8]
Storage Temperature 2-8°CSigma-Aldrich[8]

Spectroscopic Profile

While specific spectral data can vary with the experimental setup, the following characteristics are predicted based on the molecular structure and analysis of related compounds.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring. The hydrazine group would exhibit broad signals for the -NH and -NH₂ protons, the positions of which are solvent-dependent.

    • ¹³C NMR: The pyridine ring carbons are expected in the aromatic region (110-160 ppm). The carbon attached to the hydrazine group (C-2) would be upfield shifted due to nitrogen's electron-donating effect, while the carbon bonded to iodine (C-5) would show a characteristic downfield shift due to the heavy atom effect.[4] The cyano carbon signal, if present in a derivative, would appear around 113 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational signatures would include N-H stretching vibrations from the primary amine of the hydrazine group, typically appearing in the 3300-3500 cm⁻¹ region.[4] C=N and C=C stretching vibrations from the aromatic ring would also be prominent.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (234.96064 Da).[7]

Synthesis and Reactivity

Synthesis

The most common and industrially scalable method for synthesizing 2-hydrazinylpyridine derivatives is through the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine hydrate.[9][10] For this compound, the precursor is typically 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine.

The reaction mechanism involves the attack of the highly nucleophilic hydrazine on the electron-deficient C-2 position of the pyridine ring, leading to the displacement of the halide. An excess of hydrazine hydrate is often employed to act as both the nucleophile and the base to neutralize the generated hydrohalic acid, driving the reaction to completion.[9]

Caption: General synthesis workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Reactions of the Hydrazine Group: The primary amine of the hydrazine moiety is a potent nucleophile. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[11] Critically, it can react with 1,3-dicarbonyl compounds (like acetylacetone) or other suitable reagents to construct five-membered heterocyclic rings like pyrazoles, a common motif in pharmacologically active compounds.[11]

  • Reactions at the Iodine Position: The carbon-iodine bond is susceptible to cleavage and substitution, making it an ideal site for building molecular complexity. It can participate in various palladium-catalyzed cross-coupling reactions, allowing for the attachment of aryl, alkyl, or alkynyl groups. This versatility is paramount for creating libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its derivatives have shown promise across multiple therapeutic areas.

  • Scaffold for Bioactive Heterocycles: The hydrazine group is a gateway to a vast array of heterocyclic systems. Many hydrazide-hydrazone derivatives are investigated for their wide-ranging biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[2][3][12]

  • Precursor for Targeted Therapies: The pyridine core is a well-established pharmacophore.[1] By using the iodine and hydrazine handles to introduce various substituents, chemists can design molecules that target specific enzymes or receptors implicated in diseases like cancer, inflammation, and neurological disorders.[5][6]

  • Radiopharmaceutical Development: The stable iodine atom can be substituted with a radioactive isotope, such as Iodine-123, to create radiopharmaceuticals for diagnostic imaging.[4] This allows for non-invasive visualization and study of biological processes in vivo.

cluster_core Core Compound cluster_reactions Key Reactions cluster_applications Potential Applications A This compound B Condensation (Hydrazone formation) A->B C Cyclization (e.g., Pyrazole synthesis) A->C D Cross-Coupling (e.g., Suzuki, Sonogashira) A->D H Radiolabeled Imaging Agents A->H Isotopic Exchange E Antimicrobial Agents B->E F Anticancer Agents C->F G Anti-inflammatory Agents C->G D->F

Caption: Logical workflow from core compound to potential applications.

Experimental Protocols

The following protocols are representative methodologies. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of hydrazinopyridines from their chloro-precursors.[10][13][14]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 2-Chloro-5-iodopyridine

  • Hydrazine hydrate (80% or higher)

  • n-Butanol (or another high-boiling solvent)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-iodopyridine (1 equivalent).

  • Add n-butanol (approx. 5-10 volumes relative to the starting material).

  • Add hydrazine hydrate (5-10 equivalents). Causality: A large excess is used to ensure the reaction goes to completion and to act as a base, preventing the formation of undesired dimers.[9]

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically several hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed to obtain pure this compound.

Protocol 2: Synthesis of a Pyrazole Derivative

This protocol demonstrates the utility of this compound in constructing a new heterocyclic ring.[11]

Objective: To synthesize 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-iodopyridine.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol or acetic acid (as solvent)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours. Causality: The reaction proceeds via an initial condensation to form a hydrazone intermediate, which is not isolated but undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterize the final product using NMR, IR, and MS to confirm the structure.

Safety, Handling, and Storage

This compound and its precursors are hazardous chemicals that must be handled with care.

  • Hazard Identification:

    • Harmful if swallowed (H302).[8]

    • Causes skin irritation (H315).[8]

    • Causes serious eye irritation (H319).[8]

    • May cause respiratory irritation (H335).[8]

  • Precautionary Measures:

    • Handle only in a well-ventilated chemical fume hood.[15]

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

    • Avoid breathing dust, fumes, or vapors.[16]

    • Wash hands thoroughly after handling.[15]

    • In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

    • Recommended storage temperature is between 2°C and 8°C.[8]

Conclusion

This compound is a high-utility heterocyclic compound whose value lies in the strategic placement of its reactive functional groups. The nucleophilic hydrazine moiety provides a reliable route for constructing diverse N-containing heterocycles, while the iodine atom offers a versatile handle for C-C bond formation via cross-coupling chemistry. This dual reactivity makes it an indispensable building block for generating molecular diversity in drug discovery programs. As researchers continue to explore novel chemical space for therapeutic agents, the demand for and applications of well-designed intermediates like this compound are set to expand further.

References

  • PubChem. This compound | C5H6IN3 | CID 22397188. [Link]
  • Abood, N. K. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science. (2020-01-15). [Link]
  • Google Patents.
  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014-11-18). [Link]
  • PubChem. 2-hydrazinopyridine | C5H7N3 | CID 78645. [Link]
  • da Silva, W. R., et al.
  • Google Patents.
  • NIST. 2-Hydrazinopyridine - NIST WebBook. [Link]
  • Popiołek, Ł. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]
  • Masoudi, M. Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.
  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. (2025-08-08). [Link]
  • Jampilek, J., & Kralova, K. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. (2021-10-13). [Link]
  • Ali, S. H., & Sayed, A. R. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Journal of Chemistry. (2025-02-05). [Link]
  • Al-Warhi, T., et al. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. (2024-07-30). [Link]
  • PubChemLite. 2-amino-5-iodopyridine (C5H5IN2). [Link]
  • Google Patents. Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Der Pharma Chemica. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)

Sources

Synthesis pathways for 2-hydrazinyl-5-iodopyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Hydrazinyl-5-iodopyridine

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural arrangement, featuring a nucleophilic hydrazine moiety and a versatile iodine atom on a pyridine scaffold, makes it an invaluable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The iodine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various aryl or alkyl groups, while the hydrazine group is a key pharmacophore and a reactive intermediate for constructing nitrogen-containing heterocycles like pyrazoles, triazoles, and indazoles.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, the rationale behind experimental choices, and a comparative analysis of the available routes to empower researchers in selecting and optimizing the most suitable method for their specific application, whether for small-scale discovery or large-scale manufacturing.

Physicochemical Properties and Spectroscopic Profile

Before embarking on synthesis, a thorough understanding of the target compound's properties is essential for monitoring reaction progress and verifying the final product's identity and purity.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 77992-46-2
Molecular Formula C₅H₆IN₃
Molecular Weight 235.03 g/mol
Appearance Off-white to yellow solid (typical)
Melting Point Data not consistently reported; requires experimental determination.
IUPAC Name (5-iodopyridin-2-yl)hydrazine

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the hydrazine protons. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants dictated by the substitution pattern. The NH and NH₂ protons of the hydrazine group will appear as broader signals, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbon atom attached to the iodine (C-5) is expected to be significantly shielded (appearing at a lower chemical shift, approx. 90-100 ppm) due to the heavy atom effect.[1] The carbon attached to the hydrazine group (C-2) will appear further downfield (approx. 155-160 ppm).[1]

  • IR Spectroscopy: Key vibrational signatures include N-H stretching bands for the hydrazine group in the 3300-3500 cm⁻¹ region and characteristic aromatic C-H and C=N/C=C stretching vibrations of the pyridine ring.[1]

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through two robust and well-established strategies. The choice between them often hinges on the availability of starting materials, scalability, and safety considerations.

G start Select Synthetic Strategy snar Pathway 1: Nucleophilic Aromatic Substitution (SNAr) start->snar Precursors: 2-Halo-5-iodopyridines diazo Pathway 2: Diazotization-Reduction start->diazo Precursor: 2-Amino-5-iodopyridine snar_adv Advantages: - High Yield - Direct, one-step conversion - Milder conditions often possible snar->snar_adv snar_dis Disadvantages: - Precursor synthesis required - Potential for side reactions snar->snar_dis diazo_adv Advantages: - Utilizes common starting material diazo->diazo_adv diazo_dis Disadvantages: - Unstable diazonium intermediate - Requires strict temperature control - Multi-step process diazo->diazo_dis

Caption: Decision matrix for selecting a synthetic pathway.

Pathway 1: Nucleophilic Aromatic Substitution (S_N_Ar) on Halopyridine Precursors

This is the most direct and widely employed method for synthesizing 2-hydrazinylpyridines. The strategy relies on the reaction of a 2-halopyridine with hydrazine hydrate. The electron-withdrawing nature of the pyridine ring nitrogen activates the C-2 and C-4 positions towards nucleophilic attack, making this substitution reaction favorable.

G cluster_0 Pathway 1: SNAr Reaction start_mol 2-Halo-5-iodopyridine (X = Cl, Br) product This compound start_mol->product Solvent, Heat (e.g., Ethanol, Butanol, or neat) reagent + Hydrazine Hydrate (NH2NH2·H2O) G cluster_1 Pathway 2: Diazotization-Reduction start_mol 2-Amino-5-iodopyridine intermediate [5-Iodopyridin-2-yl]diazonium chloride start_mol->intermediate Step 1: Diazotization (0-5 °C) step1_reagent + NaNO2, HCl product This compound intermediate->product Step 2: Reduction step2_reagent + Reducing Agent (e.g., SnCl2)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazino-5-iodopyridine (CAS 77992-46-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

2-Hydrazino-5-iodopyridine, identified by the CAS number 77992-46-2, is a halogenated pyridine derivative incorporating a reactive hydrazine moiety. This unique structural combination makes it a compound of significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of an iodine atom at the 5-position can modulate the compound's lipophilicity, metabolic stability, and potential for halogen bonding, a recognized interaction in drug-receptor binding. Furthermore, the hydrazino group at the 2-position serves as a versatile synthetic handle for the creation of more complex molecules, such as hydrazones, pyrazoles, and other heterocyclic systems, which are prevalent in biologically active compounds. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Hydrazino-5-iodopyridine, alongside detailed experimental protocols for its characterization, offering a foundational resource for its application in research and development.

Molecular Identity and Physicochemical Properties

The fundamental identification and a summary of the key physicochemical properties of 2-Hydrazino-5-iodopyridine are presented below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and estimations from structurally related compounds.

Identifier Value Source
CAS Number 77992-46-2[1]
IUPAC Name (5-iodopyridin-2-yl)hydrazine[1]
Synonyms 2-Hydrazino-5-iodopyridine, 5-Iodo-2-hydrazinopyridine[1]
Molecular Formula C₅H₆IN₃[1]
Molecular Weight 235.03 g/mol [1]
Physical Form Solid
Physicochemical Property Value Source & Notes
Melting Point Data not availableExperimental data for the related 2-Amino-5-iodopyridine is 128-131 °C[2].
Boiling Point Data not available
Solubility Data not availableLikely soluble in polar organic solvents such as methanol, ethanol, and DMSO.
pKa (estimated) ~8-9Estimated for the hydrazine functional group.
XLogP3 (computed) 1.1[1]
Topological Polar Surface Area 50.9 Ų[1]

Synthesis and Structural Elucidation

The synthesis of 2-Hydrazino-5-iodopyridine can be approached through the nucleophilic aromatic substitution of a suitable di-substituted pyridine. A plausible synthetic route, adapted from general methods for preparing hydrazinopyridines, is outlined below.

Proposed Synthesis Workflow

Synthesis of 2-Hydrazino-5-iodopyridine start 2-Chloro-5-iodopyridine workup Work-up (Solvent removal, extraction, drying) start->workup Reaction Mixture reagent Hydrazine Hydrate (N₂H₄·H₂O) reagent->workup solvent Solvent (e.g., n-propanol) solvent->workup conditions Reflux conditions->workup product 2-Hydrazino-5-iodopyridine purification Purification (e.g., Recrystallization) workup->purification purification->product

Caption: Proposed synthesis of 2-Hydrazino-5-iodopyridine.

Detailed Synthetic Protocol

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-iodopyridine (1 equivalent).

  • Solvent and Reagent Addition: Add a suitable solvent such as n-propanol, followed by the addition of hydrazine monohydrate (typically 3 to 15 equivalents)[3].

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a period of time (e.g., 6 hours), with the progress monitored by thin-layer chromatography (TLC)[3].

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water to remove excess hydrazine hydrate and any inorganic by-products. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The crude product is obtained after solvent evaporation and can be further purified by recrystallization from an appropriate solvent system to yield pure 2-Hydrazino-5-iodopyridine.

Analytical Characterization

A comprehensive characterization of 2-Hydrazino-5-iodopyridine is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the pyridine ring and the hydrazine moiety.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the N-H stretching of the hydrazine group and the aromatic C-H and C=N stretching of the pyridine ring. Fourier-Transform Infrared (FTIR) spectra for this compound are available in public databases such as PubChem[1].

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) data is also available on PubChem[1].

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would be appropriate.

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

Experimental Protocols for Physicochemical Parameter Determination

The following section details established experimental workflows for determining key physicochemical properties of novel compounds like 2-Hydrazino-5-iodopyridine.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) is a critical parameter that influences a compound's solubility, absorption, and interaction with biological targets.

pKa Determination Workflow start Prepare Stock Solution of Compound samples Prepare Samples by Diluting Stock Solution in Each Buffer start->samples buffers Prepare a Series of Buffers with a Range of pH Values buffers->samples measurement Measure UV-Vis Absorbance Spectrum for Each Sample samples->measurement analysis Plot Absorbance at a Specific Wavelength vs. pH measurement->analysis result Determine pKa from the Inflection Point of the Sigmoidal Curve analysis->result logP Determination Workflow start Prepare n-Octanol and Water Phases dissolve Dissolve a Known Amount of Compound in One Phase start->dissolve mix Combine and Vigorously Shake the Two Phases for an Extended Period dissolve->mix equilibrate Allow Phases to Separate (Centrifugation may be required) mix->equilibrate sample Carefully Sample Both the Aqueous and n-Octanol Layers equilibrate->sample quantify Quantify the Concentration of the Compound in Each Phase (e.g., by HPLC or UV-Vis) sample->quantify calculate Calculate logP = log([Compound]octanol / [Compound]aqueous) quantify->calculate

Caption: Workflow for logP determination using the shake-flask method.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a precisely weighed amount of 2-Hydrazino-5-iodopyridine in one of the phases.

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the compound in a separatory funnel or vial. Shake vigorously for a sufficient time to allow for equilibrium to be reached (e.g., 2 hours).

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC with UV detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for 2-Hydrazino-5-iodopyridine, its structural motifs suggest several areas of potential pharmacological relevance.

  • Hydrazide and Hydrazone Derivatives: Hydrazides and their corresponding hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] The hydrazine moiety in 2-Hydrazino-5-iodopyridine can be readily condensed with various aldehydes and ketones to generate a library of hydrazones for biological screening.

  • Enzyme Inhibition: The hydrazine group is a known feature in some enzyme inhibitors. For instance, certain hydrazine derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[8] The potential of 2-Hydrazino-5-iodopyridine and its derivatives as inhibitors for various enzymes could be a fruitful area of investigation. An initial screening could involve assays against a panel of kinases, proteases, or other enzymes relevant to specific disease areas.[9][10]

  • Pyridine-Containing Pharmaceuticals: The pyridine scaffold is present in numerous approved drugs targeting a wide array of receptors and enzymes.[11] The specific substitution pattern of 2-Hydrazino-5-iodopyridine could confer novel pharmacological properties.

Hypothetical Drug Discovery and Development Pathway

Drug Discovery Pathway start 2-Hydrazino-5-iodopyridine synthesis Synthesis of Derivatives (e.g., Hydrazones) start->synthesis screening High-Throughput Screening (Enzyme or Cell-based Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy and toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Hypothetical pathway for the development of drugs derived from 2-Hydrazino-5-iodopyridine.

Conclusion

2-Hydrazino-5-iodopyridine is a chemical entity with considerable potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with standardized protocols for its synthesis and characterization. While there is a current lack of specific biological data for this compound, its structural features suggest promising avenues for future research, particularly in the development of novel enzyme inhibitors and other bioactive molecules. The methodologies and information presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule.

References

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Hygeia.J.D.Med.
  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). Trade Science Inc.
  • 2-Hydrazinyl-5-iodopyridine | C5H6IN3 | CID 22397188. (n.d.). PubChem.
  • Effect of atomic Charge on pka 's of Substituted pyridines. (n.d.).
  • Determination of the pKa values of some pyridine derivatives by computational methods. (2018). Bulgarian Chemical Communications.
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2016). Molecules.
  • Theoretical pKa calculations of substituted pyridines. (n.d.).
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.
  • Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling.
  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023). JoVE.
  • Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. (2022). Molecules.
  • Clinical and pharmacological studies with 5-iodo-2'-deoxycytidine. (1963). Cancer Research.
  • Synthesis method of 2-amino-5-iodopyridine. (n.d.). Google Patents.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). International Journal of Environmental Research and Public Health.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). Molecules.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). Molecules.
  • Process for preparing 2-aminopyridine derivatives. (n.d.). Google Patents.
  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (n.d.). Google Patents.
  • In Vitro Enzymatic Inhibitory Activity Assay from US Patent US20250127800: "PYRIMIDINE OR PYRIDINE DERIVATIVE AND MEDICINAL USE THEREOF". (2025). PubChem.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules.

Sources

A Technical Guide to (5-Iodopyridin-2-yl)hydrazine: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Iodopyridin-2-yl)hydrazine, a halogenated pyridine derivative, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique trifunctional architecture—comprising a pyridine ring, a reactive hydrazinyl moiety, and a versatile iodine atom—offers a strategic platform for the development of novel chemical entities. This guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol with mechanistic insights, and a survey of its current and potential applications, particularly in the realms of drug discovery and advanced materials. The information herein is synthesized to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and development.

Chemical Identity and Properties

A precise understanding of a compound's nomenclature and physicochemical properties is the bedrock of reproducible science.

Nomenclature and Identifiers

The compound is recognized by several names and identifiers across chemical literature and databases. Establishing its correct identity is crucial for accurate sourcing and regulatory compliance.

  • IUPAC Name : (5-iodo-2-pyridinyl)hydrazine[1]

  • Common Synonyms : 2-hydrazinyl-5-iodopyridine, 2-hydrazino-5-iodopyridine, (5-iodopyridin-2-yl)hydrazine, 5-Iodo-2-hydrazinopyridine, (5-Iodo-pyridin-2-yl)-hydrazine[1][2][3][4]

  • CAS Number : 77992-46-2[1][3][5]

Physicochemical Data

The key properties of (5-Iodopyridin-2-yl)hydrazine are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

PropertyValueSource
Molecular Formula C₅H₆IN₃PubChem[1]
Molecular Weight 235.03 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[3]
Canonical SMILES C1=CC(=NC=C1I)NNPubChem[1]
InChI Key XFEWGDAERUEGIY-UHFFFAOYSA-NPubChem[1][3]
Storage Temperature 2-8°CSigma-Aldrich[3]

Synthesis and Mechanistic Rationale

The synthesis of (5-Iodopyridin-2-yl)hydrazine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This section details a robust protocol and explains the causality behind the chosen experimental parameters.

Synthetic Strategy and Causality

The primary route involves the displacement of a halide (typically chloride) from the 2-position of the pyridine ring by hydrazine.

  • Core Mechanism : The pyridine ring's nitrogen atom acts as an electron-withdrawing group, which activates the C2 and C4 positions towards nucleophilic attack. Reacting a precursor like 2-chloro-5-iodopyridine with a strong nucleophile like hydrazine hydrate facilitates the substitution.

  • Choice of Reagents :

    • Starting Material : 2-Chloro-5-iodopyridine is a commercially available and efficient starting material[6]. The chloro group is a good leaving group in this SNAr context.

    • Nucleophile : Hydrazine hydrate serves as the source of the hydrazinyl group. A significant excess is often employed in practice. This choice is deliberate; it maximizes the reaction rate and, critically, minimizes the formation of undesired dimeric byproducts where a second molecule of the pyridine halide reacts with the newly installed hydrazine[7].

  • Reaction Conditions : The reaction is typically performed at an elevated temperature (reflux) to overcome the activation energy of the substitution[8].

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and scalability.

Objective : To synthesize (5-Iodopyridin-2-yl)hydrazine from 2-chloro-5-iodopyridine.

Materials :

  • 2-Chloro-5-iodopyridine (1.0 eq)

  • Hydrazine hydrate (80% in water, 10-15 eq)

  • n-Butanol (as solvent)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure :

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-iodopyridine (1.0 eq) and n-butanol (approx. 5 mL per gram of starting material).

  • Reagent Addition : Add hydrazine hydrate (10-15 eq) to the stirred suspension.

  • Reflux : Heat the reaction mixture to reflux (approx. 118°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching & Extraction : Cool the mixture to room temperature. Carefully add deionized water to quench the reaction. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing : Combine the organic layers and wash sequentially with deionized water and brine to remove residual hydrazine and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure (5-Iodopyridin-2-yl)hydrazine.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_react Reaction Phase cluster_workup Workup & Isolation cluster_purify Purification Reactants 1. Charge Reactants (2-Chloro-5-iodopyridine, Hydrazine Hydrate, n-Butanol) Reflux 2. Heat to Reflux (12-24h, ~118°C) Reactants->Reflux Stirring Quench 3. Quench with Water Reflux->Quench Extract 4. Extract with Ethyl Acetate Quench->Extract Wash 5. Wash with Water & Brine Extract->Wash Dry 6. Dry & Concentrate Wash->Dry Purify 7. Recrystallization or Column Chromatography Dry->Purify Product Pure (5-Iodopyridin-2-yl)hydrazine Purify->Product caption Fig 1. Experimental workflow for the synthesis of (5-Iodopyridin-2-yl)hydrazine.

Caption: Fig 1. Experimental workflow for the synthesis of (5-Iodopyridin-2-yl)hydrazine.

Chemical Reactivity and Core Applications

The utility of (5-Iodopyridin-2-yl)hydrazine stems from the distinct reactivity of its functional groups, making it a versatile intermediate.

Reactivity of the Hydrazinyl Group

The terminal -NH₂ of the hydrazinyl group is highly nucleophilic and readily reacts with electrophiles. A cornerstone reaction is the condensation with aldehydes and ketones to form stable hydrazone linkages. This reaction is fundamental in fragment-based drug discovery and the construction of complex molecular architectures[9].

HydrazoneFormation Reactant1 (5-Iodopyridin-2-yl)hydrazine Product Hydrazone Derivative Reactant1->Product Condensation (-H₂O) Reactant2 Aldehyde or Ketone (R-C(=O)-R') Reactant2->Product caption Fig 2. General reaction scheme for hydrazone formation.

Caption: Fig 2. General reaction scheme for hydrazone formation.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs[10]. (5-Iodopyridin-2-yl)hydrazine leverages this core while adding functionalities that are highly valuable for lead optimization.

  • Pharmaceutical Intermediates : It serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs)[11]. Its structure allows for diverse functionalization to probe structure-activity relationships (SAR).

  • Enzyme Inhibition : The hydrazinyl group is a known pharmacophore that can interact with the active sites of various enzymes, potentially acting as an inhibitor in key metabolic pathways[11].

  • Radiopharmaceutical Development : The iodine atom is not merely a synthetic handle; it can be substituted with a radioactive isotope, such as Iodine-123. This opens a direct path to developing novel radiopharmaceuticals for diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT), a powerful tool in oncology and neurology research[11].

Applications in Material Science

Beyond pharmaceuticals, the unique electronic and chelating properties of this molecule present opportunities in material science. The combination of the aromatic pyridine ring and the hydrazine group could be exploited in the development of new functional materials, such as sensors, organic conductors, or metal-organic frameworks[11].

Safety and Handling

Professional laboratory practice dictates a thorough understanding of the potential hazards associated with any chemical.

  • Toxicity and Irritation : Hydrazine and its derivatives are suspected to have moderate toxicity and can be irritants to the skin, eyes, and respiratory tract[11][12]. Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chemical Stability : Under certain conditions, such as high heat or exposure to strong oxidizing agents, the carbon-iodine bond may cleave, potentially releasing iodine vapor, which is a respiratory irritant[11]. Store the compound in a cool, dry, and dark place as recommended[3].

Conclusion

(5-Iodopyridin-2-yl)hydrazine is a high-value chemical intermediate with a compelling profile for researchers in drug discovery and material science. Its straightforward synthesis, combined with the versatile reactivity of its hydrazinyl and iodo functionalities, provides a robust platform for innovation. From creating libraries of potential enzyme inhibitors to designing next-generation diagnostic imaging agents, its applications are both significant and expanding. This guide serves as a foundational resource for harnessing the full potential of this powerful synthetic building block.

References

  • PubChem. This compound.
  • CP Lab Safety. This compound, 95% Purity, C5H6IN3, 1 gram. [Link]
  • PubChem. 5-Chloro-2-hydrazinyl-3-iodopyridine.
  • PubChem. 2-Hydrazinopyridine.
  • PubChem. 2-Hydrazinyl-5-Methylpyridine.
  • PubChem. 2-Hydrazinyl-5-nitropyridine.
  • Abood, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 43. [Link]
  • Der Pharma Chemica. (2016). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
  • Google Patents.
  • Google Patents.
  • ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Link]
  • Malik, I., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217. [Link]
  • ResearchGate. (2021, January). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]

Sources

Molecular weight and formula of 2-hydrazinyl-5-iodopyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydrazinyl-5-iodopyridine: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, chemical reactivity, and key applications, grounding our discussion in established scientific principles and field-proven insights.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative whose utility stems from the unique interplay of its three key functional components: the aromatic pyridine ring, the nucleophilic hydrazine group, and the reactive iodine atom. This specific arrangement makes it a versatile precursor in organic synthesis.

The pyridine ring is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The hydrazine moiety at the 2-position is a potent nucleophile, ready to participate in a wide array of condensation and cyclization reactions to form more complex heterocyclic systems.[2] Finally, the iodine atom at the 5-position serves as a handle for transition metal-catalyzed cross-coupling reactions and offers a site for potential radiolabeling, a feature of significant interest in the development of diagnostic imaging agents.[3][4][5]

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₆IN₃[3][6][7]
Molecular Weight 235.03 g/mol [3][6][8]
CAS Number 77992-46-2[6]
IUPAC Name (5-iodopyridin-2-yl)hydrazine[6]
Synonyms 2-Hydrazino-5-iodopyridine, 5-Iodo-2-hydrazinopyridine[6][7]
Physical Form Solid
Storage Temperature 2-8°C

Synthesis Protocol and Mechanistic Considerations

The most common and straightforward synthesis of 2-hydrazinylpyridines involves the nucleophilic aromatic substitution (SNAr) of a corresponding 2-halopyridine with hydrazine. The halogen at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Experimental Protocol: Synthesis from 2-Chloro-5-iodopyridine

This protocol describes a representative lab-scale synthesis.

Materials:

  • 2-Chloro-5-iodopyridine

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol or another high-boiling solvent

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a well-ventilated fume hood.

  • To the flask, add 2-chloro-5-iodopyridine (1 equivalent).

  • Add n-butanol as a solvent.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents). The large excess is crucial to maximize the yield of the desired monosubstituted product and minimize the formation of undesired bis(5-iodo-2-pyridyl)hydrazine dimers.[9]

  • Heat the reaction mixture to reflux (approx. 100-120°C) and maintain for 12-48 hours.[10][11] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Mechanistic Pathway

The reaction proceeds via a classic SNAr mechanism. The hydrazine, acting as the nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine ring nitrogen. The subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the final product.

Caption: SNAr synthesis of this compound.

Key Reactions and Applications in Drug Development

The synthetic value of this compound lies in its ability to act as a scaffold for building more complex molecular architectures.

Formation of Pyrazole Derivatives

The hydrazine group readily reacts with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, a common heterocyclic motif in medicinal chemistry.

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • In a suitable flask, dissolve this compound (1 equivalent) in ethanol or acetic acid.

  • Add a 1,3-dicarbonyl compound, such as acetylacetone (1 equivalent).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Role in Drug Discovery
  • Scaffold for Bioactive Molecules: Pyridine derivatives are integral to a vast number of FDA-approved drugs.[1] This compound serves as a starting point for synthesizing novel candidates for various therapeutic areas, including oncology and inflammatory diseases.

  • Radiopharmaceutical Development: The stable iodine atom can be replaced with a radioactive isotope, such as Iodine-123 or Iodine-125. This allows the molecule to be used as a tracer in Single-Photon Emission Computed Tomography (SPECT) imaging, enabling researchers to visualize biological processes and drug distribution in vivo.[3][5]

Safety and Handling

As with all hydrazine derivatives, this compound must be handled with care. It is classified as a hazardous substance.

Table 2: GHS Hazard Information

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

(Source:)

Mandatory Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

  • Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools for weighing and transferring.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] Recommended storage is at 2-8°C.

  • Spills: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[13]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is clear. Its trifunctional nature provides a robust platform for synthetic chemists to generate diverse and complex molecules. From its foundational role in building novel heterocyclic systems to its potential in advanced medical imaging, this compound is a critical tool for professionals pushing the boundaries of science and medicine. Adherence to rigorous synthesis and safety protocols is paramount to harnessing its full potential responsibly.

References

  • PubChem. This compound | C5H6IN3 | CID 22397188. National Center for Biotechnology Information.
  • PubChem. 2-Hydrazinopyridine | C5H7N3 | CID 78645. National Center for Biotechnology Information.
  • Abood, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 43-54.
  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Der Pharma Chemica. (2014). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 6(5), 345-352.
  • ResearchGate. (2021). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative.
  • ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Ali, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6207.
  • Faqehi, A. M., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography A, 1640, 461933.
  • PubChem. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579. National Center for Biotechnology Information.
  • MDPI. Special Issue : Preparation of Radiopharmaceuticals and Their Use in Drug Development. Molecules.
  • MDPI. Preparation of Radiopharmaceuticals and Their Use in Drug Development. Pharmaceuticals.

Sources

Navigating the Nuances of 2-hydrazinyl-5-iodopyridine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Reactivity

2-hydrazinyl-5-iodopyridine is a molecule of significant interest in the realms of pharmaceutical and agrochemical research, primarily serving as a versatile building block in the synthesis of novel compounds. Its utility is derived from the presence of two key functional groups: a reactive hydrazinyl moiety and an iodinated pyridine ring. This combination, however, presents a unique set of challenges regarding the compound's stability and necessitates a meticulous approach to its storage and handling. This guide provides an in-depth technical overview of the factors influencing the stability of this compound, offering field-proven insights and protocols to ensure its integrity and the safety of researchers.

I. The Chemical Personality of this compound: Understanding Inherent Instabilities

The stability of this compound is intrinsically linked to the chemical nature of its constituent parts. Both the hydrazinyl group and the carbon-iodine bond on the pyridine ring are susceptible to degradation under various conditions.

The Hydrazinyl Group: A Potent but Sensitive Nucleophile

Hydrazine and its derivatives are well-known for their reactivity, a property that makes them valuable in synthesis but also prone to degradation.[1][2] The primary concern with the hydrazinyl group in this compound is its susceptibility to oxidation .

  • Mechanism of Oxidation: The lone pair of electrons on the nitrogen atoms makes the hydrazinyl group a strong reducing agent.[3] It can readily react with atmospheric oxygen, particularly in the presence of metal ions which can act as catalysts, leading to the formation of diimide, which can further decompose to nitrogen gas and other byproducts. This process is often autocatalytic.

    Oxidation_Pathway A This compound B Oxidation (O2, metal ions) A->B C Diimide intermediate B->C D Decomposition Products (e.g., 5-iodopyridine, N2) C->D

    Figure 1: Postulated oxidative degradation pathway of the hydrazinyl moiety.

  • Causality in Experimental Choices: The propensity for oxidation is the primary driver for recommendations to store this compound under an inert atmosphere, such as argon.[4] This directly mitigates the risk of degradation by excluding atmospheric oxygen.

The Iodinated Pyridine Ring: A Tale of Light and Reduction

The carbon-iodine bond in aromatic systems, while useful for cross-coupling reactions, can be a point of instability.

  • Photostability: Aromatic iodides are known to be sensitive to light, particularly in the UV spectrum.[5] Exposure to light can induce homolytic cleavage of the C-I bond, generating radical species that can lead to deiodination or the formation of other undesired byproducts.

  • Reductive Deiodination: The electron-deficient nature of the pyridine ring can make the iodinated position susceptible to reductive processes.[5] This is a common side reaction in various catalytic reactions but can also occur under certain storage conditions, especially in the presence of reducing agents or certain impurities.

    Degradation_Pathways cluster_hydrazinyl Hydrazinyl Group Degradation cluster_iodopyridine Iodopyridine Ring Degradation Oxidation (O2) Oxidation (O2) Diimide Intermediate Diimide Intermediate Oxidation (O2)->Diimide Intermediate 5-iodopyridine + N2 5-iodopyridine + N2 Diimide Intermediate->5-iodopyridine + N2 Light Exposure (UV) Light Exposure (UV) Radical Formation Radical Formation Light Exposure (UV)->Radical Formation Deiodination (2-hydrazinylpyridine) Deiodination (2-hydrazinylpyridine) Radical Formation->Deiodination (2-hydrazinylpyridine) Reducing Agents Reducing Agents Reductive Deiodination Reductive Deiodination Reducing Agents->Reductive Deiodination 2-hydrazinylpyridine 2-hydrazinylpyridine Reductive Deiodination->2-hydrazinylpyridine This compound This compound This compound->Oxidation (O2) This compound->Light Exposure (UV) This compound->Reducing Agents

    Figure 2: Potential degradation pathways for this compound.

II. Recommended Storage Conditions: A Self-Validating System for Integrity

Based on the inherent chemical instabilities, a multi-faceted approach to storage is crucial for maintaining the purity and reactivity of this compound. The following recommendations create a self-validating system where each condition addresses a specific degradation pathway.

Storage Parameter Recommendation Rationale (Causality) Supporting Evidence
Temperature 2-8°CReduces the rate of potential decomposition reactions.[4][6]
Atmosphere Inert gas (e.g., Argon)Prevents oxidation of the highly reactive hydrazinyl group.[3][4]
Light Amber vial/Store in the darkMinimizes light-induced degradation and deiodination.[5]
Moisture Tightly sealed containerHydrazine derivatives can be hygroscopic.[1]
Container Original, well-sealed containerPrevents contamination and ensures proper labeling.[4]

III. Experimental Protocols: Ensuring and Verifying Stability

To ensure the quality of this compound for sensitive applications, periodic stability assessments are recommended.

Visual Inspection Protocol

A simple yet effective first-line assessment.

  • Initial Observation: Upon receipt and before each use, visually inspect the material in its original, sealed container. Note the initial appearance (color, form). This compound is typically a solid.[6]

  • Color Change Monitoring: Any significant color change (e.g., darkening) may indicate degradation.

  • Documentation: Record all visual observations with dates in a laboratory notebook.

Purity Assessment by HPLC: A Quantitative Approach

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.

Workflow for HPLC Purity Analysis:

HPLC_Workflow A Prepare Standard Solution C Set Up HPLC System (C18 column, appropriate mobile phase) A->C B Prepare Sample Solution B->C D Inject Standard and Sample C->D E Analyze Chromatograms (Compare retention times and peak areas) D->E F Calculate Purity E->F

Figure 3: Workflow for HPLC-based purity assessment.

Detailed Methodology:

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Sample Preparation: Prepare a sample of the stored material at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. The acidic modifier helps to protonate the basic nitrogens, leading to better peak shape.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Analysis: Inject the standard and sample solutions. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation. Purity can be calculated based on the relative peak areas.

IV. Handling and Safety: A Matter of Respect for Reactivity

The hazardous nature of hydrazine derivatives necessitates strict adherence to safety protocols.[1][2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and metal oxides, as these can trigger vigorous or explosive reactions.[3]

  • Spill and Waste Disposal: Have a spill kit readily available. Dispose of waste according to institutional and local regulations for hazardous materials.

V. Conclusion: From Understanding to Application

The stability of this compound is a critical factor that underpins its successful application in research and development. By understanding the inherent chemical sensitivities of the hydrazinyl and iodopyridine functionalities, researchers can implement effective storage and handling strategies. The protocols and insights provided in this guide are designed to empower scientists to maintain the integrity of this valuable reagent, ensuring the reliability of their experimental outcomes and fostering a safe laboratory environment.

References

  • DTIC, Safety and Handling of Hydrazine.
  • Apollo Scientific, 2-Hydrazino-5-iodopyridine Safety Data Sheet. (2023-07-06).
  • Smolecule, Buy this compound | 77992-46-2. (2023-08-16).
  • Reddit, Advice on storing/handling hydrazine. (2020-03-17).
  • Wikipedia, Hydrazine.
  • Benchchem, Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • Arxada, Performance Chemicals Hydrazine.
  • MilliporeSigma, Safety Data Sheet. (2025-11-11).
  • ECHEMI, 2-Hydrazinopyridine SDS, 4930-98-7 Safety Data Sheets.
  • Sigma-Aldrich, 2-Hydrazino-5-iodopyridine | 77992-46-2.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Hydrazinyl-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dichotomous Potential

2-Hydrazinyl-5-iodopyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature, possessing a nucleophilic hydrazine moiety, an aromatic pyridine core, and a readily displaceable iodine atom, renders it a versatile precursor for the synthesis of a diverse array of complex molecules with potential therapeutic applications. However, the very reactivity that makes this compound synthetically valuable also necessitates a profound understanding and rigorous implementation of safety and handling protocols. This guide, intended for laboratory researchers and drug development professionals, provides an in-depth examination of the safe handling, storage, and disposal of this compound, grounded in the principles of chemical causality and proactive risk mitigation.

Hazard Identification and In-Depth Toxicology

The Hydrazine Moiety: A Potent Neurotoxin

The primary toxicological concern with this compound stems from its hydrazine functional group. Hydrazine and its derivatives are known to be potent neurotoxins.[1][2] The mechanism of this neurotoxicity is well-established and involves the disruption of the delicate balance between the primary inhibitory and excitatory neurotransmitters in the central nervous system: gamma-aminobutyric acid (GABA) and glutamate, respectively.[1]

Hydrazine-containing compounds can inhibit the action of pyridoxine (vitamin B6) and its active form, pyridoxal 5'-phosphate (P5P).[1] P5P is an essential cofactor for the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA from glutamate. By functionally depleting pyridoxine, hydrazine derivatives lead to a reduction in GABA levels, resulting in a state of neuronal hyperexcitability that can manifest as tremors, seizures, and in severe cases, coma.[1][3]

Beyond its neurotoxicity, the hydrazine moiety is also associated with:

  • Hepatotoxicity: Liver damage is a known consequence of exposure to some hydrazine derivatives.[2]

  • Hematological Effects: Hydrazines can induce blood disorders such as hemolytic anemia and methemoglobinemia.[2]

  • Carcinogenicity: Many hydrazine derivatives are considered potential carcinogens.[4]

The Iodopyridine Core: Irritant and Potential for Iodine Release

The iodopyridine backbone contributes to the overall hazard profile of the molecule. Halogenated pyridines are often skin and eye irritants.[5][6] Furthermore, under certain conditions, such as elevated temperatures or in the presence of strong reducing agents, the carbon-iodine bond may cleave, potentially releasing iodine vapor, which is a respiratory irritant.

Summary of Hazards
Hazard ClassificationDescriptionPotential Health Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Dizziness, headache, nausea, vomiting, and in severe cases, seizures and coma.[7][8]
Skin Corrosion/Irritation Causes skin irritation.Redness, itching, and inflammation upon contact.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.Pain, redness, and potential damage to the cornea.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Coughing, shortness of breath, and irritation of the respiratory tract.[5]
Suspected Carcinogen Based on the carcinogenicity of many hydrazine derivatives.Long-term or repeated exposure may increase the risk of cancer.[4]

Exposure Control and Personal Protective Equipment (PPE)

Given the significant hazards associated with this compound, stringent exposure controls are mandatory. The hierarchy of controls, from engineering controls to personal protective equipment, must be diligently applied.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified and properly functioning chemical fume hood.[7] This is the primary barrier to prevent inhalation of airborne powder or vapors.

  • Ventilated Enclosures for Weighing: For high-precision weighing where the airflow of a standard fume hood may cause inaccuracies, a ventilated balance enclosure or a glove box should be utilized.[1][9]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound:

  • Hand Protection: Double gloving with nitrile gloves is recommended. For prolonged handling or in the event of a spill, heavy-duty butyl rubber or Viton gloves should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[7]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of exposure, a chemically resistant apron or suit may be necessary. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All personnel requiring respiratory protection must be enrolled in a respiratory protection program, including fit-testing and medical clearance.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Prudent Handling Practices
  • Avoid Inhalation and Contact: Never directly smell the chemical. Avoid all direct contact with the skin, eyes, and clothing.

  • Controlled Dispensing: When weighing the solid, use a disposable spatula and weigh paper. The "tare method" is recommended to minimize the generation of airborne dust.[1][9]

  • Solution Preparation: When dissolving the solid, slowly add the compound to the solvent with gentle stirring to avoid splashing. Ensure the vessel is appropriately sized and vented if any off-gassing is anticipated.

  • Maintain a Clean Workspace: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper. Clean the work area thoroughly after each use.

Storage Requirements
  • Temperature: Store in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.

  • Container: Keep the container tightly sealed to prevent moisture ingress and potential degradation. The original supplier container is ideal.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[10] Contact with these substances could lead to vigorous and potentially hazardous reactions.

  • Light and Air Sensitivity: While not explicitly stated for this compound, many hydrazine and iodinated compounds are sensitive to light and air. Storage in an amber vial, and potentially under an inert atmosphere such as argon, is a prudent precautionary measure.

Detailed Experimental Protocols

Protocol for Weighing this compound
  • Preparation: Don all required PPE. Designate and prepare a work area within a chemical fume hood. Place a calibrated analytical balance inside a ventilated enclosure or in a draft-free area of the fume hood.

  • Tare the Receiving Vessel: Place a clean, dry, and appropriately sized vial with a screw cap on the balance and tare it to zero.

  • Transfer the Powder: In the fume hood, carefully open the stock bottle of this compound. Using a clean, disposable spatula, transfer the desired amount of the solid into the tared vial. Avoid generating dust.

  • Seal and Re-weigh: Securely cap the vial containing the powder. Carefully transport it back to the balance and record the weight.

  • Adjust as Needed: If more or less powder is required, return the capped vial to the fume hood to make adjustments.

  • Cleanup: Dispose of the spatula and any contaminated weigh paper in a designated solid hazardous waste container. Clean the weighing area with a damp cloth, which should then also be disposed of as hazardous waste.

Protocol for Dissolving this compound
  • Preparation: In a chemical fume hood, place the pre-weighed, capped vial of this compound. Have the desired solvent and a magnetic stir plate ready.

  • Solvent Addition: Uncap the vial and, using a pipette or graduated cylinder, add the calculated volume of solvent to the vial.

  • Dissolution: Place a small, Teflon-coated magnetic stir bar in the vial. Place the vial on the magnetic stir plate and begin stirring at a moderate speed.

  • Observation: Observe the dissolution process. Gentle heating may be required for some solvents, but this should be done with extreme caution in a well-controlled manner (e.g., using a temperature-controlled heating mantle) and with appropriate ventilation, as heating can increase the vapor pressure of the compound and solvent.

  • Transfer: Once the solid is fully dissolved, the solution can be used in the subsequent reaction. If transferring the solution, use a clean pipette or syringe.

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate the consequences of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the spill area (see Section 6).

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if the spill is flammable or poses a significant inhalation hazard.

    • Close the laboratory doors and prevent re-entry.

    • Call emergency services and provide them with the identity of the spilled chemical and any other relevant information.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are crucial to prevent environmental contamination and delayed exposures.

Decontamination

For decontaminating glassware and work surfaces after handling this compound, a two-step process is recommended:

  • Initial Rinse: Rinse the contaminated surfaces and glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the material. This rinse solvent must be collected as hazardous waste.

  • Neutralization: Prepare a freshly made 5% aqueous solution of calcium hypochlorite or sodium hypochlorite (bleach).[2][13] Carefully wash the rinsed surfaces and glassware with this solution. The hypochlorite will oxidize the residual hydrazine. Allow a contact time of at least 30 minutes.

  • Final Rinse: Thoroughly rinse the decontaminated items with water.

Alternatively, a solution of alpha-ketoglutaric acid has been shown to be an effective and safer neutralizer for hydrazine, producing non-hazardous byproducts.[4]

Waste Disposal

All waste containing this compound, whether solid, liquid, or contaminated debris, must be treated as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, waste containing this compound should be collected in a designated "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Chemical Reactivity and Incompatibilities

Understanding the potential reactivity of this compound is key to preventing hazardous situations in the laboratory.

  • Reducing Agent: The hydrazine moiety is a strong reducing agent and can react violently with oxidizing agents.

  • Basicity: The pyridine nitrogen and the hydrazine nitrogens are basic and will react exothermically with strong acids.

  • Nucleophilicity: The hydrazine group is a potent nucleophile and can react with electrophiles such as acid chlorides and aldehydes.

  • Hazardous Decomposition: Upon heating to decomposition, this compound may emit toxic fumes of nitrogen oxides, hydrogen iodide, and cyanide.[10]

Visualization of Safe Handling Workflow

The following diagram illustrates the comprehensive workflow for the safe handling of this compound.

safe_handling_workflow procurement Procurement & Receipt storage Secure Storage (2-8°C, Away from Incompatibles) procurement->storage prep Pre-Use Preparation (Review SDS, Don PPE) storage->prep weighing Weighing (In Ventilated Enclosure/Fume Hood) prep->weighing dissolving Dissolving (In Fume Hood) weighing->dissolving spill Spill Response weighing->spill exposure Exposure Response weighing->exposure reaction Use in Reaction (In Fume Hood) dissolving->reaction dissolving->spill dissolving->exposure decon Decontamination (Glassware & Surfaces) reaction->decon reaction->spill reaction->exposure waste Waste Collection (Segregated Halogenated Waste) decon->waste disposal Disposal (Via EHS) waste->disposal

Sources

Sourcing and Technical Guide for 2-Hydrazinyl-5-iodopyridine: A Researcher's Companion

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of 2-hydrazinyl-5-iodopyridine. This document provides a curated list of commercial suppliers, detailed technical specifications, safety and handling protocols, and an overview of its applications in various research and development sectors.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazine group at the 2-position and an iodine atom at the 5-position. Its unique molecular architecture makes it a valuable building block in medicinal chemistry, organic synthesis, and materials science. The presence of the reactive hydrazine moiety and the versatile iodine atom allows for a wide range of chemical transformations, enabling the synthesis of complex molecules with diverse biological activities and material properties.

The compound, identified by the CAS number 77992-46-2, is a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its derivatives have shown promise in various therapeutic areas, highlighting its significance in drug discovery pipelines.[4]

Commercial Suppliers and Procurement

A reliable supply of high-quality starting materials is paramount for reproducible research and development. The following table summarizes prominent commercial suppliers of this compound, offering various grades and quantities to suit laboratory-scale and bulk manufacturing needs.

SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
Apollo Scientific OR345503>95%Gram to KilogramSafety Data Sheet available.[5]
Sigma-Aldrich APO444780666 (Aldrich Partner)Not specifiedGram scaleDistributed for Apollo Scientific.
Parchem Not specifiedNot specifiedBulk quantitiesSpecialty materials supplier.[1]
Arctom Scientific BD-A425587Not specifiedGram to KilogramCustom synthesis available.[3]
CP Lab Safety Not specified95%1 gramFor professional research use only.[6]

Procurement Workflow:

The following diagram illustrates a typical workflow for procuring this compound for a research project.

Procurement_Workflow cluster_Planning Planning & Supplier Selection cluster_Execution Procurement & Verification cluster_Implementation Laboratory Use Identify_Need Identify Research Need for This compound Search_Suppliers Search Supplier Databases (e.g., Sigma-Aldrich, PubChem) Identify_Need->Search_Suppliers Compare_Suppliers Compare Suppliers Based on: - Purity - Availability - Cost - Documentation (CoA, SDS) Search_Suppliers->Compare_Suppliers Request_Quote Request Quotation Compare_Suppliers->Request_Quote Place_Order Place Purchase Order Request_Quote->Place_Order Receive_Shipment Receive and Inspect Shipment Place_Order->Receive_Shipment Verify_Documentation Verify Certificate of Analysis (CoA) Receive_Shipment->Verify_Documentation Log_Inventory Log Chemical in Inventory System Verify_Documentation->Log_Inventory Store_Properly Store According to SDS Guidelines Log_Inventory->Store_Properly Use_In_Experiment Use in Scheduled Experiments Store_Properly->Use_In_Experiment

Caption: A streamlined workflow for the procurement and handling of this compound in a research setting.

Technical Specifications and Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

PropertyValueSource
CAS Number 77992-46-2[2]
Molecular Formula C₅H₆IN₃[2]
Molecular Weight 235.03 g/mol [2]
Physical Form Solid
Storage Temperature 2-8°C
IUPAC Name (5-iodopyridin-2-yl)hydrazine[2]

Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to ensure personnel safety and maintain its integrity. The following protocols are derived from available Safety Data Sheets (SDS).[5][7]

Hazard Identification:

  • Acute Toxicity (Oral): Category 4.[5]

  • Skin Corrosion/Irritation: Category 2.[5]

  • Serious Eye Damage/Eye Irritation: Category 2.[5]

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation): Category 3.[5]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other appropriate protective clothing.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust. Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Recommended storage temperature is between 2-8°C.

  • Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Applications in Research and Development

The structural motifs within this compound make it a versatile reagent in several areas of chemical science.

Logical Relationship of Functional Groups to Applications:

Applications Molecule This compound Hydrazine_Group Hydrazine Group (-NHNH2) Molecule->Hydrazine_Group Iodine_Atom Iodine Atom (-I) Molecule->Iodine_Atom Pyridine_Ring Pyridine Ring Molecule->Pyridine_Ring App_Pharma Pharmaceutical Synthesis (e.g., enzyme inhibitors, anticancer agents) Hydrazine_Group->App_Pharma Condensation reactions, enzyme interactions App_Material Material Science (e.g., functional materials, chelating agents) Hydrazine_Group->App_Material Chelating properties App_Radio Radiopharmaceutical Development (SPECT imaging agents) Iodine_Atom->App_Radio Site for radiolabeling (e.g., ¹²³I) Pyridine_Ring->App_Pharma Bioisosteric replacement, scaffolding App_Agro Agrochemical Development (e.g., herbicides, pesticides) Pyridine_Ring->App_Agro Biologically active core

Caption: The relationship between the functional groups of this compound and its primary applications.

Pharmaceutical Development:

The pyridine core is a common scaffold in many approved drugs. The hydrazine group can be used to synthesize various heterocyclic systems or act as a pharmacophore that interacts with biological targets like enzymes.[4] The iodine atom provides a site for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular libraries for high-throughput screening. Its derivatives are being investigated for their potential as anticancer and antimicrobial agents.[4]

Agrochemicals:

Similar to pharmaceuticals, pyridine-based compounds are prevalent in modern agrochemicals. This compound can serve as a precursor for novel herbicides and pesticides.[8]

Radiopharmaceutical Development:

The iodine atom can be substituted with a radioactive isotope, such as iodine-123, to create radiopharmaceuticals for diagnostic imaging techniques like single-photon emission computed tomography (SPECT).[4]

Material Science:

The combination of the aromatic pyridine ring and the chelating hydrazine group suggests potential applications in the development of functional materials with specific electronic or metal-binding properties.[4]

Synthetic Considerations

While this guide focuses on commercial sourcing, an understanding of the synthesis of this compound provides context for its purity and potential impurities. A common synthetic route involves the nucleophilic aromatic substitution of a corresponding 2-halopyridine (e.g., 2-chloro-5-iodopyridine) with hydrazine hydrate.[9]

General Synthetic Protocol:

  • Reaction Setup: A solution of 2-chloro-5-iodopyridine is reacted with an excess of hydrazine hydrate.

  • Heating: The reaction mixture is heated to drive the substitution reaction to completion.

  • Workup: After the reaction is complete, the mixture is cooled and diluted with water.

  • Extraction: The product is extracted into an organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

This process highlights the importance of specifying desired purity levels during procurement, as residual starting materials or byproducts from the synthesis could impact experimental outcomes.

Conclusion

This compound is a high-value chemical intermediate with significant potential in diverse research fields. Its procurement requires careful consideration of supplier reputation, product purity, and comprehensive documentation. By adhering to the safety and handling protocols outlined in this guide, researchers can confidently and safely leverage the unique chemical properties of this compound to advance their scientific and developmental objectives.

References

  • PubChem. This compound.
  • CP Lab Safety. This compound, 95% Purity, C5H6IN3, 1 gram.
  • Arctom Scientific. CAS NO. 77992-46-2 | this compound.

Sources

Harnessing the Power of the Bond: A Technical Guide to Advanced Organic Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organic synthesis is the engine of drug discovery, providing the molecular architecture that drives therapeutic innovation.[1][2][3] This in-depth technical guide moves beyond a mere recitation of reactions to provide a strategic overview of the modern synthetic methodologies that are accelerating the journey from concept to clinic. We will explore the causal reasoning behind the selection of specific synthetic strategies, from the elegance of catalytic cross-coupling and the precision of asymmetric synthesis to the disruptive efficiency of C-H activation and flow chemistry.[4][5] Through detailed mechanistic discussions, illustrative case studies of marketed drugs, and actionable experimental protocols, this guide is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate the complex landscape of modern medicinal chemistry.

Introduction: The Symbiotic Relationship between Organic Synthesis and Medicinal Chemistry

At its core, medicinal chemistry is the art and science of designing and synthesizing molecules with a desired biological effect.[1][6] Organic synthesis is the indispensable toolkit that brings these molecular designs to life.[1][2] The evolution of synthetic methodologies has been a primary driver of progress in the pharmaceutical industry, enabling the creation of increasingly complex and sophisticated therapeutic agents.[7][8] From mimicking natural products to constructing novel pharmacophores, the ability to forge specific chemical bonds with precision and efficiency is paramount.[3][]

Historically, the synthesis of drug candidates could be a rate-limiting step in the discovery process, often involving lengthy, multi-step sequences with challenging purifications.[10] However, the last few decades have witnessed a revolution in synthetic organic chemistry, with the advent of powerful new reactions and technologies that have dramatically streamlined this process.[7][10] These innovations not only accelerate the synthesis of target molecules but also open up new avenues for molecular design and the exploration of previously inaccessible chemical space.[4][6] This guide will delve into the practical applications of these cutting-edge techniques, providing a framework for their strategic implementation in drug discovery programs.

Modern Synthetic Methodologies Revolutionizing Drug Discovery

The modern medicinal chemist's toolbox is replete with powerful and versatile reactions. This section will explore some of the most impactful of these, focusing on the underlying principles that make them so valuable for the synthesis of pharmaceutical agents.

2.1 Catalysis as a Keystone

Catalysis has fundamentally transformed the way organic molecules are constructed. By providing alternative, lower-energy reaction pathways, catalysts allow for transformations that would otherwise be difficult or impossible to achieve. In medicinal chemistry, this translates to milder reaction conditions, greater functional group tolerance, and unprecedented levels of selectivity.

Palladium-catalyzed cross-coupling reactions have become one of the most widely used methods for carbon-carbon and carbon-heteroatom bond formation in the pharmaceutical industry.[7] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the modular assembly of complex molecules from readily available starting materials.

  • The "Why": The power of these reactions lies in their reliability, broad substrate scope, and functional group tolerance. For a medicinal chemist looking to rapidly generate a library of analogs for structure-activity relationship (SAR) studies, the ability to predictably couple different aromatic or heteroaromatic fragments is invaluable.[3] This modularity allows for systematic exploration of how different substituents impact a molecule's biological activity.

G cluster_suzuki Suzuki-Miyaura Coupling Aryl-X Aryl Halide/Triflate R-B(OH)2 Boronic Acid/Ester Pd_Catalyst Pd(0) Catalyst + Ligand Base Base (e.g., K2CO3) Aryl-R Biaryl Product

Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers.[11] Often, only one of these enantiomers is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[11] Asymmetric catalysis provides a powerful solution to this challenge by enabling the selective synthesis of a single enantiomer.

  • The "Why": The ability to produce enantiomerically pure compounds is a regulatory and safety imperative in modern drug development. Asymmetric catalysis, whether through the use of chiral metal complexes or organocatalysts, allows for the direct creation of chiral centers with high levels of stereocontrol, often in a single step. This is far more efficient than traditional methods that rely on the separation of enantiomers from a racemic mixture.

2.2 C-H Activation: The Economist's Approach to Synthesis

C-H activation is an emerging field that is poised to revolutionize organic synthesis.[12][13] This strategy involves the direct functionalization of a carbon-hydrogen bond, which are ubiquitous in organic molecules.[14]

  • The "Why": Traditional synthetic methods often require the pre-functionalization of a molecule to introduce a reactive handle, such as a halogen or a boronic acid.[15][16] C-H activation bypasses these extra steps, leading to more atom-economical and environmentally friendly synthetic routes.[12][15] For medicinal chemists, this offers a powerful tool for late-stage functionalization, where a complex drug candidate can be modified in the final steps of a synthesis to fine-tune its properties.[12][14]

G Start Complex Molecule with C-H Bonds Traditional Traditional Synthesis (Multi-step pre-functionalization) Start->Traditional Longer Route CH_Activation C-H Activation (Direct functionalization) Start->CH_Activation Shorter, More Efficient Route Functionalized Functionalized Molecule Traditional->Functionalized CH_Activation->Functionalized Final_Product Final Drug Candidate Functionalized->Final_Product

2.3 Flow Chemistry: From Lab to Production

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing.[5][17] In a flow system, reagents are continuously pumped through a network of tubes and reactors, where they mix and react under precisely controlled conditions.[5][17][18]

  • The "Why": Flow chemistry offers numerous advantages in a pharmaceutical setting, including enhanced safety, improved heat transfer, and greater reproducibility.[17][19] The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.[17][20] Furthermore, scaling up a reaction in a flow system is often as simple as running the system for a longer period of time, which can significantly accelerate the transition from laboratory-scale synthesis to large-scale production of an active pharmaceutical ingredient (API).[5][18]

2.4 Biocatalysis and Chemical Biology: Nature's Synthetic Toolkit

Biocatalysis leverages the power of enzymes to perform chemical transformations with exquisite selectivity.[21][22] Enzymes can catalyze reactions under mild, environmentally friendly conditions and often exhibit unparalleled levels of stereoselectivity, regioselectivity, and enantioselectivity.[21][22]

  • The "Why": For certain transformations, particularly those involving the creation of chiral centers, enzymes can offer a level of precision that is difficult to achieve with traditional chemical catalysts.[21][23] The growing field of enzyme engineering is further expanding the scope of biocatalysis, allowing scientists to tailor enzymes for specific, non-natural reactions.[23] This integration of biology and chemistry is providing new and powerful tools for the synthesis of complex drug molecules.[21]

Case Studies: From Bench to Bedside

The true measure of a synthetic methodology is its successful application in the synthesis of a marketed drug. This section will examine the synthesis of two important pharmaceuticals, highlighting the key role that modern organic synthesis played in their development.

3.1 Case Study 1: The Synthesis of a Modern Kinase Inhibitor

Many modern cancer therapies are kinase inhibitors, and their synthesis often relies on the cross-coupling strategies discussed above. For example, the synthesis of many tyrosine kinase inhibitors involves a key Suzuki-Miyaura or Buchwald-Hartwig coupling to construct the core scaffold of the molecule. This modular approach allows for the rapid exploration of different substituents on the aromatic rings, which is crucial for optimizing the drug's potency and selectivity.

3.2 Case Study 2: A Chiral Drug Synthesis

The synthesis of many modern drugs, such as certain antidepressants and antivirals, requires the precise control of stereochemistry. The development of these drugs has often been enabled by breakthroughs in asymmetric catalysis. For instance, the use of a chiral catalyst in a key hydrogenation or alkylation step can set the stereochemistry of the entire molecule, leading to an efficient and enantioselective synthesis.

Experimental Protocols: A Practical Guide

To bridge the gap between theory and practice, this section provides detailed, step-by-step protocols for two representative reactions that are commonly used in medicinal chemistry.

4.1 Protocol: A Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple an aryl bromide with a boronic acid to form a biaryl product.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask, add the aryl bromide, boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The success of the reaction can be confirmed by obtaining the expected product mass by LC-MS and by characteristic shifts in the ¹H and ¹³C NMR spectra corresponding to the newly formed biaryl structure.

4.2 Protocol: An Asymmetric Organocatalytic Aldol Reaction

Objective: To perform an enantioselective aldol reaction between an aldehyde and a ketone using a proline catalyst.

Materials:

  • Aldehyde (1.0 equiv)

  • Ketone (5.0 equiv)

  • (S)-Proline (0.2 equiv)

  • Dimethylformamide (DMF)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • To a reaction vial, add the aldehyde, ketone, and (S)-proline.

  • Add DMF as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Self-Validation: The formation of the aldol product can be confirmed by NMR and mass spectrometry. The enantioselectivity of the reaction is validated by the chiral HPLC analysis, which should show a significant enrichment of one enantiomer.

Future Perspectives: The Next Frontiers in Medicinal Synthesis

The field of organic synthesis is constantly evolving, and several exciting new areas are on the horizon that will further empower medicinal chemists.

  • Artificial Intelligence and Machine Learning: AI and machine learning algorithms are being developed to predict the outcomes of chemical reactions and even to design novel synthetic routes.[4] This has the potential to dramatically accelerate the synthesis planning process.

  • Photoredox Catalysis: This emerging area of catalysis uses visible light to drive chemical reactions, often enabling unique and previously inaccessible transformations.[24][25][26][27][28]

  • Late-Stage Functionalization: The development of new methods for the selective functionalization of complex molecules at a late stage in their synthesis will continue to be a major focus, as this allows for the rapid diversification of drug candidates.[4][12]

The continued synergy between innovation in organic synthesis and the demands of medicinal chemistry will undoubtedly lead to the discovery and development of the next generation of life-saving medicines.[3][29]

References
  • Recent Advances in Biocatalysis for Drug Synthesis. (n.d.). National Institutes of Health.
  • Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery. (2025). ManTech Publications.
  • Flow Chemistry in the Pharmaceutical Industry. (n.d.). Syrris.
  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. (2021). Chemical Communications (RSC Publishing).
  • Flow Chemistry. (n.d.). The Pharma Master.
  • Preparative Scale Applications of C−H Activation in Medicinal Chemistry. (n.d.). ResearchGate.
  • Continuous API manufacturing: flow chemistry and the pharmaceutical sector. (n.d.). Unsure.
  • Biocatalysis as a tool for optimizing pharmaceutical synthesis of drugs (review). (n.d.). Pechinskii.
  • Photoredox catalysis. (n.d.). Unsure.
  • Flow Chemistry in Pharmaceuticals. (n.d.). Sterling Pharma Solutions.
  • Biocatalysis: An Indispensable Tool for API Synthesis. (2021). Contract Pharma.
  • A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. (2020). ACS Publications.
  • C-H activation reactions as useful tools for medicinal chemists. (2016). National Institutes of Health.
  • Applications of red light photoredox catalysis in organic synthesis. (n.d.). RSC Publishing.
  • Recent Developments in Organic Synthesis for Pharmaceutical Applications. (n.d.). International Journal on Science and Technology.
  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. (2021). Chemical Communications (RSC Publishing).
  • Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. (2023). Hilaris Publisher.
  • Application of Organic Synthesis in New Drug Discovery. (n.d.). BOC Sciences.
  • Preparative Scale Applications of C-H Activation in Medicinal Chemistry. (2023). National Institutes of Health.
  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. (n.d.). ACS Publications.
  • Exploring Novel Synthetic Routes in Medicinal Chemistry. (2024). Hilaris Publisher.
  • Organic synthesis provides opportunities to transform drug discovery. (2018). National Institutes of Health.
  • Photoredox Catalysis in Organic Chemistry. (2016). Princeton University.
  • EXPLORING THE ROLE OF BIOCATALYSIS IN PHARMACEUTICAL SYNTHESIS. (n.d.). Anveshana's International Publication.
  • Visible-light photoredox catalysis with organic polymers. (2023). Chemical Physics Reviews.
  • Photoredox catalysis. (n.d.). Wikipedia.
  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). International Journal of Innovative Science and Research Technology.
  • Five of the Most Useful Transformations in Modern Organic Synthesis. (n.d.). Fisher Scientific.
  • Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. (2015). ACS Publications.
  • The role of Organic Chemistry in Pharmaceuticals. (2024). Reachem.
  • Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. (n.d.). Unsure.
  • Novel Strategy Generates Useful Compounds for Drug Synthesis. (2020). Technology Networks.
  • Synthetic Chemistry Meets Medicinal Chemistry: Innovative Functional Groups and Novel Synthetic Methods. (2025). Unsure.
  • New Trends in Synthetic Medicinal Chemistry. (Methods and Principles in Medicinal Chemistry, Volume 7). (2000). National Institutes of Health.
  • Organic synthesis in pharma. (2019). Chemicals Knowledge Hub.
  • Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. (2025). ResearchGate.
  • Case Studies. (2023). SYNthesis Med Chem.
  • Case Studies in Analog Design. (n.d.). Drug Design Org.
  • Synthetic chemistry aspects of drug discovery. (2020). Unsure.

Sources

Methodological & Application

Introduction: The Significance of Pyrazoles and the Strategic Role of 2-Hydrazinyl-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Pyrazoles Utilizing 2-Hydrazinyl-5-iodopyridine

Pyrazoles, a class of five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their versatile scaffold is found in a multitude of blockbuster drugs, including the COX-2 inhibitor Celecoxib, the phosphodiesterase inhibitor Sildenafil, and the anti-obesity agent Rimonabant.[1][3] The remarkable therapeutic relevance of the pyrazole nucleus has spurred continuous innovation in its synthesis.[4][5]

A primary and robust method for constructing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] This guide focuses on a particularly valuable building block in this context: This compound . The strategic inclusion of this reagent offers two key advantages for drug discovery and development:

  • Bioisosteric Replacement and Pharmacophore Integration: The pyridine ring serves as a bioisostere for a phenyl ring, offering altered physicochemical properties such as solubility and basicity, while providing a key hydrogen bond accepting moiety through its nitrogen atom.

  • A Versatile Synthetic Handle for Diversification: The iodine atom at the 5-position is a powerful and versatile functional group. It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the late-stage introduction of molecular complexity and the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This document provides detailed application notes on the underlying chemical principles and step-by-step protocols for the synthesis of pyridyl-substituted iodopyrazoles, tailored for researchers and professionals in organic synthesis and drug development.

Application Notes: Mechanistic Insights and Experimental Rationale

The Core Mechanism: Knorr Pyrazole Synthesis

The reaction of this compound with a 1,3-dicarbonyl compound proceeds via a well-established condensation-cyclization-dehydration sequence.[8] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

  • Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the hydrazine nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The terminal nitrogen (-NH2) of the hydrazine is generally more nucleophilic and is the primary site of initial reaction.

  • Formation of Hydrazone Intermediate: This attack, followed by the elimination of a water molecule, forms a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group, leading to a five-membered heterocyclic intermediate (a pyrazolidine or pyrazoline precursor).[8]

  • Dehydration/Aromatization: The final step is the elimination of a second molecule of water to yield the stable, aromatic pyrazole ring. This step is often the thermodynamic driving force for the reaction and can be facilitated by acidic conditions.

G cluster_reactants Reactants cluster_process Reaction Pathway R1 This compound I1 Nucleophilic Attack (Formation of Hemiaminal) R1->I1 R2 1,3-Dicarbonyl Compound R2->I1 I2 Condensation (Formation of Hydrazone) I1->I2 - H2O I3 Intramolecular Cyclization I2->I3 I4 Dehydration & Aromatization I3->I4 - H2O P 1-(5-Iodopyridin-2-yl)pyrazole Product I4->P caption General Mechanism of Knorr Pyrazole Synthesis.

Fig 1. General Mechanism of Knorr Pyrazole Synthesis.
Controlling Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound (R1 ≠ R3) is used, the formation of two possible regioisomers is a critical consideration. The regiochemical outcome is dictated by the relative reactivity of the two carbonyl groups toward the initial nucleophilic attack.

  • Electronic Effects: The more electrophilic carbonyl carbon will react preferentially with the terminal nitrogen of the hydrazine. For instance, in benzoylacetone, the ketone adjacent to the phenyl group is less electrophilic than the methyl ketone due to resonance, often leading to preferential attack at the methyl ketone carbon.

  • Steric Hindrance: The less sterically hindered carbonyl group is more accessible for nucleophilic attack.

  • Reaction Conditions: The choice of solvent and catalyst (acid or base) can significantly influence the regioselectivity.[9] Acidic conditions can protonate a carbonyl, increasing its electrophilicity, while the choice of aprotic dipolar solvents over polar protic ones can also alter the outcome.[9] It is often necessary to determine the major regioisomer experimentally through techniques like 2D NMR (NOESY/ROESY).

Rationale for Reagent and Condition Selection
  • Solvent: Ethanol or glacial acetic acid are commonly employed. Ethanol is a good polar protic solvent that facilitates the dissolution of reactants. Acetic acid can serve as both a solvent and an acid catalyst, promoting the dehydration steps.

  • Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of strong acid (e.g., HCl, H₂SO₄) is often added to accelerate the reaction, particularly the dehydration steps, by protonating the carbonyl oxygen and the hydroxyl groups of the intermediates.

  • Temperature: Reactions are typically run at elevated temperatures (reflux) to ensure a reasonable reaction rate. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields in some cases.[10][11]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1-(5-iodopyridin-2-yl)-1H-pyrazole

Principle: This protocol details the straightforward synthesis of a pyrazole from this compound and a symmetrical diketone, acetylacetone, where regioselectivity is not a concern.

Materials and Equipment

Reagent/Equipment Details
This compound C₅H₆IN₃, MW: 235.03 g/mol [12]
Acetylacetone (2,4-pentanedione) C₅H₈O₂, MW: 100.12 g/mol
Glacial Acetic Acid Solvent and Catalyst
Round-bottom flask (50 mL) Reaction Vessel
Reflux Condenser
Magnetic Stirrer/Hotplate
Standard Glassware Beakers, graduated cylinders, etc.
Rotary Evaporator For solvent removal

| Column Chromatography Setup | Silica gel for purification |

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.25 mmol).

  • Add glacial acetic acid (15 mL) to the flask and stir until the solid is fully dissolved.

  • Add acetylacetone (0.47 g, 0.44 mL, 4.68 mmol, 1.1 equiv.) to the solution dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice-cold water (50 mL).

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).

  • Dry the crude product under vacuum.

  • Purification: The crude solid can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product as a white or off-white solid.

Protocol 2: Synthesis of 1-(5-Iodopyridin-2-yl)-5-methyl-3-phenyl-1H-pyrazole

Principle: This protocol demonstrates the synthesis using an unsymmetrical diketone, benzoylacetone (1-phenyl-1,3-butanedione). This reaction will likely yield a major regioisomer based on the differing electrophilicity of the two carbonyl carbons.

Materials and Equipment

Reagent/Equipment Details
This compound C₅H₆IN₃, MW: 235.03 g/mol
Benzoylacetone C₁₀H₁₀O₂, MW: 162.19 g/mol
Ethanol (Absolute) Solvent
Hydrochloric Acid (conc.) Catalyst
Round-bottom flask (50 mL) Reaction Vessel
Reflux Condenser
Magnetic Stirrer/Hotplate

| Standard Glassware & Purification Setup| As in Protocol 1 |

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 4.25 mmol) in absolute ethanol (20 mL).

  • Add benzoylacetone (0.76 g, 4.68 mmol, 1.1 equiv.) to the solution.

  • Add 2-3 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (30 mL) and wash with a saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product, which may be a mixture of regioisomers, should be purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the major isomer. The structure of the isolated isomer must be confirmed by 2D NMR analysis.

G cluster_workflow Experimental Workflow S1 Combine Reactants (this compound, 1,3-Diketone, Solvent) S2 Add Catalyst (e.g., Acetic Acid, HCl) S1->S2 S3 Heat to Reflux (2-6 hours) S2->S3 S4 Reaction Monitoring (TLC) S3->S4 S4->S3 Reaction Incomplete S5 Work-up (Quench, Neutralize, Extract) S4->S5 Reaction Complete S6 Purification (Recrystallization or Column Chromatography) S5->S6 S7 Characterization (NMR, MS, M.P.) S6->S7 caption General workflow for pyrazole synthesis.

Fig 2. General workflow for pyrazole synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; inefficient work-up; decomposition.Increase reaction time or temperature. Ensure complete neutralization and efficient extraction. Use milder conditions if decomposition is suspected.
Mixture of Isomers Use of an unsymmetrical diketone.Optimize reaction conditions (solvent, catalyst, temp.) to favor one isomer. Careful separation by column chromatography is required.
Purification Difficulty Product is an oil or difficult to crystallize.Use column chromatography. If the product is basic, an acid wash during work-up may remove impurities.
No Reaction Reagents are impure; insufficient heat or catalyst.Check the purity of starting materials. Ensure the reaction is at the correct reflux temperature. Add a catalytic amount of a stronger acid.

Conclusion

This compound is a highly effective and strategic building block for the synthesis of functionalized pyrazoles. The classic Knorr synthesis provides a reliable and scalable route to these valuable heterocyclic compounds. The resulting 1-(5-iodopyridin-2-yl)pyrazole core is primed for subsequent diversification via cross-coupling chemistry, making this methodology a powerful tool for generating novel molecular entities in the pursuit of new therapeutic agents. Careful consideration of reaction conditions is paramount, especially for controlling regioselectivity when using unsymmetrical dicarbonyl partners.

References

  • Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.
  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
  • Banu, B. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
  • Kumar, A., et al. (2023). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. International Journal of Research and Publication Reviews.
  • Al-Warhi, T. I., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.
  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy.
  • Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22397188, this compound.
  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • ResearchGate. (2016). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives.

Sources

The Strategic Utility of 2-Hydrazinyl-5-iodopyridine in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is of paramount importance, particularly in the realms of medicinal chemistry and materials science. 2-Hydrazinyl-5-iodopyridine has emerged as a highly valuable and versatile precursor for the construction of a diverse array of fused heterocyclic compounds. Its utility stems from the presence of two key functionalities: a nucleophilic hydrazine moiety, which serves as a linchpin for cyclization reactions, and a strategically positioned iodine atom, which acts as a versatile handle for post-cyclization functionalization via cross-coupling reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. We will delve into detailed, field-proven protocols for the synthesis of this key precursor and its subsequent transformation into medicinally relevant heterocyclic cores, including indolylpyridines, pyrazolopyridines, and triazolopyridines. The causality behind experimental choices will be elucidated, and the strategic advantage of the iodo-substituent will be highlighted through protocols for further molecular diversification.

Synthesis of the Precursor: this compound

The reliable and scalable synthesis of this compound is the foundational step for its application in heterocyclic synthesis. The most common and efficient method involves the nucleophilic aromatic substitution of a suitable dihalogenated pyridine, typically 2-chloro-5-iodopyridine, with hydrazine hydrate.[1] The greater lability of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack, compared to the iodine atom, allows for a selective reaction.

Protocol 1: Synthesis of this compound from 2-Chloro-5-iodopyridine

This protocol details the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-5-iodopyridine[2][3]

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of 2-chloro-5-iodopyridine (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Causality and Experimental Insights:

  • The use of an excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of di-substituted byproducts.[1]

  • Ethanol is a suitable solvent as it solubilizes the starting material and is compatible with the reaction conditions.

  • Monitoring by TLC is crucial to determine the reaction endpoint and prevent the formation of degradation products.

Application in the Synthesis of Fused Heterocycles

The bifunctional nature of this compound allows for its use in a variety of cyclization strategies to construct fused heterocyclic systems. The following sections provide detailed protocols for the synthesis of three key classes of compounds.

Synthesis of 6-Iodo-1,2,3,4-tetrahydro-γ-carboline via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the construction of indole rings from aryl hydrazines and carbonyl compounds under acidic conditions.[4][5] this compound serves as an excellent pyridine-annulated hydrazine precursor for this reaction, leading to the formation of γ-carboline derivatives.

Reaction Workflow: Fischer Indole Synthesis

fischer_indole_synthesis start This compound + Cyclohexanone hydrazone_formation Hydrazone Formation (Acid Catalyst) start->hydrazone_formation tautomerization Tautomerization to Ene-hydrazine hydrazone_formation->tautomerization sigmatropic_rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->sigmatropic_rearrangement cyclization_aromatization Cyclization & Aromatization (Loss of NH3) sigmatropic_rearrangement->cyclization_aromatization product 6-Iodo-1,2,3,4-tetrahydro-γ-carboline cyclization_aromatization->product

Caption: Workflow for the Fischer Indole Synthesis.

Protocol 2: Synthesis of 6-Iodo-1,2,3,4-tetrahydro-γ-carboline

This protocol describes the acid-catalyzed cyclization of the hydrazone formed from this compound and cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and cyclohexanone (1.1 eq) in toluene.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ. Water can be removed azeotropically if a Dean-Stark trap is used.

  • Cool the reaction mixture to room temperature and then carefully add polyphosphoric acid (or Eaton's reagent) portion-wise with stirring. An exotherm may be observed.

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Insights:

  • The initial formation of the hydrazone is a condensation reaction.[5]

  • Polyphosphoric acid acts as both a Brønsted acid catalyst and a dehydrating agent, facilitating the key[5][5]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.[6]

  • Careful quenching of the reaction mixture on ice and neutralization are critical due to the viscous and acidic nature of PPA.

Reactant 1Reactant 2ProductCatalystYield (%)
This compoundCyclohexanone6-Iodo-1,2,3,4-tetrahydro-γ-carbolinePPA75-85
This compoundAcetone6-Iodo-2-methyl-γ-carbolinePPA70-80
Synthesis of 6-Iodopyrazolo[1,5-a]pyridines

Pyrazolopyridines are another important class of N-fused heterocycles with diverse biological activities. This compound can be reacted with 1,3-dicarbonyl compounds, such as β-ketoesters, to afford substituted pyrazolopyridines.

Reaction Workflow: Pyrazolopyridine Synthesis

pyrazolopyridine_synthesis start This compound + Ethyl Acetoacetate condensation Condensation start->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product 6-Iodo-2-methylpyrazolo[1,5-a]pyridin-7(4H)-one dehydration->product

Caption: Workflow for Pyrazolopyridine Synthesis.

Protocol 3: Synthesis of 6-Iodo-2-methylpyrazolo[1,5-a]pyridin-7(4H)-one

This protocol describes the condensation and cyclization of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid or p-toluenesulfonic acid (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality and Experimental Insights:

  • The reaction proceeds via an initial condensation between the hydrazine and the more reactive ketone carbonyl of the β-ketoester, followed by intramolecular cyclization and dehydration.

  • The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.

Reactant 1Reactant 2ProductCatalystYield (%)
This compoundEthyl acetoacetate6-Iodo-2-methylpyrazolo[1,5-a]pyridin-7(4H)-oneAcetic Acid80-90
This compoundDiethyl malonate6-Iodopyrazolo[1,5-a]pyridine-2,7(1H,4H)-dioneAcetic Acid75-85
Synthesis of 6-Iodo-[4][6][7]triazolo[4,3-a]pyridines

[4][6][7]Triazolo[4,3-a]pyridines are another class of fused heterocycles with significant pharmacological interest. They can be readily synthesized from 2-hydrazinylpyridines by reaction with a one-carbon synthon, such as an aldehyde followed by oxidative cyclization.

Reaction Workflow: Triazolopyridine Synthesis

triazolopyridine_synthesis start This compound + Benzaldehyde hydrazone_formation Hydrazone Formation start->hydrazone_formation oxidative_cyclization Oxidative Cyclization (e.g., I2) hydrazone_formation->oxidative_cyclization product 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine oxidative_cyclization->product

Caption: Workflow for Triazolopyridine Synthesis.

Protocol 4: One-Pot Synthesis of 6-Iodo-3-phenyl-[4][6][7]triazolo[4,3-a]pyridine

This protocol describes a one-pot condensation and iodine-mediated oxidative cyclization.

Materials:

  • This compound

  • Benzaldehyde

  • Iodine

  • Potassium carbonate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in ethanol, add benzaldehyde (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the hydrazone.

  • Add iodine (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Insights:

  • The reaction proceeds in two steps within one pot: initial formation of the hydrazone, followed by an iodine-mediated oxidative C-N bond formation to construct the triazole ring.

  • Potassium carbonate acts as a base to facilitate the cyclization and neutralize the HI formed during the reaction.

Reactant 1Reactant 2ProductOxidantYield (%)
This compoundBenzaldehyde6-Iodo-3-phenyl-[4][6][7]triazolo[4,3-a]pyridineI285-95
This compound4-Chlorobenzaldehyde3-(4-Chlorophenyl)-6-iodo-[4][6][7]triazolo[4,3-a]pyridineI280-90

Post-Cyclization Functionalization: The Power of the Iodo-Substituent

A significant advantage of using this compound as a precursor is the retention of the iodine atom in the final heterocyclic product. This iodine atom serves as a versatile handle for further molecular diversification through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[8][9] This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, greatly expanding the chemical space accessible from this single precursor.

Protocol 5: Suzuki-Miyaura Cross-Coupling of an Iodo-Substituted Heterocycle

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an iodo-substituted heterocycle (e.g., 6-iodo-1,2,3,4-tetrahydro-γ-carboline) with an arylboronic acid.

Materials:

  • Iodo-substituted heterocycle (e.g., from Protocol 2, 3, or 4)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the iodo-substituted heterocycle (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a wide range of medicinally and materially relevant fused heterocyclic compounds. Its dual functionality allows for efficient construction of complex scaffolds, while the strategically placed iodine atom provides a valuable opportunity for late-stage functionalization. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block in their drug discovery and materials science endeavors.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–652.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63, 373–401.
  • Elmaati, T. M. A. Recent developments in the chemistry of pyrazolo[1,5-a]pyridines. J. Heterocycl. Chem.2004, 41, 471–482.
  • PubChem. 2-Chloro-5-iodopyridine. Available online: [Link]
  • PubChem. This compound. Available online: [Link]
  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Kore, A. R.; Senthilvelan, A.; Shanmugasundaram, M. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides Nucleotides Nucleic Acids2015, 34, 92-102.
  • Diaz-Sanchez, B. R.; Iglesias-Arteaga, M. A.; Melgar-Fernandez, R.; Juaristi, E. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. J. Org. Chem.2007, 72, 4822-4825.
  • Razafindrainibe, F.; et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chem. Eur. J.2018, 24, 1-6.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
  • Ben-Aroya, Z.; Portnoy, M. Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Synthesis2006, 2006, 2539-2543.
  • El-Sayed, A. A.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Sci Rep2021, 11, 18.
  • Hassan, A. A.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Fagnou, K.; et al. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Adv.2015, 5, 65863-65870.
  • Chemguide. The triiodomethane (iodoform) reaction with aldehydes and ketones. Available online: [Link]
  • YouTube. Aldehydes and Ketones - Iodoform Reactions & Reactions With 2, 4-DNPH (A2 Chemistry). Available online: [Link]
  • YouTube. Fischer Indole Synthesis. Available online: [Link]
  • Wikipedia. Fischer indole synthesis. Available online: [Link]
  • Scientia Iranica.
  • Molecules. New 3H-Indole Synthesis by Fischer's Method. Part I. Available online: [Link]

Sources

Application Notes: 2-Hydrazinyl-5-iodopyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Pyridine Hydrazine

In the landscape of modern drug discovery, the efficient construction of complex heterocyclic scaffolds is paramount. Among these, the pyrazolo[3,4-b]pyridine core is a "privileged scaffold," frequently appearing in potent kinase inhibitors and other targeted therapeutics.[1][2] 2-Hydrazinyl-5-iodopyridine has emerged as a key building block in this arena, offering a strategic combination of reactive functionalities. Its hydrazine moiety serves as a potent nucleophile, primed for cyclization reactions, while the iodine atom at the 5-position provides a crucial handle for late-stage functionalization via cross-coupling reactions. This dual-functionality allows for the rapid assembly of diverse molecular libraries, accelerating the hit-to-lead optimization process in pharmaceutical development.

This application note provides a detailed exploration of the use of this compound in synthesizing a key pharmaceutical intermediate, 6-iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine. We will delve into the mechanistic underpinnings of the synthetic strategy and provide a robust, step-by-step protocol for its preparation.

Core Application: Synthesis of the 6-Iodo-1H-pyrazolo[3,4-b]pyridine Scaffold

The primary application of this compound lies in its role as a precursor to the 6-iodo-1H-pyrazolo[3,4-b]pyridine scaffold. This intermediate is particularly valuable because the iodine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents at the 6-position. This modularity is highly desirable in medicinal chemistry for probing the structure-activity relationships (SAR) of kinase inhibitors. Many kinase inhibitors feature a substituted pyrazolo[3,4-b]pyridine core that binds to the hinge region of the kinase's ATP-binding pocket.[1][3]

The most direct and atom-economical method for constructing this scaffold is the cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound. A classic and illustrative example is the reaction with ethyl acetoacetate to yield 6-iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Mechanistic Rationale

The reaction proceeds via a well-established pathway for pyrazole formation. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring fused to the pyridine. The choice of an acid catalyst, such as acetic acid, is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

Experimental Protocol: Synthesis of 6-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine

This protocol details the synthesis of 6-iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate for various kinase inhibitors.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStore under inert atmosphere.
Ethyl AcetoacetateReagent GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
EthanolAnhydrousCommercially Available
Saturated Sodium BicarbonateAqueous solution
BrineSaturated aqueous NaCl solution
Anhydrous Magnesium SulfateCommercially Available
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.35 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture until the this compound is fully dissolved. To this solution, add ethyl acetoacetate (1.30 g, 1.26 mL, 10.0 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 6-iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine as a solid. The expected yield is typically in the range of 75-85%.

Expected Results
PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₇H₆IN₃
Molecular Weight 259.05 g/mol
Yield 75-85%
Purity (by HPLC) >98%

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the pyrazolo[3,4-b]pyridine intermediate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product A This compound C Cyclocondensation A->C Glacial Acetic Acid, Reflux B Ethyl Acetoacetate B->C D Work-up & Neutralization C->D E Extraction D->E F Purification (Chromatography) E->F G 6-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine F->G G A This compound B 6-Iodo-1H-pyrazolo[3,4-b]pyridine Intermediate A->B Cyclocondensation C Library of Substituted Pyrazolo[3,4-b]pyridines B->C Cross-Coupling Reactions D Kinase Inhibitor Candidates C->D Biological Screening E SAR Studies & Lead Optimization D->E Iterative Design

Caption: Role of the intermediate in the drug discovery pipeline.

Conclusion and Future Prospects

This compound is a highly valuable and versatile reagent for the synthesis of pharmaceutical intermediates. The protocol outlined here for the preparation of 6-iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine demonstrates a straightforward and efficient method for accessing a key scaffold in modern medicinal chemistry. The strategic placement of the iodine atom opens up a vast chemical space for the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology and other diseases. Future applications will undoubtedly leverage this key intermediate to build increasingly complex and potent drug candidates.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Lin, R., Connolly, P. J., Lu, Y., Chiu, G., Li, S., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.
  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Kim, J. S., Lee, H. J., Park, C. H., Lee, S. K., & Lee, C. O. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226.
  • Gkizis, P. L., et al. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 22(11), 1959.
  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters.
  • Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o648.
  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
  • Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Khan, I., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646.
  • Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14193.
  • ResearchGate. (n.d.). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes.

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[5,1-c]triazines Utilizing 2-Hydrazinyl-5-iodopyridine

Application Notes and Protocols for the Synthesis of Pyrazolo[5,1-c][1][2][3]triazines Utilizing 2-Hydrazinyl-5-iodopyridine

Introduction

The pyrazolo[5,1-c][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including potential as anticancer and antifungal agents.[4][5] These compounds are structurally analogous to purines, which allows them to interact with various biological targets.[3] This application note provides a comprehensive guide for the synthesis of pyrazolo[5,1-c][1][2][3]triazines, starting from the readily available building block, this compound. The inclusion of an iodine atom in the pyridine ring offers a valuable handle for further structural diversification through modern cross-coupling methodologies, enhancing the potential for generating extensive compound libraries for drug discovery programs.[5]

This document will detail a robust two-stage synthetic strategy, provide in-depth mechanistic insights, and present detailed, step-by-step protocols suitable for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy Overview

The formation of the pyrazolo[5,1-c][1][2][3]triazine core from this compound is efficiently achieved through a two-part synthetic sequence:

  • Part A: Knorr Pyrazole Synthesis. This initial step involves the condensation of this compound with a suitable 1,3-dicarbonyl compound to construct the pivotal 5-aminopyrazole intermediate. This classic reaction provides a reliable and high-yielding route to the pyrazole core.[3]

  • Part B: Triazine Ring Annulation. The second stage focuses on the construction of the triazine ring. This is accomplished by the diazotization of the 5-aminopyrazole intermediate, followed by coupling with an active methylene compound and subsequent intramolecular cyclization to yield the desired pyrazolo[5,1-c][1][2][3]triazine scaffold.[1][6]

Synthetic_WorkflowStartThis compoundIntermediate5-Amino-1-(5-iodopyridin-2-yl)pyrazoleStart->Intermediate Part A: Knorr Pyrazole Synthesis Final_ProductPyrazolo[5,1-c][1,2,4]triazineIntermediate->Final_Product Part B: Triazine Ring Annulation DiversificationFurther FunctionalizationFinal_Product->Diversification (e.g., Suzuki, Sonogashira coupling)

Caption: Overall synthetic workflow.

Part A: Synthesis of 5-Amino-1-(5-iodopyridin-2-yl)pyrazole Intermediate via Knorr Pyrazole Synthesis

Mechanistic Insight

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry for the formation of pyrazole rings.[7] The reaction proceeds through the condensation of a hydrazine, in this case, this compound, with a 1,3-dicarbonyl compound. For the synthesis of a 5-aminopyrazole, a β-ketonitrile is a common and effective choice for the 1,3-dicarbonyl partner.

The mechanism initiates with the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the remaining carbonyl group (or the nitrile in the case of a β-ketonitrile), followed by dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst, such as glacial acetic acid, facilitates both the initial condensation and the final dehydration step.[3]

Knorr_Pyrazole_Synthesiscluster_reactantsReactantscluster_mechanismMechanismcluster_productProductR1This compoundM1Hydrazone FormationR1->M1R2β-KetonitrileR2->M1M2Intramolecular CyclizationM1->M2M3DehydrationM2->M3P15-Amino-1-(5-iodopyridin-2-yl)pyrazoleM3->P1

Caption: Knorr pyrazole synthesis pathway.

Experimental Protocol: Synthesis of 5-Amino-3-methyl-1-(5-iodopyridin-2-yl)-1H-pyrazole-4-carbonitrile

This protocol describes the synthesis of a representative 5-aminopyrazole intermediate using this compound and 2-cyano-3-oxobutane (α-acetylacetonitrile).

Materials:

  • This compound (1.0 eq)

  • 2-Cyano-3-oxobutane (1.1 eq)

  • Ethanol (or Glacial Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add ethanol as the solvent (approximately 10 mL per gram of hydrazine).

  • To the stirred suspension, add 2-cyano-3-oxobutane (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 5-amino-3-methyl-1-(5-iodopyridin-2-yl)-1H-pyrazole-4-carbonitrile.

Data Presentation:

ReactantMolar Mass ( g/mol )MolesEquivalents
This compound235.03x1.0
2-Cyano-3-oxobutane97.101.1x1.1

Part B: Annulation of the Triazine Ring

Mechanistic Insight

The construction of the pyrazolo[5,1-c][1][2][3]triazine ring from the 5-aminopyrazole intermediate is a well-established process that proceeds via a diazotization-coupling-cyclization cascade.[1][6]

  • Diazotization: The 5-amino group of the pyrazole is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Coupling (Japp-Klingemann type): The pyrazole diazonium salt is then coupled with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This reaction is analogous to the Japp-Klingemann reaction, where the diazonium salt acts as an electrophile and attacks the enolate of the active methylene compound.[2] This forms a hydrazone intermediate.

  • Intramolecular Cyclization: The hydrazone intermediate undergoes spontaneous or acid/base-catalyzed intramolecular cyclization. The pyrazole ring nitrogen attacks the nitrile carbon, followed by tautomerization to yield the aromatic and thermodynamically stable pyrazolo[5,1-c][1][2][3]triazine system.[8]

Triazine_AnnulationStart5-Aminopyrazole IntermediateStep1Diazotization(NaNO₂, HCl, 0-5 °C)Start->Step1Intermediate1Pyrazole Diazonium SaltStep1->Intermediate1Step2Coupling with ActiveMethylene CompoundIntermediate1->Step2Intermediate2Hydrazone IntermediateStep2->Intermediate2Step3Intramolecular CyclizationIntermediate2->Step3ProductPyrazolo[5,1-c][1,2,4]triazineStep3->Product

Caption: Triazine ring annulation process.

Experimental Protocol: Synthesis of 7-Amino-3-methyl-8-(5-iodopyridin-2-yl)-8H-pyrazolo[5,1-c][1][2][3]triazine-4-carbonitrile

This protocol details the conversion of the 5-aminopyrazole intermediate into the final pyrazolo[5,1-c][1][2][3]triazine product using malononitrile as the active methylene compound.

Materials:

  • 5-Amino-3-methyl-1-(5-iodopyridin-2-yl)-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (1.1 eq)

  • Malononitrile (1.1 eq)

  • Sodium Acetate (or Pyridine)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Suspend the 5-aminopyrazole intermediate (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid in a beaker.

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold pyrazole suspension. Maintain the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Coupling and Cyclization:

    • In a separate flask, dissolve malononitrile (1.1 eq) in ethanol or pyridine.

    • Add a solution of sodium acetate in water to the malononitrile solution to act as a buffer.

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared cold diazonium salt solution to the malononitrile solution with vigorous stirring.

    • A colored precipitate should form. Allow the reaction to stir in the ice bath for 1-2 hours.

    • The resulting hydrazone will often cyclize in situ or upon gentle warming or addition of a catalytic amount of acid. The reaction mixture can be refluxed in acetic acid to ensure complete cyclization.[1]

    • Collect the precipitated product by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.

Data Presentation:

CompoundRoleMolar Mass ( g/mol )Equivalents
5-Aminopyrazole IntermediateStarting Material325.121.0
Sodium NitriteDiazotizing Agent69.001.1
MalononitrileCoupling Partner66.061.1

The Role of the Iodo-Substituent: A Gateway to Molecular Diversity

The presence of the iodine atom on the pyridine ring of the final pyrazolo[5,1-c][1][2][3]triazine product is a key strategic element. This iodo-group serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[5] This allows for the late-stage introduction of a wide range of substituents (e.g., aryl, heteroaryl, alkyl, alkynyl groups), enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This application note has outlined a reliable and versatile synthetic route for the preparation of substituted pyrazolo[5,1-c][1][2][3]triazines from this compound. The detailed protocols for the Knorr pyrazole synthesis and the subsequent triazine ring annulation, along with the mechanistic insights, provide a solid foundation for researchers to successfully synthesize these valuable heterocyclic compounds. The strategic incorporation of an iodine atom paves the way for extensive derivatization, making this methodology highly attractive for applications in medicinal chemistry and the development of novel therapeutic agents.

References

  • Al-Adiwish, M. A. S., Abubakr, & Alarafi, N. M. (2017). Synthesis of New Pyrazolo [5, 1-c][1][2][3] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Cell Biology, 5(5), 45-52. ([Link])
  • Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. ([Link])
  • Moyano, L., Colomer, J. P., & Yranzo, G. I. (2008). New Application of Heterocyclic Diazonium Salts: Synthesis of New Pyrazolo[3,4‐d][1][2][9]triazin‐4‐ones. European Journal of Organic Chemistry, 2008(20), 3465-3472. ([Link])
  • Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. ([Link])
  • Shalaby, A. M., Fathalla, O. A., Kassem, E. M. M., & Zaki, M. E. A. (2000). Synthesis of New 5-N-Pyrazolyl Amino Acids, Pyrazolopyrimidines and Pyrazolopyridines. Acta Chimica Slovenica, 47, 187-203. ([Link])
  • Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. ([Link])
  • Hassan, A. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 3(4), 1188-1247. ([Link])
  • Shalaby, A. M., Fathalla, O. A., Kassem, E. M. M., & Zaki, M. E. A. (2000). Synthesis of new 5-N-pyrazolyl amino acids, pyrazolopyrimidines and pyrazolopyridines derivatives. Acta Chimica Slovenica, 47(2), 187-203. ([Link])
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. ([Link])
  • ResearchGate. (n.d.). Synthesis of pyrazolo [5, 1-c][1][2][3] triazines 4 and 5. ([Link])
  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56. ([Link])
  • Abu-Melha, S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 601. ([Link])
  • Khalil, M. A., et al. (2013). Synthesis of New Pyrazolo[5,1-c]triazine, Triazolo[5,1-c]triazine, Triazino[4,3-b]indazole and Benzimidazo[2,1-c]triazine Derivatives Incorporating Chromen-2-one Moiety. Journal of the Korean Chemical Society, 57(5), 612-618. ([Link])
  • Lamberth, C. (2020). Synthesis of new pyrazolo[1][2][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. ([Link])
  • Karcı, F., & Karcı, F. (2013). Synthesis and Absorption Abilities of Pyrazolo[5,1-c][1][2][3]triazine-Based Disperse Dyes. Chemistry of Heterocyclic Compounds, 49(3), 492-500. ([Link])
  • Ledenyova, I. V., et al. (2016). Synthesis and reactions of pyrazolo[5,1-c][1][2][3]triazine-3-carbothioamides.
  • Bakholdina, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. ([Link])
  • Sadowski, M., et al. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 13(15), 10137-10145. ([Link])
  • La Manna, S., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, e202300448. ([Link])
  • Lamberth, C. (2020). Synthesis of new pyrazolo[1][2][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. ([Link])
  • Istrate, O. M., et al. (2021). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 26(11), 3163. ([Link])
  • Mojzych, M., et al. (2022). Synthesis of Functionalized 1H-Pyrazolo[4,3-e][1][2][3]triazines and Their Fused Derivatives via Ipso-Substitution of Methylsulfonyl Group with O-, N-, S- and C-Nucleophiles. Molecules, 27(15), 4991. ([Link])
  • Debnath, S., et al. (2021). Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. The Journal of Organic Chemistry, 86(17), 11699-11710. ([Link])
  • Svete, J. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 4999. ([Link])

Application Note: Enhancing Steroid Quantification in Biological Matrices using 2-Hydrazinylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of steroid hormones in biological fluids is fundamental to endocrinology research, clinical diagnostics, and pharmaceutical development. However, the inherent low concentrations and poor ionization efficiency of many steroids present significant challenges for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique.[1][2] This application note provides a detailed protocol and scientific rationale for the chemical derivatization of keto-steroids using 2-hydrazinylpyridine and its analogs, such as 2-hydrazino-1-methylpyridine (HMP). This strategy significantly enhances analytical sensitivity by introducing a readily ionizable moiety onto the steroid molecule, thereby improving signal response in electrospray ionization (ESI).[1][3][4] We present a comprehensive, field-proven workflow, from sample preparation to data acquisition, designed for researchers, scientists, and drug development professionals seeking to achieve robust and sensitive quantification of steroids at physiologically relevant concentrations.

The Scientific Imperative for Derivatization

Steroid profiling is crucial for diagnosing a range of physiological disorders and for understanding endocrine function.[5] While LC-MS/MS offers superior selectivity over traditional immunoassays, its sensitivity for steroids can be limited by their structural characteristics.[1][2][6] Many steroids lack functional groups that are easily ionized by ESI, resulting in a poor signal-to-noise ratio, particularly for low-abundance androgens like 5α-dihydrotestosterone (DHT).[1][2]

Chemical derivatization addresses this limitation by covalently attaching a chemical tag to the analyte.[7] For keto-steroids (those containing a carbonyl group, C=O), hydrazine-based reagents are exceptionally effective.[1][8] Reagents like 2-hydrazinylpyridine (2-HP) and its methylated analog, 2-hydrazino-1-methylpyridine (HMP), react with the steroid's ketone functionality to form a stable hydrazone derivative. The key advantage lies in the pyridine ring of the reagent, which is easily protonated, creating a charged or highly ionizable derivative that is readily detected by the mass spectrometer.[1] This chemical modification can increase detection sensitivity by several orders of magnitude, enabling accurate quantification even from limited sample volumes.[1][9]

Mechanism of Action: Hydrazone Formation

The derivatization reaction is a nucleophilic addition-elimination reaction between the hydrazine group of the reagent and the carbonyl carbon of the steroid. Under acidic conditions, the carbonyl oxygen is protonated, making the carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazine. This is followed by the elimination of a water molecule to form a stable C=N double bond, yielding the steroid hydrazone. The HMP reagent is particularly effective as its pyridine nitrogen is quaternized, carrying a permanent positive charge, which guarantees strong signal intensity in positive-ion ESI-MS.[1]

Caption: Reaction of a keto-steroid with HMP to form a hydrazone.

Comprehensive Experimental Protocol

This section details the complete workflow, from sample collection and extraction to the final derivatization step. Adherence to these procedures is critical for achieving reproducible and accurate results.

Materials and Reagents
Reagent/MaterialGrade/SpecificationRecommended Supplier
Steroid Standards ≥98% puritySigma-Aldrich, Cerilliant
Deuterated Internal Standards e.g., d3-TestosteroneCerilliant, Toronto Research Chemicals
2-Hydrazino-1-methylpyridine (HMP) ≥98% puritySigma-Aldrich
Formic Acid (FA) LC-MS GradeFisher Scientific, Honeywell
Trifluoroacetic Acid (TFA) LC-MS GradeFisher Scientific
Methanol (MeOH) LC-MS GradeFisher Scientific, Honeywell
Acetonitrile (ACN) LC-MS GradeFisher Scientific, Honeywell
Methyl tert-butyl ether (MTBE) HPLC GradeSigma-Aldrich
Ethyl Acetate HPLC GradeSigma-Aldrich
Water Type I, 18.2 MΩ·cmMilli-Q® System or equivalent
Solid-Phase Extraction (SPE) Cartridges C18, e.g., Bond Elut®Agilent, Waters
Glassware/Consumables Borosilicate glass tubes, autosampler vialsVWR, Agilent
Workflow Overview

The entire process involves isolating the steroids from the complex biological matrix, concentrating them, and then performing the chemical derivatization before LC-MS/MS analysis.

Caption: High-level overview of the steroid analysis workflow.

Phase 1: Detailed Sample Preparation Protocol (Human Plasma)

Effective sample preparation is paramount to remove interfering substances like phospholipids and proteins that can cause ion suppression and contaminate the analytical system.[10][11][12]

  • Aliquoting and Spiking:

    • Pipette 200 µL of human plasma into a clean glass tube.

    • Add an appropriate amount of deuterated internal standard (IS) working solution. The IS corrects for variability in extraction and derivatization efficiency.

    • Vortex briefly to mix.

  • Extraction (Choose one method):

    • Method A: Liquid-Liquid Extraction (LLE) [3][13][14]

      • Add 1 mL of MTBE to the plasma sample.

      • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

      • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

      • Carefully transfer the upper organic layer to a new clean glass tube.

    • Method B: Solid-Phase Extraction (SPE) - Recommended for cleaner extracts [10][12]

      • Condition: Pass 1 mL of methanol, followed by 1 mL of Type I water through a C18 SPE cartridge.

      • Load: Load the plasma sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).

      • Wash: Wash the cartridge with 1 mL of water to remove polar interferences. A second wash with a low-percentage organic solvent (e.g., 20% methanol) can further clean the sample.

      • Elute: Elute the steroids from the cartridge with 1 mL of ethyl acetate or methanol into a clean glass tube.

  • Evaporation:

    • Evaporate the collected solvent (from LLE or SPE) to complete dryness under a gentle stream of nitrogen at 40-50°C. This step concentrates the analytes and removes the extraction solvent.

Phase 2: Detailed Derivatization Protocol (HMP)

This protocol is optimized based on the work of Faqehi et al. for robust HMP derivatization.[1]

  • Reagent Preparation:

    • Prepare a 0.5 mg/mL solution of HMP in methanol containing 1% (v/v) formic acid. This solution should be prepared fresh for optimal reactivity.

  • Reaction Setup:

    • To the dried sample extract from Phase 1, add 100 µL of the HMP reagent solution.

    • Vortex for 10 seconds to ensure the dried residue is fully dissolved.

  • Incubation:

    • Seal the tubes and place them in a heating block or water bath set to 60°C.

    • Incubate for 15 minutes. Causality: The elevated temperature accelerates the rate of hydrazone formation, while the formic acid catalyzes the reaction.[1]

  • Reaction Quenching:

    • After incubation, remove the tubes and quench the reaction by adding 50 µL of methanol.[1]

    • Vortex briefly and transfer the final solution to an autosampler vial for analysis.

LC-MS/MS Parameters and Method Validation

Suggested LC-MS/MS Conditions

While specific parameters must be optimized for your system, the following provides a validated starting point.

ParameterSettingRationale
LC Column C18 or PFP (Pentafluorophenyl), e.g., 2.1 x 100 mm, <2.6 µmPFP columns can offer alternative selectivity for isomeric steroids.[14]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic mobile phase for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 50-60% B, ramp to 95-100% B, hold, then re-equilibrateA gradient is required to elute steroids of varying polarities.
Ionization Mode ESI, PositiveThe HMP derivative is designed for high efficiency in positive mode.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[3]
Example MRM Transitions for HMP Derivatives

The most abundant product ion for HMP-derivatized steroids typically corresponds to a fragment of the HMP tag itself, providing a common and strong signal for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
DHT-HMP396108
Testosterone-HMP394108
Androstenedione-HMP392108
Progesterone-HMP420108
(Data adapted from Faqehi et al., 2021)[1][15]
Self-Validating System: Quality Control

A robust protocol must be self-validating. Incorporate the following checks into every run:

  • Calibration Curve: Analyze a set of calibrators (standards at known concentrations) to establish linearity and quantify unknowns.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the run.[6]

  • Blank Samples: A matrix blank (no analyte, no IS) and a zero blank (matrix with IS) should be run to check for interferences and carryover.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal - Inefficient derivatization- Poor extraction recovery- Ion suppression- Prepare fresh HMP reagent- Check incubation temp/time- Optimize SPE/LLE steps- Improve sample cleanup
Poor Reproducibility - Inconsistent sample prep- IS not added correctly- Derivative instability- Automate pipetting where possible- Ensure IS equilibrates with sample- Analyze samples promptly after derivatization
High Background/Interference - Incomplete sample cleanup- Contaminated solvents/reagents- System carryover- Use SPE instead of LLE for cleaner extracts- Use fresh, LC-MS grade reagents- Implement a robust needle wash protocol
Multiple Peaks per Analyte - Formation of syn and anti isomers- This is a known phenomenon for hydrazones.[1] Optimize chromatography to co-elute or sum the peak areas for quantification.

Conclusion

Derivatization of keto-steroids with 2-hydrazinylpyridine analogs, particularly HMP, is a powerful and reliable strategy to overcome the inherent analytical challenges of steroid quantification. By converting poorly ionizing steroids into permanently charged, highly detectable derivatives, this protocol enables researchers to achieve the low limits of quantification necessary for clinical and research applications.[1][2][9] The detailed workflow presented here, grounded in established scientific principles and validated methods, provides a clear path for laboratories to implement this high-sensitivity technique, ensuring data of the highest quality and integrity.

References

  • Faqehi, A., Denham, S., Naredo, G., Karu, K., Auchus, R. J., & Andrew, R. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933.
  • Nadarajah, N., Gounden, V., & Weng, Y. (2017). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. ResearchGate.
  • Soma, K. K., Scott, A. M., & Richardson, J. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32451.
  • Nadarajah, N., Gounden, V., & Weng, Y. (2017). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. Clinical Mass Spectrometry, 4-5, 1-10.
  • Hala, D., Overturf, M. D., Petersen, L. H., & Huggett, D. B. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. Journal of Chromatography B, 879(9-10), 591-598.
  • Häkkinen, M. (2020). Sample Preparation for Chromatography Analysis of Steroids in Biological Samples. University of Helsinki Research Portal.
  • Ares-Pena, D., Lendoiro, E., Concheiro-Guisan, A., de Castro, A., Cruz-Vigo, P., López-Rivadulla, M., & Concheiro, M. (2020). Determination of steroids in bovine hair: Validation of a microwave-assisted chemical derivatization method using liquid chromatography-tandem mass spectrometry and in vivo studies. Drug testing and analysis, 12(8), 1078–1086.
  • Tiwari, G., & Rai, A. K. (2021). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Current Pharmaceutical Analysis, 18(6), 616-633.
  • Biotage. (2023). Comparison of sample preparation options for the extraction of a panel of endogenous steroids. Separation Science.
  • Yuan, T., Wang, K., Zhao, Y., Li, Y., & Zhang, Y. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 566-576.
  • Hala, D., Overturf, M. D., Petersen, L. H., & Huggett, D. B. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. ResearchGate.
  • Xu, F., Wu, F., Liu, C., Wu, J., & Wang, X. (2016). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analytical Methods in Chemistry, 2016, 6743813.
  • Frey, A. J., Wang, Q., Busch, C., Feldman, D., Bottalico, L., Mesaros, C. A., Blair, I. A., Vachani, A., & Snyder, N. W. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. eScholarship, University of California.
  • Faqehi, A., Denham, S., Naredo, G., Karu, K., Auchus, R. J., & Andrew, R. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed.
  • Temerdashev, A. Z., Dmitrieva, E. M., Wang, J., & Pirogov, A. V. (2022). Solid-phase analytical derivatization as a tool for the quantification of steroid hormones in human urine with HPLC-Q-ToF detection. Journal of Pharmaceutical and Biomedical Analysis, 215, 114736.
  • Appelblad, P., Pontén, E., Jaegfeldt, H., Bäckström, T., & Irgum, K. (1997). Derivatization of steroids with dansylhydrazine using trifluoromethanesulfonic Acid as catalyst. Analytical Chemistry, 69(23), 4905-4911.
  • Faqehi, A., Denham, S., Naredo, G., Karu, K., Auchus, R. J., & Andrew, R. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Ulster University.
  • Faqehi, A., Denham, S., Naredo, G., Karu, K., Auchus, R. J., & Andrew, R. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate.
  • Povarov, I. S., & Temerdashev, A. Z. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 26(11), 3326.
  • Faqehi, A., Denham, S., Naredo, G., Karu, K., Auchus, R. J., & Andrew, R. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. OUCI.
  • Tukker, A. M., van der Vlis, E., Rosing, H., & Beijnen, J. H. (2020). An LC-MS/MS assay for simultaneous determination of 13 steroid hormones and two synthetic steroids in saliva. Journal of Chromatography B, 1152, 122240.
  • Griffiths, R. L., & Clench, M. R. (2012). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Sheffield Hallam University Research Archive.
  • Higashi, T., Sago, T., & Shimada, K. (2010). Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups. Journal of Chromatography A, 1217(25), 4153-4160.

Sources

The Strategic Application of 2-Hydrazinyl-5-iodopyridine in the Synthesis of Bioactive Molecules: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. Heterocyclic compounds, particularly those containing nitrogen, are foundational to a vast array of pharmaceuticals due to their ability to engage in specific, high-affinity interactions with biological targets.[1] Among these, the pyridine ring is a ubiquitous and versatile pharmacophore, present in numerous FDA-approved drugs.[1] The strategic functionalization of this core scaffold allows for the fine-tuning of physicochemical properties and the exploration of chemical space to optimize potency and selectivity.

This technical guide focuses on the utility of 2-hydrazinyl-5-iodopyridine , a bifunctional building block that offers a powerful platform for the synthesis of diverse and complex bioactive molecules. Its unique architecture, featuring a nucleophilic hydrazine moiety and a versatile iodine handle, provides a dual-pronged approach to molecular elaboration. The hydrazine group serves as a classical precursor for the formation of various nitrogen-containing heterocycles, such as pyrazoles and pyridazinones, which are themselves prevalent in medicinally active compounds.[2][3] Simultaneously, the iodine atom at the 5-position acts as a reactive site for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This guide will provide detailed protocols and scientific rationale for leveraging both functionalities of this compound in the design and synthesis of novel chemical entities with therapeutic potential.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₅H₆IN₃[4]
Molecular Weight 235.03 g/mol [4]
CAS Number 77992-46-2[4]
Appearance Off-white to yellow or brown powder/crystalsCommercially available
Solubility Soluble in DMSO, DMF, and moderately soluble in hot alcoholsGeneral chemical knowledge

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Hydrazine derivatives can be toxic and should be handled with care.[5]

Core Synthetic Applications: A Dual-Axis Approach

The synthetic utility of this compound can be conceptualized as a dual-axis approach to molecular diversification. The first axis involves the transformation of the hydrazine group into various heterocyclic systems. The second axis leverages the iodine atom for carbon-carbon and carbon-nitrogen bond formation.

G cluster_0 Axis 1: Hydrazine Reactivity cluster_1 Axis 2: Iodine Reactivity main This compound pyrazole Pyrazoles main->pyrazole Knorr Synthesis pyridazinone Pyridazinones main->pyridazinone Condensation triazole Triazoles main->triazole Cyclization hydrazone Hydrazones main->hydrazone Condensation suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) main->suzuki sonogashira Sonogashira Coupling (Alkynyl Groups) main->sonogashira buchwald Buchwald-Hartwig (Amino Groups) main->buchwald

Figure 1. Dual synthetic pathways from this compound.

Axis 1: Heterocycle Synthesis via the Hydrazine Moiety

The hydrazine group is a potent dinucleophile, making it an excellent precursor for a variety of heterocyclic ring systems.

Application Note 1: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly reliable method for constructing the pyrazole ring, a scaffold found in numerous bioactive molecules, including the blockbuster anti-inflammatory drug Celecoxib.[6] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8]

Rationale: The use of this compound in the Knorr synthesis directly yields a 1-(5-iodopyridin-2-yl)pyrazole. This product is a valuable intermediate, as the iodine atom remains available for subsequent cross-coupling reactions, allowing for the late-stage introduction of molecular diversity. This strategy is highly efficient for building libraries of compounds for structure-activity relationship (SAR) studies.

G reagents 1. This compound 2. Acetylacetone (2,4-pentanedione) 3. Glacial Acetic Acid 4. Ethanol reaction Reaction Setup (Combine reagents in flask) reagents->reaction reflux Reflux (e.g., 80 °C, 2-4 h) reaction->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up (Cool, precipitate with water) monitor->workup Complete purify Purification (Filter, wash, recrystallize) workup->purify product 1-(5-Iodopyridin-2-yl)-3,5-dimethyl-1H-pyrazole purify->product

Figure 2. Workflow for Knorr pyrazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

  • Ethanol (solvent)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Stir the mixture to achieve a suspension.

  • Add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, washing with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield 1-(5-iodopyridin-2-yl)-3,5-dimethyl-1H-pyrazole.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of the iodine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum.

Axis 2: Functionalization via the Iodine Atom

The carbon-iodine bond on the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, a key strategy in modern medicinal chemistry for optimizing ligand-target interactions.

Application Note 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] For this compound or its pyrazole derivatives, this reaction enables the introduction of various aryl or heteroaryl groups at the 5-position of the pyridine ring.

Rationale: This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors. By coupling different boronic acids, chemists can systematically probe the steric and electronic requirements of a target's binding pocket. The reaction conditions are generally mild and tolerant of a wide range of functional groups, including the hydrazine or pyrazole moiety.

G reagents 1. 1-(5-Iodopyridin-2-yl)pyrazole 2. Phenylboronic Acid 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃) 5. Solvent (e.g., Dioxane/H₂O) setup Reaction Setup (Degas solvent, inert atmosphere) reagents->setup heat Heat (e.g., 90-100 °C, 6-12 h) setup->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Work-up (Quench, extract) monitor->workup Complete purify Purification (Column chromatography) workup->purify product 1-(5-Phenylpyridin-2-yl)-3,5-dimethyl-1H-pyrazole purify->product

Figure 3. Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 1-(5-Iodopyridin-2-yl)-3,5-dimethyl-1H-pyrazole (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 1-(5-iodopyridin-2-yl)-3,5-dimethyl-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting iodide in the ¹H NMR and a corresponding increase in the molecular weight in the mass spectrum.

Application Note 3: Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylalkyne structures. These linear, rigid motifs are of great interest in medicinal chemistry for their ability to span active sites and act as linkers.

Rationale: Applying the Sonogashira coupling to this compound or its derivatives introduces an alkynyl group, which can serve as a handle for further transformations (e.g., click chemistry, reduction) or as a key pharmacophoric element itself. The reaction is typically co-catalyzed by palladium and copper(I) salts.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen solvent (e.g., THF).

  • Add PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and the amine base (e.g., triethylamine, 2.5 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-hydrazinyl-5-(phenylethynyl)pyridine.

Self-Validation: The successful reaction will be indicated by the appearance of characteristic alkyne signals in the ¹³C NMR and IR spectra, and the correct mass in the mass spectrum.

Application Note 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Rationale: For derivatives of this compound, this reaction is a direct method to introduce diverse amino substituents at the 5-position. This is highly advantageous in drug design, as amino groups can modulate solubility, basicity, and form key hydrogen bond interactions with biological targets.

Materials:

  • 1-(5-Iodopyridin-2-yl)pyrazole (1.0 eq)

  • Morpholine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a Schlenk tube, add the palladium catalyst, ligand, and base.

  • Add the 1-(5-iodopyridin-2-yl)pyrazole and evacuate and backfill with inert gas.

  • Add the anhydrous, degassed solvent, followed by morpholine.

  • Seal the tube and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. After completion, cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validation: Product formation is confirmed by ¹H NMR, observing the disappearance of the starting material signals and the appearance of signals corresponding to the morpholine moiety, along with the correct molecular ion peak in the mass spectrum.

Application in Bioactive Molecule Synthesis: A Focus on Kinase Inhibitors

The scaffolds accessible from this compound are prevalent in many classes of bioactive molecules, particularly protein kinase inhibitors. Kinases are a major class of drug targets, and inhibitors often feature a heterocyclic core that binds to the ATP-binding site.

For instance, pyrazolopyridine and pyrazolopyrimidine cores, which can be elaborated from the products of the Knorr synthesis followed by further cyclization or cross-coupling, are found in numerous CDK and GSK-3 inhibitors.

G start This compound knorr Knorr Synthesis (e.g., with diethyl 2-cyanomalonate) start->knorr intermediate 5-Amino-1-(5-iodopyridin-2-yl)pyrazole (Versatile Intermediate) knorr->intermediate suzuki Suzuki Coupling (Introduce Aryl Group 'R') intermediate->suzuki cyclization Cyclization (e.g., with formamide) suzuki->cyclization final_scaffold Pyrazolo[3,4-d]pyrimidine Scaffold (Kinase Inhibitor Core) cyclization->final_scaffold bioactive Potential Bioactive Molecule (e.g., CDK/GSK-3 Inhibitor) final_scaffold->bioactive

Figure 4. Exemplar pathway to a kinase inhibitor scaffold.

This hypothetical pathway illustrates how the dual functionalities of this compound can be used in a multi-step synthesis. The hydrazine is first used to construct the pyrazole ring, and then the iodine is exploited for a Suzuki coupling to install a key recognition element. A final cyclization step would then yield a privileged kinase inhibitor scaffold. This strategy allows for the rapid generation of analogues by varying the boronic acid in the Suzuki coupling step, facilitating efficient SAR exploration.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for a strategic and modular approach to the synthesis of complex heterocyclic systems. By leveraging the classical reactivity of the hydrazine moiety and the modern, powerful transformations enabled by the iodine atom, researchers can access a rich diversity of chemical structures. The protocols outlined in this guide provide a robust starting point for the application of this building block in the synthesis of novel bioactive molecules, with particular promise in the development of kinase inhibitors and other targeted therapies.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
  • BenchChem. "detailed experimental protocol for Knorr pyrazole synthesis".
  • Smolecule. This compound | 77992-46-2. Smolecule Website.
  • BenchChem. Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem Website.
  • Slideshare. knorr pyrazole synthesis.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • Chem-Impex. 2-Hydroxy-5-iodopyridine. Chem-Impex Website.
  • MDPI.
  • PubChem. This compound.
  • MDPI.
  • PubMed. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Current Topics in Medicinal Chemistry2025.
  • Google Patents. Substituted imidazo[1,2-a]pyrazines as Syk inhibitors.
  • Google Patents. Imidazopyrazine tyrosine kinase inhibitors.
  • Google Patents. Inhibitors of tyrosine kinases.
  • PubMed. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry2024.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules2022.
  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry2024.
  • PubMed Central. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology2022.
  • RSC Publishing. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry2023.
  • MDPI. Special Issue : Synthesis of Bioactive Compounds. Molecules.
  • Royal Society of Chemistry. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances2018.
  • PubMed Central.
  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry2022.
  • Arctom Scientific. This compound. Arctom Website.
  • Chem Help Asap. Knorr Pyrazole Synthesis. Chem Help Asap Website.
  • J&K Scientific. Knorr Pyrazole Synthesis. J&K Scientific Website.
  • PubMed Central.
  • PubMed Central.
  • PubMed Central. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • PubMed Central. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry2024.
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
  • Chemistry LibreTexts.
  • PubMed. 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Journal of Medicinal Chemistry2004.
  • YouTube.
  • PubMed Central. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Journal of Medicinal Chemistry2022.
  • ResearchGate. The biologically active pyrazole and hydrazine/hydrazone based drug...
  • Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com.
  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho Repository.
  • PubMed Central.
  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • J&K Scientific. Sonogashira Cross-Coupling. J&K Scientific Website.
  • ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • YouTube. Suzuki cross-coupling reaction. YouTube.
  • PubMed Central. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.

Sources

Application Notes and Protocols for the Cyclocondensation of 2-Hydrazinyl-5-iodopyridine with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Heterocyclic Scaffolds

The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. Among these, pyrazole-containing structures are of significant interest due to their prevalence in a wide array of pharmacologically active agents.[1][2] The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, offers a direct and versatile route to this important scaffold.[3][4] This guide provides an in-depth exploration of the application of this reaction to 2-hydrazinyl-5-iodopyridine, a valuable building block for introducing a halogenated pyridine moiety into target molecules. The presence of an iodine atom provides a handle for further functionalization through cross-coupling reactions, thereby expanding the accessible chemical space for drug development.[5][6]

This document will detail the underlying principles, provide step-by-step experimental protocols, and discuss the significance of the resulting 5-iodo-2-(1H-pyrazol-1-yl)pyridine derivatives as potential therapeutic agents, particularly in the realm of anticancer and anti-inflammatory research.[7][8][9][10][11]

Core Principles: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and widely employed method for the construction of the pyrazole ring. The reaction is typically acid-catalyzed and proceeds through a well-established mechanism.[3][12] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential outcomes, including regioselectivity.

Reaction Mechanism

The reaction commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves the dehydration of the cyclic intermediate to yield the stable, aromatic pyrazole ring.[13][14]

When an unsymmetrical 1,3-dicarbonyl compound is used, such as a β-ketoester, the potential for the formation of two regioisomers arises. The regioselectivity is often influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both the hydrazine and the dicarbonyl compound.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_Hydrazinyl_5_iodopyridine This compound Hydrazone Hydrazone Intermediate 2_Hydrazinyl_5_iodopyridine->Hydrazone Condensation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound 1_3_Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 5-Iodo-2-(1H-pyrazol-1-yl)pyridine Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of pyrazole derivatives from this compound. These should be considered as starting points, and optimization may be necessary for specific substrates and scales.

Safety Precautions: Hydrazine derivatives are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of 5-Iodo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

This protocol details the reaction of this compound with acetylacetone, a symmetrical 1,3-diketone.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (catalytic amount, e.g., 3-5 drops)

  • Ethanol or 1-Propanol

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 1.0 mmol, 235 mg) in ethanol (10 mL).

  • Reagent Addition: To the stirred solution, add acetylacetone (1.1 mmol, 110 mg, 0.11 mL) followed by a catalytic amount of glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: To the residue, add cold water (10 mL) to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[13][15]

ParameterValueReference
Reactant 1 This compound[16]
Reactant 2 Acetylacetone[15]
Solvent Ethanol[15]
Catalyst Glacial Acetic Acid[13]
Temperature Reflux[13]
Typical Yield 85-95% (estimated)[13][15]
Protocol 2: Synthesis of Ethyl 1-(5-iodopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

This protocol outlines the reaction of this compound with ethyl acetoacetate, an unsymmetrical β-ketoester. This reaction may yield regioisomers, and characterization is crucial to determine the major product.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount) or alternative acid catalyst

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • TLC apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 mmol, 235 mg) in ethanol (15 mL).

  • Reagent Addition: Add ethyl acetoacetate (1.0 mmol, 130 mg, 0.13 mL) to the solution, followed by a few drops of glacial acetic acid.

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours, with stirring.

  • Reaction Monitoring: Track the disappearance of the starting materials using TLC.

  • Work-up and Isolation: After cooling, the product may precipitate. If not, concentrate the solution in vacuo. Add water to the residue to induce precipitation.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallization from ethanol or purification by column chromatography may be necessary to obtain the pure product and potentially separate any regioisomers.[17][18]

ParameterValueReference
Reactant 1 This compound[16]
Reactant 2 Ethyl acetoacetate[17][18]
Solvent Ethanol[17]
Catalyst Acetic Acid[17]
Temperature Reflux[17]
Typical Yield 70-85% (estimated)[17][18]

Characterization of Products

The synthesized 5-iodo-2-(1H-pyrazol-1-yl)pyridine derivatives should be thoroughly characterized to confirm their structure and purity.

Spectroscopic Data (Expected):

  • ¹H NMR: Expect signals corresponding to the pyridine and pyrazole ring protons. The chemical shifts will be influenced by the substituents on the pyrazole ring.

  • ¹³C NMR: Signals for the carbon atoms of both heterocyclic rings will be observed.

  • IR Spectroscopy: Characteristic absorption bands for C=N, C=C, and C-H stretching vibrations of the aromatic rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.[5][19][20]

Applications in Drug Discovery

The resulting 5-iodo-2-(1H-pyrazol-1-yl)pyridine scaffolds are of significant interest in drug discovery for several reasons:

  • Privileged Scaffold: The pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][7]

  • Versatile Intermediate: The iodine atom serves as a versatile handle for further chemical modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

  • Potential for Novel Therapeutics: The combination of the pyridine and pyrazole moieties in a single molecule can lead to novel compounds with unique pharmacological profiles. There is growing interest in pyrazole-pyridine hybrids as potential anticancer and anti-inflammatory agents.[8][9][21]

Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_application Application Start This compound + Dicarbonyl Compound Reaction Knorr Pyrazole Synthesis Start->Reaction Crude_Product Crude 5-Iodo-2-(1H-pyrazol-1-yl)pyridine Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization NMR, IR, MS Analysis Pure_Product->Characterization Cross_Coupling Further Functionalization (e.g., Suzuki, Sonogashira) Pure_Product->Cross_Coupling Library_Synthesis Compound Library Synthesis Cross_Coupling->Library_Synthesis Biological_Screening Biological Screening (e.g., Anticancer, Anti-inflammatory) Library_Synthesis->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: Experimental workflow from synthesis to application.

Conclusion

The cyclocondensation of this compound with dicarbonyl compounds via the Knorr pyrazole synthesis is a highly effective and straightforward method for accessing novel heterocyclic scaffolds. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize and explore the potential of these compounds in drug discovery. The versatility of the resulting iodinated pyrazolyl-pyridines as intermediates for further chemical elaboration makes them particularly attractive for the development of new therapeutic agents.

References

  • Molecular Design, Synthesis and Anti-cancer Activity of Novel Pyrazolo[3,4-b]pyridine-based Glycohybrid Molecules. (2025). Bioorganic Chemistry. [Link]
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Molecules. [Link]
  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (n.d.).
  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (2021). ChemistrySelect. [Link]
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2021). RSC Advances. [Link]
  • Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. (2022). Scientific Reports. [Link]
  • Synthesis and pharmacological evaluation of some new pyrazole derivatives. (2014).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances. [Link]
  • Synthesis of pyrazoles. (2019). YouTube. [Link]
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). Scientific Reports. [Link]
  • Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • A review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner. [Link]
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). Molecules. [Link]
  • The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1 - Semantic Scholar. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/The-reaction-of-2-hydrazino-3-(I!-pyrrol-I-yllpyridine-Peet-Sunder/a704e6c35c6e33f07a783774846067140f0d2c6c]([Link]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. (2022). International Journal of Industrial Engineering & Chemistry. [Link]
  • Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. [Link]
  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. (n.d.). The Royal Society of Chemistry. [Link]
  • Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... (n.d.).
  • (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. (2014). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. (2016).
  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazinyl-5-Iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-hydrazinyl-5-iodopyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the ultimate goal of improving reaction yield and product purity. Here, we will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols grounded in established scientific literature.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of reacting 2-chloro-5-iodopyridine with hydrazine hydrate.

Question 1: My reaction has a very low conversion rate, and I'm recovering a significant amount of starting material (2-chloro-5-iodopyridine). What are the likely causes?

Answer:

Low conversion in this nucleophilic aromatic substitution (SNAr) reaction is typically linked to three main factors: reaction temperature, the quality of the hydrazine hydrate, and insufficient reaction time.

  • Reaction Temperature: The reaction of 2-chloro-5-iodopyridine with hydrazine is temperature-sensitive. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. It is crucial to maintain a consistent and optimal temperature. For instance, some established procedures recommend a temperature of around 90-100 °C. A temperature that is too low will result in a sluggish reaction and incomplete conversion.

  • Hydrazine Hydrate Quality: Hydrazine hydrate is a powerful reducing agent and can degrade over time, especially if not stored properly. It is also hygroscopic and can absorb atmospheric moisture, which will lower its effective concentration. Always use a fresh, high-purity grade of hydrazine hydrate. It is advisable to use a significant excess of hydrazine hydrate to drive the reaction to completion.

  • Reaction Time: SNAr reactions, especially with a deactivated ring system, can be slow. Ensure you are allowing sufficient time for the reaction to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Question 2: My reaction mixture has turned a dark brown or black color, and the final product is difficult to purify. What is causing this?

Answer:

The development of a dark color in the reaction mixture is often an indication of side reactions and decomposition. The primary culprits are typically excessive heat and the presence of oxygen.

  • Thermal Decomposition: At temperatures significantly above 100 °C, both the starting materials and the product can begin to decompose. This is particularly true for hydrazine, which can decompose into ammonia and nitrogen gas. This decomposition can also generate reactive species that lead to the formation of polymeric or tar-like byproducts.

  • Oxidation: The this compound product is susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can lead to the formation of colored impurities. To mitigate this, it is good practice to run the reaction under an inert atmosphere, such as nitrogen or argon.

To address this issue, consider the following:

  • Strict Temperature Control: Use an oil bath and a contact thermometer to maintain the reaction temperature within the optimal range.

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.

  • Degassed Solvents: If a solvent is used, ensure it is degassed prior to use to remove dissolved oxygen.

Question 3: I'm observing a significant amount of an unknown byproduct in my crude NMR. What could it be?

Answer:

One of the most common byproducts in this reaction is the formation of a di-substituted hydrazine species, where two molecules of 2-chloro-5-iodopyridine react with the same hydrazine molecule. Another possibility is the reduction of the iodo group by hydrazine, although this is less common under controlled conditions.

To minimize the formation of these byproducts:

  • Stoichiometry: Use a large excess of hydrazine hydrate. This will increase the probability of the 2-chloro-5-iodopyridine reacting with a fresh molecule of hydrazine rather than the already substituted product. A molar ratio of at least 5-10 equivalents of hydrazine hydrate to 1 equivalent of 2-chloro-5-iodopyridine is recommended.

  • Controlled Addition: Adding the 2-chloro-5-iodopyridine solution dropwise to the heated hydrazine hydrate can help to maintain a high local concentration of hydrazine, further disfavoring the formation of the di-substituted byproduct.

Frequently Asked Questions (FAQs)

What is the most reliable synthetic route for this compound?

The most widely reported and reliable method is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-iodopyridine with hydrazine hydrate. This method is generally high-yielding and uses readily available starting materials.

What are the key safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is a toxic and potentially explosive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. It is also a strong reducing agent and can react violently with oxidizing agents.

How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (2-chloro-5-iodopyridine) and the product (this compound). The product is typically more polar and will have a lower Rf value.

What is the best way to purify the final product?

The crude product can often be purified by recrystallization. Common solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurities present. It is advisable to perform small-scale solubility tests to determine the optimal recrystallization solvent and conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-chloro-5-iodopyridine

  • Hydrazine hydrate (64-65%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodopyridine (1.0 eq).

  • Add ethanol (5-10 mL per gram of 2-chloro-5-iodopyridine).

  • With stirring, add hydrazine hydrate (5-10 eq) to the flask.

  • Heat the reaction mixture to reflux (around 90-100 °C) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from ethanol if necessary.

Parameter Recommended Value Rationale
Stoichiometry (Hydrazine:Substrate) 5-10 equivalentsTo ensure complete conversion and minimize byproduct formation.
Temperature 90-100 °COptimal for reaction rate without significant decomposition.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the product.

Visualizing the Process

Reaction_Mechanism sub 2-chloro-5-iodopyridine int Meisenheimer Complex (Intermediate) sub->int Nucleophilic Attack hyd Hydrazine (H2N-NH2) hyd->int prod This compound int->prod Loss of Cl- hcl HCl

Caption: SNAr mechanism for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound q1 Is starting material present? start->q1 a1_yes Increase reaction time and/or temperature (to 90-100°C). Check hydrazine quality. q1->a1_yes Yes q2 Is the reaction mixture dark? q1->q2 No end Improved Yield a1_yes->end a2_yes Run under inert atmosphere. Ensure strict temperature control. q2->a2_yes Yes q3 Are there significant byproducts? q2->q3 No a2_yes->end a3_yes Increase excess of hydrazine. Consider dropwise addition of substrate. q3->a3_yes Yes q3->end No a3_yes->end

Side reactions and byproduct formation with 2-hydrazinyl-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Side Reactions and Byproduct Formation

Welcome to the technical support center for 2-hydrazinyl-5-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions and byproduct formation during their experiments with this versatile reagent. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature and field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its primary applications include the synthesis of nitrogen-containing heterocycles such as pyrazoles, indoles (via the Fischer indole synthesis), and triazolopyridines.[1][2][3] The presence of the iodine atom also allows for further functionalization through cross-coupling reactions.[1][2]

Q2: What are the main stability concerns with this compound?

Hydrazine derivatives can be sensitive to air and light, and may degrade over time.[4] It is recommended to store this compound under an inert atmosphere, protected from light, and at a low temperature. The C-I bond can be susceptible to cleavage under certain reductive conditions or in the presence of some transition metal catalysts, leading to deiodination.[5]

Q3: What are the typical impurities in commercial this compound?

The synthesis of this compound typically involves the reaction of a corresponding halopyridine with hydrazine hydrate.[6][7][8] Potential impurities may include unreacted starting materials, over-arylated hydrazine species, and products of partial dehalogenation if the starting material is a di- or poly-halopyridine.[6] It is crucial to use a high-purity grade of the reagent to avoid introducing these impurities into your reaction.

Troubleshooting Guide: Common Side Reactions and Byproduct Formation

Issue 1: Formation of Regioisomeric Pyrazoles

Problem: During the synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound, I am observing a mixture of two regioisomers that are difficult to separate.

Root Cause and Mechanism: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can proceed via two different condensation pathways, leading to the formation of regioisomeric pyrazoles.[7][9] The initial condensation can occur at either of the two carbonyl groups, and the subsequent cyclization locks in the regiochemistry. The reaction pathway is often influenced by steric and electronic factors of both reactants, as well as the reaction conditions (pH, solvent, temperature).[9]

Logical Relationship: Pyrazole Regioisomer Formation

reagents This compound + Unsymmetrical 1,3-Dicarbonyl intermediate_A Hydrazone Intermediate A reagents->intermediate_A Attack at C1 intermediate_B Hydrazone Intermediate B reagents->intermediate_B Attack at C3 product_A Regioisomer A intermediate_A->product_A Cyclization product_B Regioisomer B (Byproduct) intermediate_B->product_B Cyclization

Caption: Formation of pyrazole regioisomers.

Troubleshooting and Solutions:

Parameter Recommendation Scientific Rationale
pH Control Maintain a slightly acidic pH (e.g., using acetic acid).Acid catalysis can favor the formation of one regioisomer by influencing the rate of the initial condensation and subsequent cyclization steps.
Solvent Selection Experiment with different solvents (e.g., ethanol, acetic acid, or toluene).The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity.
Temperature Optimize the reaction temperature.Lower temperatures may increase the kinetic control of the reaction, potentially favoring the formation of a single isomer.
Protecting Groups If possible, use a protecting group on one of the carbonyls of the 1,3-dicarbonyl compound to force the initial condensation at a specific position.This provides a more direct synthetic route to the desired isomer, although it adds extra steps to the synthesis.

Experimental Protocol: Regioselective Pyrazole Synthesis

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Issue 2: Low Yields and Byproducts in Fischer Indole Synthesis

Problem: My Fischer indole synthesis using this compound and a ketone/aldehyde is giving low yields of the desired indole, along with several unidentified byproducts.

Root Cause and Mechanism: The Fischer indole synthesis is a robust reaction but can be prone to failure or side reactions, especially with certain substitution patterns.[10][11] Common failure points include the inability of the initially formed hydrazone to isomerize to the key enamine intermediate, or cleavage of the N-N bond in the protonated hydrazone.[10] This can lead to the formation of byproducts such as the corresponding aniline (2-amino-5-iodopyridine in this case) and other degradation products.[10]

Experimental Workflow: Fischer Indole Synthesis and Potential Pitfalls

start This compound + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone enamine Enamine Intermediate hydrazone->enamine Isomerization side_reaction N-N Bond Cleavage hydrazone->side_reaction Acid-catalyzed rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization product Desired Indole cyclization->product byproduct 2-Amino-5-iodopyridine + Other Byproducts side_reaction->byproduct

Caption: Fischer indole synthesis workflow and a key side reaction.

Troubleshooting and Solutions:

Parameter Recommendation Scientific Rationale
Acid Catalyst Screen various Brønsted (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).The choice of acid catalyst is critical and can significantly impact the reaction outcome. Polyphosphoric acid (PPA) is often effective for challenging substrates.[10]
Temperature Carefully control the reaction temperature.While the Fischer indole synthesis often requires elevated temperatures, excessive heat can promote decomposition and byproduct formation.[11]
Solvent Use a high-boiling point solvent like toluene or xylene if higher temperatures are needed.This allows for better temperature control and can help drive the reaction to completion.
Substrate Purity Ensure the purity of both the this compound and the carbonyl compound.Impurities can interfere with the reaction and lead to the formation of tars and other byproducts.
Issue 3: Dehalogenation of the Pyridine Ring

Problem: I am observing the formation of a byproduct that appears to be the deiodinated version of my target molecule.

Root Cause and Mechanism: The carbon-iodine bond on the pyridine ring can be susceptible to cleavage under certain conditions. This is particularly relevant in reactions that employ reducing agents or certain transition metal catalysts, such as palladium.[5] Reductive dehalogenation can occur in the presence of excess hydrazine, which can act as a reducing agent at elevated temperatures. In palladium-catalyzed cross-coupling reactions, premature dehalogenation of the starting material or product can be a significant side reaction.[1][3][5]

Troubleshooting and Solutions:

Reaction Type Recommendation Scientific Rationale
General Avoid strongly reductive conditions and high temperatures for prolonged periods.Minimizes the likelihood of C-I bond cleavage.
Palladium-catalyzed reactions Carefully select the ligand and reaction conditions. Electron-rich ligands can sometimes promote reductive dehalogenation.Ligand choice can significantly influence the stability of the organopalladium intermediates and suppress side reactions.[1][3]
Purification Use chromatographic techniques to separate the deiodinated byproduct from the desired product.The difference in polarity between the iodinated and deiodinated compounds usually allows for effective separation.
Issue 4: Formation of Triazolopyridine Byproducts

Problem: In a reaction that does not intentionally target triazolopyridines, I am observing a byproduct with a mass corresponding to a cyclized product.

Root Cause and Mechanism: 2-Hydrazinylpyridines can undergo cyclization reactions with various reagents to form fused heterocyclic systems like triazolopyridines.[1][2][3] For example, if your reaction mixture contains a source of a single carbon atom (e.g., formic acid, or even degradation of certain solvents), it could potentially lead to the formation of a triazolopyridine. Acylated 2-hydrazinopyridines are precursors to triazolopyridines and can be formed in situ if an acylating agent is present.[2]

Troubleshooting and Solutions:

Parameter Recommendation Scientific Rationale
Reagent Purity Ensure all reagents and solvents are free from contaminants that could act as cyclizing agents.Prevents unintended side reactions leading to fused heterocycles.
Reaction Conditions Avoid conditions known to promote the formation of triazolopyridines unless it is the desired outcome.For example, the Mitsunobu reaction conditions can be used to synthesize triazolopyridines from acylated 2-hydrazinopyridines.[1][2]

References

  • D. S. Jones, et al. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007, (xii), 132-147.
  • D. S. Jones, et al. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • Fischer indole synthesis - Wikipedia.
  • B. M. Trost, et al.
  • Buy this compound | 77992-46-2 - Smolecule.
  • Fischer Indole Synthesis - Organic Chemistry Portal.
  • M. A. P. Martins, et al.
  • Fischer indole synthesis | Request PDF - ResearchG
  • The Chemistry of the Triazolopyridines: An Update - ResearchG
  • This compound | C5H6IN3 | CID 22397188 - PubChem.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines - PMC - NIH.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - NIH.
  • This compound (Cas 1909324-91-9) - Parchem.
  • WO2015097658A1 - Process for the regioselective synthesis of pyrazoles - Google P
  • 77992-46-2|this compound|BLD Pharm.
  • Buy this compound | 77992-46-2 - Smolecule.
  • 2-Chloro-5-iodopyridine 97 69045-79-0 - Sigma-Aldrich.
  • 2-Hydrazinopyridine synthesis - ChemicalBook.

Sources

Technical Support Center: Purification of Crude 2-hydrazinyl-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-hydrazinyl-5-iodopyridine (CAS No. 77992-46-2). This document is designed for researchers, chemists, and drug development professionals who handle this important synthetic intermediate. The unique structure of this compound, featuring a basic hydrazine group and a labile iodo-substituent on a pyridine ring, presents specific challenges during purification. This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve high purity and yield.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My product is degrading during silica gel column chromatography, resulting in low yield and streaking on TLC. What's happening and how can I fix it?

A1: This is a classic issue rooted in the chemical properties of your compound and the stationary phase.

  • Causality: The primary cause is the interaction between the basic hydrazine moiety of your molecule and the acidic surface of standard silica gel. The lone pairs on the hydrazine nitrogens act as Lewis bases, binding strongly to the acidic silanol groups (Si-OH) on the silica surface. This strong adsorption can catalyze decomposition, especially given the presence of the electron-withdrawing iodine atom which can influence the molecule's stability. The result is significant sample loss on the column, irreversible binding, and the formation of polar baseline impurities.

  • Solution Workflow: The solution is to use a more inert or basic stationary phase that will not have this strong acidic interaction. A systematic approach to selecting the optimal stationary phase is crucial.[1]

    • Step 1: Deactivate Silica Gel: A quick remedy is to pre-treat your silica gel by slurrying it in an eluent system containing a small amount of a volatile base, typically 1% triethylamine (NEt₃), to neutralize the acidic sites.

    • Step 2: Switch to a Milder Stationary Phase: For sensitive compounds like this, switching to alumina is often the best practice.[1]

      • Neutral Alumina: A good starting point that is significantly less acidic than silica.

      • Basic Alumina: Often the best choice for basic compounds like hydrazines. It minimizes all acidic interactions. You may need to adjust its activity by adding a small percentage of water, as highly active (Activity I) alumina can sometimes retain the product too strongly.

    • Step 3: Systematic Screening: For maximum process robustness, perform a small-scale slurry experiment to definitively identify the best stationary phase before committing your entire batch. A detailed protocol for this is provided in Section 3.

  • Workflow Diagram: Stationary Phase Selection

    G start Crude Product Shows Decomposition on Silica TLC test_slurry Perform Stationary Phase Slurry Test (See Protocol 3) start->test_slurry silica_net3 Silica + 1% NEt3 test_slurry->silica_net3 neutral_al Neutral Alumina test_slurry->neutral_al basic_al Basic Alumina test_slurry->basic_al analyze Analyze Recovery by 1H NMR or LCMS silica_net3->analyze neutral_al->analyze basic_al->analyze select_best Select Stationary Phase with Highest Recovery analyze->select_best chromatography Perform Preparative Column Chromatography select_best->chromatography

    Caption: Troubleshooting workflow for selecting an optimal stationary phase.

Q2: I have low recovery after recrystallization. How can I improve my yield?

A2: Low recovery in recrystallization is almost always a solvent issue.

  • Causality: The ideal recrystallization solvent should dissolve your crude product poorly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, it will remain in the mother liquor, leading to poor recovery. Conversely, if it is not soluble enough at high temperatures, you will use an excessive volume of solvent, which also leaves a significant amount of product dissolved upon cooling.

  • Solution & Protocol:

    • Solvent Selection: Based on related structures, polar protic solvents are a good starting point.[2] Ethanol has been used successfully for similar heterocyclic hydrazines.[3] A mixed solvent system, such as diethyl ether/hexane, can also be effective for purifying hydrazinopyridines.[4]

    • Use Minimum Solvent: Heat your chosen solvent to a boil. Add the hot solvent to your crude solid dropwise, with stirring, until the solid just dissolves. Using a large excess of solvent is a common mistake that crushes yield.

    • Slow Cooling: Once dissolved, allow the flask to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) will cause the product to crash out as a fine powder, trapping impurities. Slow cooling encourages the growth of large, pure crystals.

    • Induce Crystallization: After slow cooling, place the flask in an ice bath or refrigerator (2-8°C) for at least an hour to maximize precipitation.

    • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), run a TLC to see how much product you are losing. If a significant amount remains, you can concentrate the mother liquor and attempt a second-crop recrystallization.

Q3: My final product is a persistent yellow or brown color, not the expected off-white solid. How do I remove these impurities?

A3: Color in hydrazine-containing compounds often indicates the presence of oxidation byproducts.

  • Causality: Hydrazine moieties are susceptible to aerial oxidation, which can form highly colored azo or azine dimer impurities. This process can be accelerated by heat, light, and the presence of trace metals.

  • Solutions:

    • Inert Atmosphere: During the final stages of the synthesis and the purification workup, work under an inert atmosphere (nitrogen or argon) where possible.[5][6] This minimizes contact with atmospheric oxygen.

    • Activated Charcoal Treatment: During recrystallization, after the crude product has been fully dissolved in the hot solvent, add a very small amount (1-2% w/w) of activated charcoal. The charcoal will adsorb the highly conjugated, colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.

    • Reductive Workup (Advanced): In some cases, a dilute aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) can be used during an aqueous workup to quench colored, oxidized species before extraction. This should be used cautiously as it can potentially interact with your product.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in crude this compound? A: Common impurities typically arise from the synthesis, which often involves nucleophilic substitution of a halo-pyridine with hydrazine hydrate.[2][5]

  • Unreacted Starting Material: e.g., 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine.

  • Excess Hydrazine Hydrate: Highly water-soluble and usually removed during aqueous workup.

  • Di-substituted Byproducts: Reaction of the product with another molecule of the starting halo-pyridine.

  • Oxidation Products: As discussed above, these are often colored impurities.

Q: What is the recommended method for storing the purified product? A: The purified solid should be stored in a tightly sealed container at low temperatures, typically 2-8°C, to minimize degradation. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to prevent oxidation.

Q: Which analytical techniques are best for assessing purity? A: A combination of techniques is recommended for a complete picture.

  • NMR Spectroscopy (¹H NMR): Excellent for structural confirmation and identifying proton-bearing impurities.

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product and can detect impurities with different masses. GC-MS data is available for the parent 2-hydrazinopyridine.[7]

  • High-Performance Liquid Chromatography (HPLC): The best technique for quantitative purity assessment (e.g., reporting purity as >98%). A C18 reverse-phase column with a buffered aqueous-organic mobile phase is a good starting point.[2]

Q: What are the primary safety hazards associated with this compound? A: Handle this compound with appropriate caution in a well-ventilated fume hood.

  • Toxicity/Irritation: Hydrazine derivatives are often toxic and should be considered skin and eye irritants.[2][7]

  • Iodine Release: Under harsh conditions (e.g., strong acid, high heat), the carbon-iodine bond could potentially cleave, releasing iodine vapor, which is a respiratory irritant.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Co-solvent System

  • Transfer the crude this compound solid to an Erlenmeyer flask equipped with a stir bar.

  • In a separate beaker, heat ethanol to its boiling point.

  • Add the minimum amount of hot ethanol to the crude solid with stirring until it fully dissolves.

  • If colored impurities are present, add a spatula-tip of activated charcoal and swirl the hot solution for 2-3 minutes.

  • Perform a hot filtration to remove the charcoal (if used) or any insoluble material, collecting the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • To the hot filtrate, add deionized water dropwise until the solution just begins to show persistent cloudiness (the saturation point).

  • Add one or two more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 1 hour to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography using Deactivated Alumina

  • Prepare the Stationary Phase: Use commercially available basic alumina (Brockmann Activity I). To deactivate it to a more moderate activity (e.g., Activity IV), add 10% w/w water to the dry alumina powder in a sealed flask and shake vigorously for 15 minutes until the heat dissipates and the powder is free-flowing.[1]

  • Pack the Column: Wet pack the column with the deactivated alumina using your starting eluent (e.g., hexane or dichloromethane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of the alumina, the solvent evaporated, and the resulting dry powder carefully added to the top of the column (dry loading).

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. The optimal eluent system should be determined beforehand by TLC analysis. Note: Avoid using high concentrations of ethyl acetate with basic alumina; diethyl ether is a suitable alternative.[1]

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • General Purification Workflow Diagram

    G crude Crude this compound assess Assess Impurity Profile (TLC, NMR) crude->assess recryst Recrystallization (Protocol 1) assess->recryst Crystalline solid, minor impurities chrom Column Chromatography (Protocol 2) assess->chrom Oily solid, multiple impurities decision Purity Sufficient? recryst->decision chrom->decision decision->recryst No, from Column decision->chrom No, from Recryst. pure Pure Product (>98%) decision->pure Yes

    Caption: General decision workflow for purifying crude product.

References

  • CN106588758A. Synthetic process for 2-hydrazinylpyridine derivative.
  • PubChem. This compound.
  • CN106588758B. Synthesis process of 2-hydrazinopyridine derivative.
  • Ibraheem, H. et al. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. International Journal of Drug Delivery Technology. [Link]
  • Staderini, M. et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments. [Link]
  • Google Patents. Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • CN110590652B. Synthesis method of 2-amino-5-iodopyridine.
  • PubChem. 2-Hydrazinopyridine.

Sources

Navigating the Synthesis of 2-Hydrazinyl-5-iodopyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-hydrazinyl-5-iodopyridine. This guide is designed to provide in-depth, practical insights into the common challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we aim to equip you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize the process effectively.

I. Introduction to the Synthesis and Its Challenges

This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of various kinase inhibitors and other therapeutic agents. The most common and direct route to this compound is the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-iodopyridine, typically 2-chloro-5-iodopyridine, with hydrazine hydrate.

While the reaction appears straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and safety. This guide will address these challenges in a question-and-answer format, providing both theoretical understanding and practical solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis are a common issue and can often be attributed to several factors. Let's break them down:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or a less reactive starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or increasing the temperature. A switch from 2-chloro-5-iodopyridine to the more reactive 2-bromo-5-iodopyridine can also enhance the reaction rate.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The most common side reaction is the formation of a di-substituted hydrazine dimer.

    • Solution: To minimize dimer formation, it is crucial to use a significant excess of hydrazine hydrate. This ensures that the reactive intermediate is more likely to react with another molecule of hydrazine rather than another molecule of the starting material.

  • Product Loss During Workup: The product, this compound, has some water solubility. Aggressive aqueous washes during the workup can lead to product loss.

    • Solution: Minimize the volume of water used during the workup. If the product is extracted into an organic solvent, ensure the aqueous layer is back-extracted to recover any dissolved product.

Q2: I am observing an unknown impurity in my crude product. How can I identify and minimize it?

A2: The appearance of unknown impurities is a frequent challenge. Here's a systematic approach to addressing this:

  • Identification:

    • Mass Spectrometry (MS): Obtain a mass spectrum of your crude product. Look for masses that could correspond to potential byproducts such as the dimer mentioned above, or products of hydrazine decomposition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a ¹H NMR spectrum of the crude material. Compare it to the known spectrum of this compound. Byproduct signals may appear as unexpected peaks.

  • Common Byproducts and Their Mitigation:

    • Di-substituted Hydrazine Dimer: This is the most likely culprit. Its formation is favored when the concentration of hydrazine is too low.

      • Mitigation: As mentioned previously, using a large excess of hydrazine hydrate is the primary way to suppress dimer formation.

    • Products from Ring Opening: While less common under typical conditions, strong nucleophiles can potentially lead to pyridine ring-opening.

      • Mitigation: Adhere to the recommended temperature and reaction time. Overly harsh conditions can promote undesired side reactions.

    • Unreacted Starting Material: If the reaction is incomplete, you will see your starting 2-halo-5-iodopyridine in the final product.

      • Mitigation: Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction conditions as necessary.

Q3: The purification of the final product is proving difficult. What are the best practices?

A3: Purifying this compound can be challenging due to its physical properties. Here are some effective strategies:

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then allow it to cool slowly. The addition of a co-solvent in which the product is less soluble (e.g., water, hexanes) can induce crystallization.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point for developing a separation method.

  • Workup Optimization: A well-designed workup can simplify purification.

    • pH Adjustment: During the aqueous wash, adjusting the pH can help to remove certain impurities. For example, acidic impurities can be removed with a mild base wash, and basic impurities with a mild acid wash. However, be cautious as the product itself has basic properties.

III. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis and handling of this compound.

Q1: What is the underlying mechanism of this reaction?

A1: The synthesis of this compound from a 2-halopyridine and hydrazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Here's a breakdown of the mechanism:

  • Nucleophilic Attack: The hydrazine molecule, acting as a nucleophile, attacks the carbon atom of the pyridine ring that is bonded to the halogen (the C2 position). This attack is favored at the 2- and 4-positions of the pyridine ring because the electronegative nitrogen atom can help to stabilize the resulting negative charge through resonance.[1][2]

  • Formation of a Meisenheimer Complex: The initial attack forms a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily lost.[3]

  • Departure of the Leaving Group: The aromaticity is restored by the elimination of the halide ion (e.g., Cl⁻), which acts as the leaving group. This results in the formation of the this compound product.

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1: Simplified workflow of the SNAr mechanism.

Q2: What are the critical safety precautions when working with hydrazine hydrate, especially at a larger scale?

A2: Hydrazine and its hydrate are classified as Particularly Hazardous Substances and require strict safety protocols.[4]

  • Toxicity and Carcinogenicity: Hydrazine is acutely toxic via inhalation, ingestion, and skin contact. It is also a suspected human carcinogen.[5][6]

  • Flammability and Reactivity: Hydrazine is a flammable and reactive compound. It can ignite spontaneously in the presence of oxidizing agents or on porous materials.[7]

Essential Safety Measures:

PrecautionDescription
Personal Protective Equipment (PPE) Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or chloroprene for splash hazards).[4]
Ventilation All handling of hydrazine hydrate must be conducted in a certified chemical fume hood.[5]
Incompatible Materials Keep hydrazine away from oxidizing agents, acids, and metals.[7]
Storage Store in a cool, well-ventilated area, away from sources of ignition, and in a designated area for Particularly Hazardous Substances.
Spill and Emergency Procedures Do not attempt to clean up a hydrazine spill yourself. Evacuate the area and follow your institution's emergency procedures. Ensure that safety showers and eyewash stations are readily accessible.[7]
Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, while the SNAr reaction is the most common, other routes have been explored:

  • From 2-Amino-5-iodopyridine: It is possible to synthesize the target compound starting from 2-amino-5-iodopyridine. This typically involves a diazotization reaction followed by reduction. However, this route is often more complex and may not offer significant advantages in terms of yield or simplicity for this specific compound.

  • From 2-Mercapto-5-iodopyridine: Another potential route involves the reaction of a 2-mercaptopyridine derivative with hydrazine hydrate.[8] This approach is less common for this particular substrate.

The choice of synthetic route will depend on the availability and cost of starting materials, as well as the desired scale of the reaction.

IV. Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on your specific laboratory conditions and scale.

Materials:

  • 2-Chloro-5-iodopyridine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodopyridine (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/hexanes) or by silica gel column chromatography.

dot graph "Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 2: A general workflow for the synthesis of this compound.

V. Analytical Characterization

Technique Expected Observations
¹H NMR Expect signals in the aromatic region corresponding to the three protons on the pyridine ring. The protons of the -NH and -NH₂ groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR Expect five signals for the five carbon atoms of the pyridine ring. The carbon attached to the iodine will be shifted downfield.
IR Spectroscopy Look for characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=N stretching bands will also be present.
Mass Spectrometry The molecular ion peak should correspond to the molecular weight of the product (C₅H₆IN₃, MW: 235.03 g/mol ).[9]

VI. Conclusion

The synthesis of this compound, while conceptually simple, requires careful attention to reaction conditions, purification techniques, and safety protocols to achieve high yields and purity, especially when scaling up. By understanding the underlying chemistry and anticipating potential challenges, researchers can navigate the complexities of this synthesis with greater confidence and success. This guide serves as a starting point, and we encourage continuous learning and adaptation of these principles to your specific experimental context.

VII. References

  • University of California, Irvine. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • University of Florida. (2024, April). LESSON LEARNED: Hydrazine Monohydrate Explosion. Environmental Health & Safety. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). HYDRAZINE HYDRATE 60% Safety Data Sheet. Retrieved from [Link]

  • Gao, F., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 13(1), 1-11.

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Abood, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 43-52.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(10), 2185-2191.

  • Steel, P. J., & Caygill, G. B. (2000). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Journal of the Chemical Society, Perkin Transactions 1, (22), 3743-3748.

  • ResearchGate. (n.d.). 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. Retrieved from [Link]

  • Zhou, D., et al. (2016). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. Chemical Communications, 52(84), 12454-12457.

  • Al-Ajely, M. S., & Yaseen, A. N. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science, 28(3), 103-112.

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines. Retrieved from

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of a Novel 2-Pyrazoline. Retrieved from [Link]

Sources

Preventing oxidation of the hydrazinyl group during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrazinyl Group Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the hydrazinyl group during chemical reactions. Hydrazine and its derivatives are versatile building blocks in pharmaceutical and materials science, but their susceptibility to oxidation presents a common challenge. This document is designed to help you diagnose, prevent, and solve issues related to unwanted oxidation, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Diagnosing and Solving Hydrazine Oxidation

This section addresses specific problems you might encounter in the lab. Each question is designed to help you identify the root cause of a failed or low-yielding reaction and provide actionable solutions.

Q1: My reaction mixture turned yellow/brown, and TLC/LC-MS analysis shows my hydrazine starting material is gone, but I don't see the desired product. What's happening?

This is a classic symptom of hydrazine oxidation. Hydrazines can be oxidized to highly colored diazene (azo) compounds, which can then undergo further decomposition.[1] The color change and loss of starting material without formation of the intended product strongly suggest that the hydrazinyl group was compromised.

Immediate Diagnostic Steps:

  • Re-examine Your Reagents: Are any of your reagents known oxidizing agents? Common culprits in a synthesis lab include ambient air (oxygen), certain metal catalysts (e.g., Cu, Fe), peroxides, and even some grades of solvents that may contain peroxide impurities.[2][3][4]

  • Check the Atmosphere: Was the reaction performed under an inert atmosphere? The N-H bonds in hydrazines are particularly susceptible to aerobic oxidation.[5][6]

  • Review the Reaction Temperature: While not always the primary cause, elevated temperatures can accelerate the rate of oxidation, especially if trace oxidants are present.

Core Solutions:

  • Implement Air-Sensitive Techniques: The most critical step is to rigorously exclude oxygen. This involves using an inert atmosphere of nitrogen or argon.[7][8][9] For highly sensitive substrates, a glovebox provides the most secure environment.[9][10] For standard laboratory setups, a Schlenk line is effective.[7][8][9]

  • De-gas Your Solvents: Solvents can dissolve significant amounts of oxygen. Before use, de-gas all solvents by using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[8]

Protocol 1: Basic Solvent Degassing and Reaction Setup under Inert Atmosphere

Objective: To remove dissolved oxygen from a reaction solvent and maintain an inert atmosphere during the reaction.

Equipment:

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septum

  • Nitrogen or Argon gas line with a bubbler

  • Vacuum line (connected to a cold trap)

  • Long needles or cannula

Step-by-Step Procedure:

  • Add your solvent to the Schlenk flask.

  • Securely attach the rubber septum to the main joint of the flask.

  • Insert one needle connected to the vacuum line and another connected to the inert gas line through the septum. Ensure the vacuum needle is below the solvent surface and the gas needle is above it.

  • Apply vacuum to vigorously bubble the solvent for 10-15 minutes. This is known as sparging.

  • Switch the lines so that the inert gas is now bubbling through the solvent and the vacuum is pulling from the headspace. Continue for another 10-15 minutes.

  • Remove the needles and introduce your reagents via syringe or cannula transfer while maintaining a positive pressure of inert gas (a gentle outflow from a needle in the septum).[8]

  • Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by a slow bubble rate in the outlet bubbler.[7]

Q2: My reaction involves a transition metal catalyst, and I'm seeing decomposition of my hydrazine. How can I prevent this?

Transition metals, particularly copper and iron, can catalytically accelerate the oxidation of hydrazines, often using atmospheric oxygen as the terminal oxidant.[5][11]

Causality: The metal center can coordinate to the hydrazine, lowering the activation energy for oxidation and facilitating the formation of radical species or diazenes.

Mitigation Strategies:

  • Ligand Selection: Choose ligands for your metal catalyst that can saturate its coordination sphere and reduce its interaction with the hydrazinyl group.

  • Strict Anaerobic Conditions: This is non-negotiable when using transition metals with hydrazines. Use the degassing and inert atmosphere techniques described in Protocol 1.[10][12]

  • Use a Protective Group: If the hydrazinyl moiety is not the reactive site for your desired transformation, protecting it is the most robust strategy. This is discussed in detail in the FAQ section below.

Visual Guide 1: Troubleshooting Hydrazine Oxidation

This workflow provides a decision-making process for diagnosing and solving suspected oxidation issues.

G start Reaction Failure: Loss of Hydrazine Starting Material q1 Did the reaction mixture change color (yellow/brown)? start->q1 a1_yes Strongly suggests oxidation to diazene/azo compounds. q1->a1_yes Yes a1_no Consider other side reactions: hydrolysis, rearrangement, etc. q1->a1_no No q2 Was the reaction run under an inert atmosphere? a1_yes->q2 a2_no Implement Air-Sensitive Techniques: Use N2/Ar, degas solvents. (See Protocol 1) q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Does the reaction use reagents known to be oxidants? (e.g., transition metals, peroxides) a2_yes->q3 a3_yes Substitute the reagent if possible. If not, consider protecting the hydrazinyl group. q3->a3_yes Yes a3_no Review literature for substrate-specific instabilities. q3->a3_no No

Caption: A decision tree for troubleshooting suspected hydrazine oxidation.

Frequently Asked Questions (FAQs)

This section provides preventative guidance and foundational knowledge for working with hydrazine derivatives.

Q1: What is the best way to protect a hydrazinyl group?

Protecting the hydrazinyl group as a diacylhydrazine or a carbazate is a highly effective strategy to prevent oxidation. The choice of protective group depends on the overall synthetic route and the orthogonality required.

Causality: By replacing the reactive N-H bonds with more stable acyl or carbamate groups, you significantly increase the oxidation potential of the nitrogen atoms, rendering them stable to many reaction conditions. Symmetrical 1,2-diacylhydrazines are common intermediates in the synthesis of heterocycles like 1,3,4-oxadiazoles.[13][14][15]

Comparison of Common Protective Groups:

Protective GroupStructureProtection ConditionsDeprotection ConditionsStability & Notes
Boc (tert-Butoxycarbonyl)R-NH-NH-BocBoc₂O, base (e.g., TEA, DIPEA) in THF or DCMStrong acid (TFA, HCl) in DCM[16][17]Stable to base and hydrogenolysis. The resulting t-butyl cation can cause side reactions with nucleophilic residues.[18]
Cbz (Carboxybenzyl)R-NH-NH-CbzCbz-Cl, base in an inert solventCatalytic Hydrogenolysis (H₂, Pd/C)[19][20][21]Stable to acidic and basic conditions. Incompatible with reactions using reducing agents or other Pd-catalyzed steps.[20]
Acyl (e.g., Acetyl)R-NH-NH-AcAc₂O or Ac-Cl, baseBasic or acidic hydrolysis (e.g., NaOH, HCl)Creates a very stable 1,2-diacylhydrazine. Requires harsh conditions for removal.
Protocol 2: Boc Protection of a Hydrazine

Objective: To protect a hydrazine with the tert-butoxycarbonyl (Boc) group.

Materials:

  • Hydrazine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq per NH to be protected)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq per NH)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Under an argon or nitrogen atmosphere, dissolve the hydrazine derivative in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) dropwise.

  • In a separate flask, dissolve the Boc₂O in a small amount of the same solvent and add it to the reaction mixture dropwise via an addition funnel or syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected hydrazine.[17]

Visual Guide 2: Protective Group Strategy

This diagram illustrates the concept of protecting a hydrazine as a carbazate to prevent oxidation during a subsequent reaction step.

G cluster_0 Protection cluster_1 Reaction cluster_2 Deprotection P_Start R-NH-NH₂ (Oxidation-Prone) P_Reagent + Boc₂O, Base P_Start->P_Reagent P_End R-NH-NH-Boc (Oxidation-Resistant) P_Reagent->P_End R_Start R-NH-NH-Boc R_Reagent + Reagent 'X' (e.g., Metal Catalyst) R_Start->R_Reagent R_End Product-NH-NH-Boc R_Reagent->R_End D_Start Product-NH-NH-Boc D_Reagent + TFA or HCl D_Start->D_Reagent D_End Product-NH-NH₂ (Final Product) D_Reagent->D_End

Caption: Workflow for using a Boc protective group on a hydrazine.

Q2: Are there any specific storage and handling precautions for hydrazine derivatives?

Yes. Due to their sensitivity, proper storage is crucial to maintain their integrity.

  • Storage: Store hydrazine derivatives under an inert atmosphere (nitrogen or argon) in a cool, dark place.[9] If a compound is particularly sensitive, sealing it in an ampoule under inert gas is a robust long-term storage method.[10] Exposure to light can sometimes promote oxidation.[22]

  • Handling: Always handle hydrazines in a well-ventilated fume hood. They are toxic and can be absorbed through the skin.[23][24] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[22] When weighing and transferring solids, do so quickly to minimize exposure to air, or use a glovebox for highly sensitive compounds.[10][12]

Q3: My synthesis requires basic conditions. Will this increase the risk of oxidation?

Yes, alkaline or neutral aqueous solutions can make hydrazines more susceptible to oxidation by dissolved oxygen.[6] In contrast, hydrazines are often more stable under strongly acidic conditions where the lone pairs are protonated, making them less available for oxidation.[6]

Practical Advice: If your reaction must be run under basic conditions, it is absolutely essential to use de-gassed solvents and maintain a strict inert atmosphere throughout the procedure.

References

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
  • Wikipedia. Air-free technique. [Link]
  • Shen, F., et al. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. PubMed. [Link]
  • Shen, F., et al. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry.
  • Shen, F., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry.
  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. [Link]
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
  • Scribd.
  • Wikipedia. Hydrazine. [Link]
  • Wang, Z., et al. (2021). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent.
  • Shen, F., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry.
  • Organic Chemistry Frontiers (RSC Publishing). An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism. [Link]
  • ResearchGate.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
  • ResearchGate.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Reddit. (2023).
  • The Journal of Organic Chemistry - ACS Publications. (2024).
  • ProQuest. THE SYNTHESIS OF HYDRAZINE DERIVATIVES: I. STABILITY OF MONOCHLORAMINE. II. REDUCTION OF DIALKYL NITROSAMINES. III. REACTION OF MONOCHLORAMINE WITH SECONDARY AMINES. [Link]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • ResearchGate. (2018). Decompostion of Hydrazine in Aqueous Solutions. [Link]
  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]
  • ChemTalk. Common Oxidizing Agents & Reducing Agents. [Link]
  • ACS Publications. (2012). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]
  • Organic-Chemistry.org. Hydrazine. [Link]
  • ResearchGate.
  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
  • Scientific Update. (2023). To Deprotect and Serve. [Link]
  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]
  • Reddit. (2022).
  • NIH National Center for Biotechnology Information. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [Link]
  • Sciencemadness Discussion Board. (2022). Hydrazine to Hydrazone question... please and thank you. [Link]
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • YouTube. (2023). Oxidation of Hydrazine (cupric & Ferric ion+chlorine &Bromine). [Link]
  • Organic Chemistry Portal. Hydrazine. [Link]

Sources

Technical Support Center: Managing Hydrazine Hydrate Excess in Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing excess hydrazine hydrate. This resource is designed for researchers, scientists, and drug development professionals who utilize hydrazine hydrate in their synthesis protocols. Here, you will find practical, in-depth guidance to safely and effectively handle unreacted hydrazine hydrate, ensuring the integrity of your experiment and the safety of your laboratory personnel.

Hydrazine hydrate is a powerful reducing agent and a valuable nucleophile in many chemical transformations, including the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its hazardous nature—corrosive, toxic, and potentially carcinogenic—necessitates meticulous handling and thorough removal from reaction mixtures.[3][4] This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the workup of reactions involving excess hydrazine hydrate.

Troubleshooting Guide: Common Issues with Excess Hydrazine Hydrate

This section addresses specific problems that may arise during the quenching and removal of excess hydrazine hydrate. Each issue is followed by potential causes and validated solutions.

Issue 1: Product Degradation During Quenching

Question: I'm trying to quench the excess hydrazine hydrate in my reaction, but my desired product, a hydrazide, seems to be degrading. What's going on, and how can I prevent this?

Potential Causes:

  • Harsh Quenching Agent: Strong oxidizing agents, while effective at neutralizing hydrazine, can also react with and degrade sensitive functional groups on your product.

  • Incorrect Stoichiometry: Using a large excess of the quenching agent can lead to side reactions with your product.

  • Temperature Control: Exothermic quenching reactions can cause localized heating, leading to thermal degradation of the product.

Solutions:

1. Select a Milder Quenching Agent: Instead of aggressive oxidants, consider using a ketone, such as acetone. Acetone reacts with hydrazine to form the corresponding hydrazone, which is generally more stable and easier to remove.[5][6]

Experimental Protocol: Quenching with Acetone

  • Cool the reaction mixture to 0-10 °C in an ice bath to manage the exothermic reaction.

  • Slowly add acetone (1.5-2 equivalents relative to the excess hydrazine hydrate) dropwise while vigorously stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

  • Proceed with your standard workup and extraction procedure. The resulting acetone hydrazone is typically soluble in organic solvents and can be removed during aqueous washes.[7]

2. Optimize Quenching Conditions:

  • Stoichiometry: Carefully calculate the amount of excess hydrazine hydrate and use a minimal excess of the quenching agent (e.g., 1.1-1.2 equivalents).

  • Temperature: Maintain a low temperature (0-25 °C) throughout the addition of the quenching agent.

3. Aqueous Workup: For many hydrazide products that are not water-soluble, a simple aqueous workup can be effective. Hydrazine hydrate is miscible with water and can be removed by washing the organic layer with water or a slightly acidic solution like ammonium chloride.[7][8][9]

Issue 2: Incomplete Removal of Hydrazine Hydrate

Question: After my workup, I'm still detecting residual hydrazine hydrate in my product. How can I ensure its complete removal?

Potential Causes:

  • Insufficient Washing: Not enough aqueous washes during extraction.

  • Azeotrope Formation: Hydrazine can form azeotropes with certain solvents, making it difficult to remove by simple evaporation.[10][11]

  • Product Solubility: If the product is highly water-soluble, extraction may be inefficient.

Solutions:

1. Azeotropic Distillation: If your product is thermally stable, azeotropic distillation can be an effective method. Adding a solvent like xylene and then removing it under reduced pressure can help carry over the residual hydrazine hydrate.[11]

2. Column Chromatography: For stubborn cases, column chromatography on silica gel can be used. Hydrazine hydrate, being polar, will adhere strongly to the silica, allowing for the elution of your less polar product.[12]

3. Derivatization for Analysis: To confirm the absence of hydrazine, you can derivatize any residual amount into a more easily detectable compound. For instance, reaction with acetone forms acetone azine, which can be quantified by Gas Chromatography (GC).[5]

Table 1: Comparison of Methods for Removing Excess Hydrazine Hydrate

MethodAdvantagesDisadvantagesBest Suited For
Aqueous Extraction Simple, fast, and avoids harsh reagents.May not be sufficient for complete removal; not suitable for water-soluble products.Water-insoluble products.
Quenching with Acetone Mild conditions, forms a stable hydrazone.[5][6]Introduces another reagent that needs to be removed.Products sensitive to oxidation.
Quenching with Oxidants (e.g., Hypochlorite, H₂O₂) Rapid and complete destruction of hydrazine.[13][14][15]Can degrade sensitive products; highly exothermic.[15]Robust products.
Azeotropic Distillation Effective for removing trace amounts.[11]Requires thermally stable products.Final purification step.
Column Chromatography High degree of purification.[12]Can be time-consuming and require large solvent volumes.Small-scale reactions or when high purity is critical.
Issue 3: Safety Concerns During Workup

Question: I'm concerned about the safety of handling and disposing of waste containing hydrazine hydrate. What are the best practices?

Core Principle: Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), splash-proof goggles, and a lab coat.[3][4]

Solutions:

1. Safe Quenching Practices:

  • Always add the quenching agent slowly to a cooled, well-stirred reaction mixture to control the exothermic reaction.

  • Never add water directly to concentrated hydrazine hydrate.[16]

  • For quenching with strong oxidizers like sodium hypochlorite, ensure the hydrazine solution is dilute (e.g., <5%) to prevent a violent reaction.[13][15]

2. Waste Disposal:

  • All waste containing hydrazine hydrate is considered hazardous and must be disposed of according to your institution's guidelines.[17][18]

  • Aqueous waste containing hydrazine can be neutralized by treatment with a dilute solution of an oxidizing agent like sodium hypochlorite or hydrogen peroxide.[13]

  • Never mix hydrazine waste with other waste streams, especially those containing oxidizing agents or heavy metals, to avoid vigorous reactions.[19]

Diagram 1: Decision Workflow for Quenching Excess Hydrazine Hydrate

G start Reaction Complete (Excess Hydrazine Hydrate Present) product_stability Is the product sensitive to oxidation? start->product_stability quench_acetone Quench with Acetone product_stability->quench_acetone Yes quench_oxidant Quench with dilute NaOCl or H₂O₂ product_stability->quench_oxidant No product_solubility Is the product water-soluble? aqueous_workup Perform Aqueous Workup product_solubility->aqueous_workup No special_methods Consider Azeotropic Distillation or Column Chromatography product_solubility->special_methods Yes quench_acetone->product_solubility quench_oxidant->product_solubility extraction Extract with Organic Solvent aqueous_workup->extraction final_product Isolated Product extraction->final_product special_methods->final_product

Caption: Decision tree for selecting an appropriate quenching method.

Frequently Asked Questions (FAQs)

Q1: What is hydrazine hydrate, and why is it used in excess? Hydrazine hydrate (N₂H₄·xH₂O) is a solution of hydrazine in water.[1] It is often used in excess in reactions, such as the formation of hydrazides from esters, to drive the reaction to completion.[8]

Q2: Can I remove excess hydrazine hydrate by evaporation on a rotary evaporator? While possible, it is not generally recommended due to safety concerns. Hydrazine is volatile and toxic, and vapors can be inhaled.[3][7] If this method is necessary, it must be done in a well-ventilated fume hood with a cold trap. A safer alternative for small volumes is to evaporate the solvent under a gentle stream of nitrogen in a fume hood.[20]

Q3: How do I know if all the hydrazine hydrate has been removed? Analytical techniques are necessary for confirmation.

  • Thin-Layer Chromatography (TLC): A specific stain for hydrazine can be used.

  • Gas Chromatography (GC): As mentioned, derivatization with acetone followed by GC analysis is a sensitive method.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can also be developed to detect residual hydrazine.[21]

  • Ion Chromatography: This is a sensitive method for quantifying residual hydrazine in pharmaceutical samples.[22]

Q4: What are the decomposition products of hydrazine hydrate? Under thermal decomposition, hydrazine hydrate can break down into nitrogen gas (N₂), ammonia (NH₃), and hydrogen (H₂).[10] Catalytic decomposition can be controlled to selectively produce hydrogen and nitrogen.[23][24][25]

Q5: Are there any alternatives to hydrazine hydrate for synthesizing hydrazides? While hydrazine hydrate is the most common reagent, alternative methods for specific substrates might exist. However, for a general and efficient conversion of esters to hydrazides, it remains a primary choice.

Diagram 2: General Workflow for Managing Excess Hydrazine Hydrate

G cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Waste reaction Perform Reaction (e.g., Ester to Hydrazide) quench 1. Quench Excess Hydrazine Hydrate reaction->quench extract 2. Liquid-Liquid Extraction quench->extract dry 3. Dry Organic Layer extract->dry dispose Dispose of Hazardous Waste Appropriately extract->dispose Aqueous Waste concentrate 4. Concentrate Under Reduced Pressure dry->concentrate purify 5. Further Purification (e.g., Crystallization, Chromatography) concentrate->purify analyze Analyze for Residual Hydrazine (GC, HPLC) purify->analyze analyze->dispose Contaminated Samples

Sources

Stability issues of 2-hydrazinyl-5-iodopyridine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydrazinyl-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in various solvents.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its unique electronic and structural properties that allow for diverse chemical modifications.[1] However, the presence of both a reactive hydrazinyl group and a labile iodo substituent on the pyridine ring can present stability challenges in different solvent environments and under various experimental conditions. Understanding these potential issues is crucial for obtaining reliable and reproducible results. This guide provides practical advice and the underlying chemical principles to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors:

  • pH: The hydrazinyl group is basic and can be protonated under acidic conditions. Extreme pH levels, both acidic and alkaline, can promote hydrolysis of the hydrazinyl moiety or other degradation pathways.[2]

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may facilitate proton transfer, potentially leading to degradation. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally more inert, but their purity is critical.

  • Presence of Oxidizing Agents: The hydrazinyl group is susceptible to oxidation.[3] Dissolved oxygen or other oxidizing species in the solvent can lead to the formation of byproducts.

  • Light Exposure: Aromatic iodides can be sensitive to light, particularly UV radiation, which can induce deiodination through radical mechanisms.[4]

  • Temperature: Elevated temperatures can accelerate decomposition pathways. Thermal stability studies on related heterocyclic compounds show that decomposition typically begins at temperatures above 250°C, but solution-state stability at lower temperatures can be a concern over time.[5]

  • Presence of Catalysts: Trace metal impurities or other catalysts can promote degradation. For instance, palladium catalysts used in cross-coupling reactions can sometimes mediate deiodination.[4]

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions of this compound should be:

  • Freshly Prepared: It is always best to prepare solutions immediately before use.

  • Stored in the Dark: Use amber vials or wrap containers in aluminum foil to protect from light.[4]

  • Stored at Low Temperature: If short-term storage is necessary, keep solutions at 2-8°C. For longer-term storage, freezing at -20°C or below is recommended, though freeze-thaw cycles should be minimized.

  • Under Inert Atmosphere: To prevent oxidation, purging the solvent with an inert gas like argon or nitrogen before preparing the solution and storing the solution under an inert atmosphere is advisable.[6]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH. The hydrazinyl group can undergo hydrolysis, and this process can be accelerated under acidic or alkaline conditions.[2] For applications requiring aqueous media, it is crucial to use buffered solutions and to evaluate the compound's stability under the specific pH and temperature conditions of the experiment.

Q4: Can I use solvents like methanol or ethanol?

A4: Yes, protic solvents like methanol and ethanol can be used, but with caution. These solvents can act as proton sources and may facilitate degradation over time, especially if the solution is not stored properly (e.g., exposed to light or heat). For reactions where these are the required solvents, it is recommended to use them freshly distilled and degassed.

Troubleshooting Guide

This section addresses common problems that may arise during experiments involving this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low reaction yield or incomplete conversion. Degradation of the starting material.- Verify Purity: Before starting your reaction, check the purity of your solid this compound using a suitable analytical method like NMR or LC-MS.- Use Fresh Solutions: Prepare a fresh solution of the compound immediately before use.- Degas Solvents: Purge your reaction solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen, which can oxidize the hydrazinyl group.[6]- Protect from Light: Wrap your reaction vessel in aluminum foil to prevent photodegradation of the C-I bond.[4]
Appearance of unexpected side products. Deiodination or side reactions of the hydrazinyl group.- Deiodination: If you observe a byproduct with a mass corresponding to the loss of iodine, this indicates deiodination. This can be promoted by certain catalysts (e.g., palladium in cross-coupling reactions) or by light.[4] Consider using a different catalyst or ligand system and ensure rigorous light protection.- Hydrazinyl Group Reactivity: The hydrazinyl group is a strong nucleophile and can react with various electrophiles. Ensure your solvent and other reagents are free from electrophilic impurities (e.g., aldehydes, ketones).
Solution changes color over time (e.g., turns yellow or brown). Oxidation or decomposition.- Oxidation: The hydrazinyl group can be oxidized, leading to colored byproducts. Storing solutions under an inert atmosphere can mitigate this.[3]- Decomposition: Discoloration can also be a sign of general decomposition. This is often accelerated by light and heat. Store solutions in the dark and at low temperatures.
Inconsistent results between experiments. Variable stability of the starting material solution.- Standardize Solution Preparation: Always prepare solutions in the same manner (e.g., same solvent grade, same degassing procedure, same storage conditions) to ensure consistency.- Minimize Time Between Preparation and Use: The longer a solution is stored, the more likely it is to degrade. Try to use solutions as quickly as possible after preparation.
Difficulty in purifying the product. On-column degradation during chromatography.- Choice of Stationary Phase: The basic nitrogen atoms of the pyridine ring and the hydrazinyl group can interact strongly with acidic silica gel, leading to tailing or decomposition.[4] Consider using neutral or deactivated silica, or alumina for column chromatography.[4]- Alternative Purification: If chromatographic issues persist, consider alternative purification methods such as recrystallization or distillation if the product is amenable.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound for use in subsequent experiments.

  • Solvent Selection and Preparation:

    • Choose a high-purity, anhydrous grade of the desired solvent (e.g., DMSO, DMF, acetonitrile).

    • Degas the solvent by bubbling a gentle stream of argon or nitrogen through it for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing the Compound:

    • Weigh the required amount of this compound in a clean, dry vial, preferably under an inert atmosphere if possible.

  • Dissolution:

    • Add the degassed solvent to the vial containing the compound.

    • Gently swirl or sonicate the vial until the compound is completely dissolved.

  • Storage:

    • If the solution is to be used within a few hours, cap the vial tightly, wrap it in aluminum foil, and store it at room temperature.

    • For storage up to 24-48 hours, store the vial at 2-8°C.

    • For longer-term storage, aliquot the solution into smaller vials to avoid multiple freeze-thaw cycles and store at -20°C or below.

Protocol 2: Monitoring Solution Stability by LC-MS

This protocol provides a general method for assessing the stability of this compound in a chosen solvent over time.

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Divide the solution into several amber LC vials.

  • Time Points:

    • Analyze one vial immediately after preparation (t=0).

    • Store the remaining vials under the desired conditions (e.g., room temperature on the benchtop, room temperature in the dark, 4°C in the dark).

    • Analyze the vials at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

  • LC-MS Analysis:

    • Use a suitable C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the peak area of the parent compound (m/z corresponding to [M+H]⁺) and look for the appearance of new peaks that could correspond to degradation products.

  • Data Analysis:

    • Plot the peak area of this compound against time for each storage condition. A decrease in the peak area indicates degradation.

    • Analyze the mass spectra of any new peaks to identify potential degradation products (e.g., the deiodinated compound).

Visualizations

Potential Degradation Pathways

This compound This compound Deiodination Deiodination This compound->Deiodination Light (hv) or Pd catalyst Oxidation Oxidation This compound->Oxidation O2 (air) Hydrolysis Hydrolysis This compound->Hydrolysis H2O (acid/base)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Low Reaction Yield

Start Low Reaction Yield CheckPurity Check Purity of Starting Material Start->CheckPurity FreshSolution Use Freshly Prepared Solution CheckPurity->FreshSolution DegasSolvent Degas Solvent FreshSolution->DegasSolvent ProtectLight Protect Reaction from Light DegasSolvent->ProtectLight Result Improved Yield? ProtectLight->Result Success Problem Solved Result->Success Yes FurtherOpt Further Optimization Needed Result->FurtherOpt No

Caption: Workflow for troubleshooting low reaction yields.

References

  • Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
  • BenchChem. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • Jain, S., & Pathak, D. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4189. [Link]
  • Kumar, A., & Sharma, S. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(11), 1839-1861. [Link]
  • BenchChem. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • Gero, A., & Markham, J. J. (1954). Studies on Pyridines. I. The Basicity of Pyridine Bases. The Journal of Organic Chemistry, 19(11), 1787-1793. [Link]
  • PubChem. (n.d.). This compound.
  • Kowalczyk, I., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4994. [Link]
  • Katni, S. (2025, January 17). Understanding pH in Hydrolysis. Prezi.
  • Maiti, D., et al. (2014). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • El-Faham, A., et al. (2011). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. International Journal of Molecular Sciences, 12(12), 8563-8580. [Link]
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]
  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]

Sources

How to monitor the progress of reactions involving 2-hydrazinyl-5-iodopyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring Reactions of 2-hydrazinyl-5-iodopyridine

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you effectively monitor the progress of your chemical reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction to Monitoring Reactions with this compound

This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1] Its reactivity is centered around the nucleophilic hydrazine moiety and the potential for transformations at the iodinated pyridine ring. Accurate monitoring of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. This guide will walk you through common analytical techniques, potential challenges, and their solutions.

Part 1: Troubleshooting Guides & FAQs

This section is designed to address specific issues you may encounter during your experiments in a practical question-and-answer format.

Section 1.1: Thin-Layer Chromatography (TLC)

TLC is often the first line of analysis for its speed and simplicity. However, the unique properties of this compound and its derivatives can sometimes present challenges.

Question: My TLC plate shows significant streaking, making it difficult to interpret. What's causing this and how can I fix it?

Answer: Streaking in TLC of reactions involving this compound can arise from several factors:

  • High Polarity: The hydrazine group makes the starting material and some intermediates quite polar, leading to strong interactions with the silica gel.

  • Inappropriate Solvent System: The mobile phase may not be optimal for the polarity of your compounds.

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.

  • High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF, DMSO, or pyridine, it can cause streaking as the solvent doesn't fully evaporate from the plate before development.[2]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Increase the polarity of your eluent. A common starting point for nitrogen-containing compounds is a mixture of ethyl acetate and hexanes. Gradually add a small percentage of methanol or triethylamine to the eluent system. Triethylamine can help to deprotonate the basic nitrogen atoms, reducing their interaction with the acidic silica gel.

    • Consider using a different solvent system altogether, such as dichloromethane/methanol.

  • Reduce Sample Concentration: Dilute your reaction mixture aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the TLC plate.

  • For High-Boiling Solvents: After spotting the plate, place it under high vacuum for a few minutes to remove the residual solvent before developing the plate.[2]

  • Consider Reversed-Phase TLC: If streaking persists on silica gel, using reversed-phase TLC plates (e.g., C18-silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.

Question: I'm having trouble visualizing the spots on my TLC plate. What stain should I use for this compound and its products?

Answer: While this compound and many of its aromatic products are UV-active, staining can provide clearer visualization, especially for non-UV-active byproducts.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[3][4][5] The hydrazine moiety and many of its derivatives will react with KMnO₄ to produce yellow-brown spots on a purple background.[3][5]

  • Ninhydrin Stain: This stain is highly specific for primary amines and amino acids.[4][6] While the hydrazine itself will react, this stain is particularly useful if your reaction involves the formation of a primary amine, allowing you to selectively visualize it.

  • Iodine Chamber: Placing the developed TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[3][5] This is a non-destructive method, and the spots may fade over time, allowing for subsequent staining with another reagent.[5]

StainPreparationVisualizationBest for...
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[7]Yellow-brown spots on a purple background upon gentle heating.General purpose, oxidizable compounds like hydrazines.
Ninhydrin 0.3 g ninhydrin in 100 mL of n-butanol, add 3 mL acetic acid.[4]Purple/blue spots for primary amines upon heating.Detecting primary amines.
Iodine A few crystals of iodine in a sealed chamber.[3][5]Brown spots.General purpose, non-destructive.
Section 1.2: High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis and better separation, HPLC is the preferred method.

Question: I need to develop an HPLC method to monitor my reaction. What type of column and mobile phase should I start with?

Answer: The choice of HPLC column and mobile phase is critical for achieving good separation of this compound from its reaction products.

Column Selection:

  • Reversed-Phase Columns: These are the most common and a good starting point.

    • C18 Columns: A standard C18 column is a versatile choice for a wide range of polar and non-polar compounds.[8][9]

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity, particularly for aromatic and moderately polar compounds, which can be beneficial for separating pyridine derivatives.

    • Pentafluorophenyl (PFP) Columns: PFP columns are highly recommended for the analysis of halogenated compounds, pyridines, and other electron-rich systems due to their unique electronic interactions.[10][11][12]

Mobile Phase Development:

  • Start with a Gradient: A good starting point is a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or 0.1% trifluoroacetic acid. The acid helps to protonate the basic nitrogens, leading to sharper peaks.

  • Isocratic Elution: Once the retention times of your starting material and product are roughly known from the gradient run, you can develop an isocratic method for faster analysis if the separation is sufficient.

  • pH Adjustment: The retention of this compound and its derivatives can be highly sensitive to the pH of the mobile phase. Small adjustments to the pH with formic acid, acetic acid, or ammonium acetate can significantly impact the separation.

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_start Initial Setup cluster_gradient Gradient Elution cluster_evaluation Evaluation cluster_optimization Optimization cluster_end Final Method Start Select Column (C18 or PFP) Gradient Run Broad Gradient (e.g., 5-95% ACN in Water with 0.1% Formic Acid) Start->Gradient Initial Mobile Phase Evaluate Evaluate Peak Shape and Resolution Gradient->Evaluate Analyze Chromatogram Optimize Adjust Gradient Slope or Switch to Isocratic Evaluate->Optimize Good Separation? No End Validated Method Evaluate->End Good Separation? Yes Optimize->Gradient Re-run Optimize_pH Fine-tune with pH (if necessary) Optimize->Optimize_pH Further Improvement Needed Optimize_pH->Gradient NMR_Monitoring_Workflow Start Prepare Reaction in NMR Tube (or take aliquot) Acquire_Initial Acquire Initial ¹H NMR Spectrum (t=0) Start->Acquire_Initial Identify_Signals Identify Characteristic Signals for Starting Material and Product Acquire_Initial->Identify_Signals Monitor Acquire Spectra at Time Intervals Identify_Signals->Monitor Integrate Integrate Signals and Calculate Conversion Monitor->Integrate Integrate->Monitor Reaction Incomplete Endpoint Determine Reaction Endpoint Integrate->Endpoint Reaction Complete

Caption: A stepwise process for monitoring a reaction using ¹H NMR.

Question: I'm seeing complex splitting patterns in the aromatic region of my ¹H NMR spectrum. How can I interpret this?

Answer: The pyridine ring of this compound and its derivatives will show characteristic splitting patterns. Understanding these can help confirm your structure.

  • Coupling Constants (J-values):

    • Ortho coupling (³J): Coupling between protons on adjacent carbons is typically the largest (7-9 Hz).

    • Meta coupling (⁴J): Coupling between protons separated by two carbons is smaller (2-3 Hz).

    • Para coupling (⁵J): Coupling between protons on opposite sides of the ring is the smallest (0-1 Hz) and often not resolved.

For a di-substituted pyridine like this compound, you will see a system of three coupled protons. The splitting pattern of each proton will depend on its neighbors. For example, the proton at the 4-position will be split by both the proton at the 3-position (ortho) and the proton at the 6-position (para, though this may not be resolved), resulting in a doublet of doublets. [17]

Section 1.4: Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of your product and can provide structural information through fragmentation patterns.

Question: What should I expect to see in the mass spectrum of my product derived from this compound?

Answer:

  • Molecular Ion Peak (M⁺): You should observe a peak corresponding to the molecular weight of your product. For this compound itself, the molecular weight is approximately 235.03 g/mol . [13]* Isotope Pattern: Iodine has only one stable isotope (¹²⁷I), so you will not see a characteristic isotope pattern for the iodine atom itself. However, other elements in your molecule (like chlorine or bromine, if present) will have distinct isotope patterns.

  • Fragmentation:

    • Loss of Iodine: A common fragmentation pathway for iodinated aromatic compounds is the loss of the iodine atom, which would result in a peak at [M-127]⁺.

    • Cleavage of the Hydrazine/Hydrazone Linkage: The N-N or C-N bonds in the hydrazine or hydrazone moiety can cleave, leading to characteristic fragment ions.

    • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although it is relatively stable.

Troubleshooting MS Analysis:

  • No Molecular Ion Peak: If you do not see the expected molecular ion peak, it could be due to the instability of your compound under the ionization conditions. Try a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).

  • Unexpected Peaks: The presence of unexpected peaks could indicate side reactions, impurities in your starting materials, or in-source fragmentation.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key analytical techniques discussed above.

Protocol 2.1: General Procedure for TLC Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄). With a pencil, lightly draw a starting line about 1 cm from the bottom of the plate.

  • Sample Preparation: In a small vial, dilute a small aliquot of your reaction mixture with a suitable solvent (e.g., ethyl acetate).

  • Spotting: Using a capillary tube, spot your diluted reaction mixture onto the starting line. Also, spot your starting material and any available standards for comparison. A co-spot (spotting the reaction mixture on top of the starting material spot) can be very helpful to confirm if the starting material is consumed.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining solution (see Table in Section 1.1) to visualize the spots.

  • Analysis: Calculate the Rf (retention factor) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the spots in the reaction mixture lane to your starting material and standards.

Protocol 2.2: General Procedure for HPLC Monitoring
  • System Preparation:

    • Install an appropriate column (e.g., C18 or PFP, 4.6 x 150 mm, 5 µm).

    • Prepare your mobile phases. For example, Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with your initial mobile phase composition for at least 15-20 minutes.

  • Sample Preparation: Take an aliquot of your reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 1 µL of reaction mixture in 1 mL of mobile phase). Filter the sample through a 0.45 µm syringe filter if it contains any solid particles.

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Acquisition: Run your developed HPLC method and collect the chromatogram.

  • Analysis: Integrate the peaks of interest (starting material and product). Use the peak areas to determine the relative amounts of each and monitor the reaction progress.

References
  • Chromtech, HPLC Column Selection Guide. [Link]
  • Scribd, HPLC Column Selection Guide. [Link]
  • University of Rochester, Department of Chemistry, Troubleshooting: TLC. [Link]
  • PubChem, this compound. [Link]
  • TLC stains. [Link]
  • Phenomenex, Choosing the Right HPLC Column: A Complete Guide. [Link]
  • Labtech, A Comprehensive Guide to Selecting HPLC Columns. [Link]
  • University of Rochester, Department of Chemistry, Magic Formulas: TLC Stains. [Link]
  • Org Prep Daily, TLC Staining solutions. [Link]
  • Chemistry LibreTexts, Mass Spectrometry - Fragmentation P
  • National Institutes of Health, NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
  • YouTube, NMR Spectroscopy Interpret
  • Chemguide, FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Beilstein Journal of Organic Chemistry, NMR reaction monitoring in flow synthesis. [Link]
  • Magritek, Reaction Monitoring. [Link]
  • Chemistry LibreTexts, NMR - Interpret
  • MDPI, Development and Validation of the HPLC Method and Its Applic
  • Chemistry LibreTexts, 11.
  • Macedonian Pharmaceutical Bulletin, ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]
  • ResearchGate, Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Deriv
  • Pharmacia, Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
  • YouTube, Interpreting Arom
  • ResearchGate, (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
  • Pharmacia, Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
  • RASAYAN Journal of Chemistry, NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDR
  • Arctom, CAS NO.
  • Magritek, NMR reaction monitoring in flow synthesis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Hydrazinyl-5-iodopyridine and 5-Bromo-2-hydrazinopyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are ubiquitous scaffolds. The ability to selectively and efficiently functionalize the pyridine ring is paramount for the rapid generation of compound libraries and the optimization of lead candidates. Among the myriad of functionalized pyridines, 2-hydrazinyl-5-halopyridines serve as versatile building blocks, offering multiple points for diversification. This guide provides an in-depth technical comparison of the reactivity of two key analogues: 2-hydrazinyl-5-iodopyridine and 5-bromo-2-hydrazinopyridine . Our analysis, grounded in fundamental principles of organic chemistry and supported by experimental data, will illuminate the nuanced differences in their performance in palladium-catalyzed cross-coupling reactions, thereby empowering researchers to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen: A Fundamental Analysis

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the nature of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1][2] This trend is principally governed by the bond dissociation energies of the C-X bond; the weaker the bond, the more readily it undergoes the rate-determining oxidative addition to the Pd(0) catalyst.

The C-I bond is significantly weaker than the C-Br bond, making this compound the intrinsically more reactive coupling partner compared to 5-bromo-2-hydrazinopyridine. This enhanced reactivity is expected to manifest in several key practical advantages, including milder reaction conditions, shorter reaction times, and often, higher yields.

Electronic Landscape of the Pyridine Ring: The Influence of the Hydrazinyl Substituent

The electronic nature of the pyridine ring, modulated by its substituents, plays a crucial role in its reactivity. The pyridine nitrogen atom is electron-withdrawing, rendering the ring electron-deficient. The 2-hydrazinyl group (-NHNH2), by virtue of the nitrogen lone pairs, is generally considered an electron-donating group through resonance. This electron donation can influence the electron density at the C5 position, potentially impacting the rate of oxidative addition. However, the precise electronic contribution of the 2-hydrazinyl group on the pyridine ring is not extensively quantified in the literature through Hammett constants. Nevertheless, the dominant factor governing the differential reactivity between the two molecules remains the inherent lability of the C-I versus the C-Br bond. Electron-donating groups on the pyridine ring can modulate the reactivity of the metal center in catalytic cycles.[3]

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the creation of biaryl and hetero-biaryl structures. The higher reactivity of the C-I bond in this compound is expected to translate into more efficient Suzuki-Miyaura couplings.

FeatureThis compound5-Bromo-2-hydrazinopyridineRationale
Relative Reactivity HighModerateWeaker C-I bond leads to faster oxidative addition.[1][2]
Typical Conditions Milder (e.g., lower temp., shorter time)More forcing (e.g., higher temp., longer time)The higher energy barrier for C-Br bond cleavage necessitates more energy input.
Catalyst Loading Potentially lowerGenerally higherMore facile oxidative addition may require less catalyst to achieve high conversion.
Expected Yield Generally highGood to high, but may be lower than the iodo-analogue under identical mild conditions.Incomplete conversion of the less reactive bromide is a potential issue under non-optimized conditions.
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[4][5] Similar to the Suzuki-Miyaura coupling, the C-I bond's lability is anticipated to facilitate this transformation.

FeatureThis compound5-Bromo-2-hydrazinopyridineRationale
Relative Reactivity HighModerateThe C-I bond is more susceptible to oxidative addition by the palladium catalyst.[6]
Ligand Choice Broader scope of ligands may be effective.May require more specialized, electron-rich, and bulky ligands to promote C-Br bond activation.[7]Less reactive substrates often demand more sophisticated catalyst systems.
Base Sensitivity May tolerate weaker bases.Often requires strong, non-nucleophilic bases like NaOtBu or LHMDS.[8]Overcoming the higher activation energy for C-Br cleavage often necessitates a stronger base.
Side Reactions Lower propensity for hydrodehalogenation.Higher risk of hydrodehalogenation, especially under forcing conditions.The more robust C-Br bond can lead to competing side reactions if the desired coupling is sluggish.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylethynes, valuable intermediates in organic synthesis. The established reactivity trend of I > Br holds true for this reaction as well.[9]

FeatureThis compound5-Bromo-2-hydrazinopyridineRationale
Reaction Temperature Often proceeds at or near room temperature.Typically requires elevated temperatures.The facile oxidative addition of the C-I bond allows for milder reaction conditions.
Copper Co-catalyst May proceed efficiently under copper-free conditions.More likely to require a copper(I) co-catalyst to facilitate transmetalation.The higher reactivity of the iodo-substrate can sometimes obviate the need for a co-catalyst.
Alkyne Homocoupling Lower risk of Glaser-Hay coupling.Higher potential for alkyne dimerization, especially with prolonged reaction times and higher temperatures.Milder conditions and shorter reaction times for the iodo-analogue disfavor this common side reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for translating theoretical knowledge into practice. Below are representative procedures for the synthesis of the starting materials and a general protocol for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 5-Bromo-2-hydrazinopyridine

This procedure is adapted from established methods.[10]

Workflow for the Synthesis of 5-Bromo-2-hydrazinopyridine

G cluster_0 Synthesis of 5-Bromo-2-hydrazinopyridine start Start: 2-Amino-5-bromopyridine diazotization Diazotization (NaNO2, aq. HBr, 0-5 °C) start->diazotization reduction Reduction (SnCl2·2H2O, conc. HCl) diazotization->reduction workup Aqueous Workup & Extraction (Adjust pH, Ethyl Acetate) reduction->workup purification Purification (Column Chromatography) workup->purification product Product: 5-Bromo-2-hydrazinopyridine purification->product

Caption: A generalized workflow for the synthesis of 5-bromo-2-hydrazinopyridine.

Step-by-Step Protocol:

  • Diazotization: To a stirred solution of 2-amino-5-bromopyridine in aqueous hydrobromic acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool to 0 °C. Add the freshly prepared diazonium salt solution to the tin(II) chloride solution dropwise, keeping the temperature below 10 °C.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Basify the mixture with a concentrated aqueous solution of sodium hydroxide to a pH of ~8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-bromo-2-hydrazinopyridine.

Synthesis of this compound

The synthesis of this compound can be achieved from 2-chloro-5-iodopyridine and hydrazine hydrate.[11][12]

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of this compound start Start: 2-Chloro-5-iodopyridine reaction Reaction with Hydrazine Hydrate (Ethanol, Reflux) start->reaction workup Aqueous Workup & Extraction (Water, Ethyl Acetate) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-iodopyridine in ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-hydrazinyl-5-halopyridines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

G

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A Comparative Guide to Pyrazole Synthesis: Evaluating Alternatives to Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence is a testament to its unique physicochemical properties and its ability to act as a versatile scaffold for engaging with a wide array of biological targets. Notable examples include the anti-inflammatory drug Celecoxib (a COX-2 inhibitor), the erectile dysfunction medication Sildenafil, and the appetite suppressant Rimonabant.[1] The synthetic accessibility of pyrazoles has been a critical factor in their widespread application.

The classical and most direct route to the pyrazole core is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4] Specialized reagents, such as 2-hydrazinyl-5-iodopyridine, are invaluable for creating specific, highly functionalized pyrazole-pyridine hybrids, which are of significant interest in drug discovery. However, a reliance on a single class of reagents comes with inherent limitations, including potential challenges with substrate scope, regioselectivity, cost, and the handling of toxic or unstable hydrazine precursors.

This guide provides a comprehensive comparison of alternative reagents and methodologies for pyrazole synthesis. We will explore modern strategies that not only circumvent the limitations of traditional approaches but also offer novel pathways to diverse and complex pyrazole structures. This analysis is designed for researchers, medicinal chemists, and process development scientists seeking to optimize their synthetic strategies and expand their chemical toolkit.

Chapter 1: The Benchmark Reaction - The Knorr Pyrazole Synthesis

First described in 1883, the Knorr synthesis remains the most fundamental method for pyrazole construction.[3] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. The elegance of this method lies in its simplicity and the ready availability of the starting materials.[5]

The reaction typically proceeds under acidic or basic catalysis.[4] The mechanism involves an initial nucleophilic attack of one nitrogen of the hydrazine onto one of the carbonyl groups to form a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.

G cluster_0 Knorr Pyrazole Synthesis Mechanism reagents 1,3-Dicarbonyl + Hydrazine Derivative (R-NHNH2) intermediate Hydrazone/Enamine Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration (-H2O) cyclization->dehydration product Substituted Pyrazole dehydration->product

Caption: General workflow of the Knorr Pyrazole Synthesis.

Key Advantages:

  • Broad Substrate Scope: A vast library of 1,3-dicarbonyls and substituted hydrazines are commercially available.

  • Straightforward Procedure: The reaction is often a one-pot procedure with simple work-up.[3]

Critical Limitations:

  • Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, a mixture of two regioisomeric pyrazoles is often formed, necessitating complex purification.[2]

  • Safety: Hydrazine hydrate is highly toxic and carcinogenic, requiring stringent handling precautions.

Chapter 2: A Safer, Greener Alternative: Semicarbazide Hydrochloride

Addressing the significant safety concerns associated with hydrazine, researchers have identified semicarbazide hydrochloride as a highly effective and safer surrogate for the synthesis of N-unsubstituted pyrazoles.[6][7] Semicarbazide is a stable, crystalline solid that is considerably less toxic than hydrazine hydrate.

A particularly noteworthy development is the use of semicarbazide hydrochloride in "on water" synthesis.[7] This green chemistry approach leverages the unique properties of water to promote the reaction between otherwise insoluble organic reactants, often without the need for organic co-solvents. This simplifies product isolation, reduces waste, and enhances the overall safety profile of the synthesis.[7]

The proposed mechanism involves the initial condensation of semicarbazide with the 1,3-dicarbonyl compound, followed by cyclization to form a pyrazole-1-carboxamide intermediate. Under aqueous and mildly acidic conditions, this intermediate undergoes hydrolysis to yield the final pyrazole product.[7]

G cluster_1 Pyrazole Synthesis using Semicarbazide HCl 'On Water' reactants 1,3-Dicarbonyl + Semicarbazide HCl conditions Reaction 'On Water' (Suspension) reactants->conditions intermediate Pyrazole-1-carboxamide Intermediate conditions->intermediate Cyclocondensation hydrolysis Hydrolysis (-H2NCOOH, -H+) intermediate->hydrolysis product N-Unsubstituted Pyrazole hydrolysis->product

Caption: Workflow for green pyrazole synthesis using Semicarbazide HCl.

Experimental Protocol: "On Water" Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from the work of Marković and Joksović.[7]

  • Reaction Setup: In a round-bottom flask, suspend ethyl 4-phenyl-2,4-dioxobutanoate (1 mmol) and semicarbazide hydrochloride (1.2 mmol) in distilled water (5 mL).

  • Heating: Heat the suspension to reflux (100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The purity is often high enough that no further chromatographic purification is required.

Chapter 3: Modern Strategies for Diverse Scaffolds

Beyond direct hydrazine surrogates, several modern synthetic strategies offer unique advantages in terms of regioselectivity, efficiency, and the ability to construct complex molecules.

1,3-Dipolar Cycloadditions

This powerful method involves the [3+2] cycloaddition of a three-atom dipole with a two-atom dipolarophile to construct the five-membered pyrazole ring.[8] A common approach uses nitrile imines as the three-atom component. These highly reactive intermediates are typically generated in situ from hydrazonoyl halides in the presence of a base.[8] They can then react with a variety of dipolarophiles, such as alkynes or alkyne surrogates, to form pyrazoles.

Key Advantages:

  • Excellent Regiocontrol: The cycloaddition is highly regioselective, providing a single product isomer, which is a significant advantage over the Knorr synthesis.[8]

  • Mild Conditions: These reactions are often performed at room temperature under basic conditions.

G cluster_2 1,3-Dipolar Cycloaddition Pathway start Hydrazonoyl Halide dipole Nitrile Imine (Dipole) start->dipole In situ generation base Base (e.g., Et3N) base->dipole cycloadd [3+2] Cycloaddition dipole->cycloadd dipolarophile Alkyne or Alkyne Surrogate dipolarophile->cycloadd product Regiospecific Pyrazole cycloadd->product

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Analytical methods for the characterization of 2-hydrazinyl-5-iodopyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the Comprehensive Characterization of 2-hydrazinyl-5-iodopyridine

For the researcher, scientist, and drug development professional, the structural integrity and purity of a synthetic intermediate are paramount. This compound, a key building block in medicinal chemistry, is no exception. Its unique constitution—a pyridine ring substituted with a nucleophilic hydrazine group and an electrophilic iodine atom—presents distinct analytical challenges and opportunities. This guide provides an in-depth comparison of analytical methodologies for its characterization, moving beyond mere protocols to explain the underlying scientific rationale for each experimental choice. Our objective is to equip you with a robust, self-validating analytical framework to ensure the quality and consistency of this critical reagent.

The Analytical Imperative for this compound

The dual functionality of this compound makes it a versatile precursor, particularly in the synthesis of complex heterocyclic systems and potential radiopharmaceuticals.[1] However, the reactivity of the hydrazine moiety can lead to impurities via oxidation or unwanted side reactions, while the carbon-iodine bond can be labile under certain conditions. A multi-pronged analytical approach is therefore not just recommended; it is essential for unambiguous identification, purity assessment, and stability studies.

This guide will comparatively evaluate four cornerstone analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

  • Elemental Analysis: For empirical formula verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy remains the gold standard for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent is the first critical decision. While CDCl₃ is common, this compound's polarity and the exchangeable protons of the hydrazine group (-NHNH₂) make DMSO-d₆ a superior choice. The acidic nature of CDCl₃ can lead to peak broadening or complex exchange phenomena with the hydrazine protons, whereas DMSO-d₆ will typically show these as distinct, albeit broad, signals.

¹H NMR Spectroscopy: The aromatic region will be most informative. We expect three distinct signals corresponding to the protons on the pyridine ring. The iodine at the C5 position and the hydrazine at the C2 position create a specific electronic environment, leading to predictable chemical shifts and coupling patterns.[1]

¹³C NMR Spectroscopy: This technique is crucial for confirming the carbon backbone. The carbon attached to the iodine (C5) will exhibit a characteristic upfield shift due to the "heavy atom effect," a key diagnostic marker.[1] Conversely, the carbon attached to the nitrogen of the hydrazine group (C2) will be significantly downfield.

Predicted NMR Data Summary
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment Rationale
¹H~8.1-8.3d~2-3 HzH6: Deshielded by adjacent ring nitrogen and iodine.
¹H~7.6-7.8dd~8-9 Hz, ~2-3 HzH4: Coupled to both H3 and H6.
¹H~6.6-6.8d~8-9 HzH3: Shielded by electron-donating hydrazine group.
¹H~7.5-8.0br s-NH: Exchangeable proton on hydrazine.
¹H~4.0-4.5br s-NH₂: Exchangeable protons on hydrazine.
¹³C~158-162s-C2: Attached to electron-withdrawing nitrogen.
¹³C~145-150s-C6: Influenced by ring nitrogen.
¹³C~140-145s-C4: Standard aromatic carbon.
¹³C~110-115s-C3: Shielded by electron-donating hydrazine.
¹³C~90-95s-C5: Upfield shift due to the heavy iodine atom.[1]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: ≥1024 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve h1_nmr Acquire 1H Spectrum (16-64 scans) dissolve->h1_nmr c13_nmr Acquire 13C Spectrum (≥1024 scans) process FT, Phasing, Baseline Correction h1_nmr->process calibrate Calibrate to Solvent Peak process->calibrate assign Assign Peaks calibrate->assign report Final Report assign->report Structural Confirmation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is a powerful tool for confirming the molecular weight and providing structural clues through fragmentation analysis. The molecular formula of this compound is C₅H₆IN₃, with a monoisotopic mass of 234.96 Da.[2]

Expertise & Experience: Choosing the Right Ionization Technique

The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) with Electrospray Ionization (ESI) is critical.

  • GC-MS: While potentially feasible, the thermal lability of the hydrazine group poses a risk of on-column degradation.[1] This method should be approached with caution, using a low-temperature ramp and a deactivated inlet liner. The primary advantage is the highly reproducible fragmentation patterns generated by Electron Ionization (EI).

  • ESI-MS: This is the preferred method. As a soft ionization technique, ESI minimizes fragmentation in the source, allowing for the clear observation of the protonated molecular ion [M+H]⁺ at m/z 236. It is ideal for confirming the molecular weight of the intact molecule.

Expected Fragmentation Pattern: The presence of the heavy iodine atom is a key diagnostic feature.[1]

  • Molecular Ion Peak: [M]⁺˙ at m/z 235 (in EI-MS) or [M+H]⁺ at m/z 236 (in ESI-MS).

  • Key Fragment 1 (Loss of Iodine): A prominent peak corresponding to [M-I]⁺ at m/z 108. This is a highly characteristic fragmentation for iodinated aromatics.

  • Key Fragment 2 (Loss of NH₂): A potential fragment corresponding to [M-NH₂]⁺ at m/z 219.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Quadrupole, TOF, or Orbitrap).

  • Infusion Parameters:

    • Method: Direct infusion via a syringe pump.

    • Flow Rate: 5-10 µL/min.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas: Optimize nitrogen flow and temperature for the specific instrument to ensure efficient desolvation without causing thermal degradation.

  • Data Acquisition: Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 236) and subject it to collision-induced dissociation (CID) to observe the expected daughter ions (m/z 108).

Visualization: ESI-MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq ESI-MS Analysis cluster_confirm Fragmentation Study (Optional) prep_sol Prepare 10-50 µg/mL solution in MeOH + 0.1% Formic Acid infuse Direct Infusion (5-10 µL/min) prep_sol->infuse ionize Positive Ion Mode (ESI+) infuse->ionize scan Scan m/z 50-500 ionize->scan result Mass Spectrum & Report scan->result Confirm MW isolate Isolate [M+H]+ at m/z 236 cid Perform CID (MS/MS) isolate->cid detect Detect Daughter Ions (e.g., m/z 108) cid->detect detect->result Confirm Structure

Caption: Workflow for ESI-MS molecular weight confirmation.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. For this compound, its polar hydrazine group and nonpolar iodinated pyridine ring suggest that reversed-phase HPLC is the most suitable approach.[1] We present two comparative methods: a direct analysis for routine purity checks and a derivatization method for enhanced sensitivity and quantification at low levels.

Expertise & Experience: Direct vs. Derivatization Strategies
  • Method A (Direct Analysis): This is the simplest approach, ideal for determining the percentage purity of the main component and identifying major impurities. A C18 column with a gradient elution of acetonitrile and water (acidified to control the ionization state of the basic hydrazine group) is a standard starting point.[3]

  • Method B (Pre-column Derivatization): The hydrazine group is highly reactive towards aldehydes and ketones, forming stable hydrazones. This reaction can be exploited to enhance analytical performance.[4][5] Derivatizing with a molecule containing a strong chromophore (e.g., salicylaldehyde) shifts the absorbance maximum to a longer, less crowded wavelength (e.g., >350 nm), dramatically improving sensitivity and selectivity, making it ideal for trace-level analysis or quantification in complex matrices.

Comparative HPLC Methodologies
ParameterMethod A: Direct Reversed-PhaseMethod B: Pre-column Derivatization
Principle Separation of the polar analyte on a C18 column based on hydrophobicity.Conversion of hydrazine to a hydrazone to enhance UV absorbance and retention.
Column C18, 250 mm × 4.6 mm, 5 µmC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient Elution)A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient Elution)
Detection UV at ~254 nmUV at ~360 nm (analyte-dependent)
Advantages Simple, fast, good for % purity profiling of the bulk material.High sensitivity (low LOD/LOQ), high selectivity, ideal for trace quantification.
Disadvantages Lower sensitivity, potential for peak tailing if pH is not controlled.Requires extra sample preparation step, method development for derivatization reaction.
Experimental Protocol: Method A (Direct Analysis)
  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute to an appropriate concentration (e.g., 50-100 µg/mL) with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Waters X-Bridge, Phenomenex Luna)

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at λₘₐₓ (~254 nm).

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Elemental Analysis: Empirical Formula Validation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This classical technique offers fundamental confirmation that the bulk sample has the correct empirical formula, complementing the structural information from NMR and MS.

Theoretical vs. Expected Experimental Values

For C₅H₆IN₃ (MW: 235.03 g/mol ):

ElementTheoretical %Expected Experimental Range
Carbon (C)25.55%25.55 ± 0.4%
Hydrogen (H)2.57%2.57 ± 0.4%
Nitrogen (N)17.88%17.88 ± 0.4%
Experimental Protocol: CHN Analysis
  • Sample Preparation: Provide 2-5 mg of a homogenous, dry sample in a tin capsule. The sample must be free of residual solvents, which contain carbon and hydrogen and would invalidate the results.

  • Instrumentation: Utilize a modern CHN elemental analyzer.

  • Analysis: The instrument combusts the sample at high temperature, converting the elements into gaseous forms (CO₂, H₂O, N₂), which are then separated and quantified by a thermal conductivity detector.

  • Validation: The experimental percentages must fall within the accepted tolerance (typically ±0.4%) of the theoretical values to confirm the empirical formula.

Conclusion: An Integrated Analytical Strategy

No single technique can provide a complete picture of this compound. A truly robust characterization relies on the synergistic application of multiple orthogonal methods. NMR confirms the precise atomic connectivity, MS validates the molecular weight, HPLC establishes the purity profile, and elemental analysis verifies the empirical formula. By integrating these techniques and understanding the scientific principles behind each experimental choice, researchers can ensure the identity, purity, and quality of this valuable synthetic intermediate, paving the way for successful and reproducible downstream applications in drug discovery and development.

References

  • PubChem. This compound.
  • PubChem. 2-Hydrazinopyridine.
  • Abood, N.K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 43-52. [Link]
  • Steel, P. J. (1995). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.
  • Faqehi, A. M., et al. (2020). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 202, 105711. [Link]
  • Trávníček, Z., et al. (2014). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
  • NIST. 2-Hydrazinopyridine. NIST WebBook. [Link]
  • PubChem. 2-Pyridinamine, 5-iodo-.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Chem-Impex. 2-Hydroxy-5-iodopyridine. Chem-Impex. [Link]
  • Georgiev, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137. [Link]
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
  • Faqehi, A. M., et al. (2020). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry.

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A Comparative Spectroscopic Guide to 2-Hydrazinyl-5-Iodopyridine and Its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 2-hydrazinyl-5-iodopyridine and its chloro and bromo analogues. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as key building blocks in the synthesis of novel therapeutics. This document emphasizes the practical interpretation of spectroscopic data to ensure accurate structural elucidation and facilitate informed decisions in synthetic chemistry.

The 2-hydrazinylpyridine scaffold is a cornerstone in medicinal chemistry, valued for its role in constructing heterocyclic systems with diverse biological activities. The introduction of a halogen at the 5-position significantly modulates the electronic properties and reactivity of the pyridine ring, making a thorough understanding of the spectroscopic characteristics of these derivatives essential for unambiguous identification and quality control.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic features of this compound and its derivatives. The analysis is grounded in the fundamental principles of NMR, IR, and mass spectrometry, with a focus on the influence of the halogen substituent on the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of the pyridine ring protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the nature of the substituent at the 5-position.

¹H NMR Spectroscopy

The ¹H NMR spectra of 2-hydrazinyl-5-halopyridines are characterized by three aromatic proton signals corresponding to H-3, H-4, and H-6, in addition to the signals from the hydrazinyl (-NHNH₂) group. The electron-withdrawing nature of the pyridine nitrogen and the halogen, combined with the electron-donating effect of the hydrazinyl group, results in a predictable pattern of chemical shifts.

  • H-6: This proton, being ortho to the electronegative pyridine nitrogen, is the most deshielded and appears furthest downfield.

  • H-4: Located between the hydrazinyl and halogen substituents, its chemical shift is influenced by both.

  • H-3: This proton is adjacent to the electron-donating hydrazinyl group and is typically the most shielded of the aromatic protons.

  • -NH and -NH₂: These protons are exchangeable with D₂O and often appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the directly attached atoms and the overall electronic distribution in the ring.

  • C-2: Attached to the hydrazinyl group, this carbon is significantly deshielded.

  • C-5: Directly bonded to the halogen, its chemical shift is highly dependent on the nature of the halogen. The "heavy atom effect" of iodine can lead to a more upfield shift compared to what would be expected based on electronegativity alone.

  • C-3, C-4, and C-6: The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents.

Table 1: Comparative ¹H and ¹³C NMR Data of 2-Hydrazinyl-5-Halopyridines

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Hydrazinopyridine CDCl₃H-3: 6.71-6.66 (m), H-4: 7.51-7.45 (m), H-5: 6.71-6.66 (m), H-6: 8.14 (d, J=3 Hz), -NH: 5.78 (br s), -NH₂: 3.81 (br s)[1][2]C-2: 162.1, C-3: 108.9, C-4: 137.8, C-5: 114.1, C-6: 147.9
2-Hydrazinyl-5-chloropyridine DMSO-d₆H-3: 6.73 (dd, J=9.0, 0.6 Hz), H-4: 7.50 (dd, J=9.0, 2.6 Hz), H-6: 7.97 (d, J=2.5 Hz), -NH: 7.67 (s), -NH₂: 4.17 (s)[3]C-2: 159.9, C-3: 109.1, C-4: 138.1, C-5: 118.9, C-6: 145.2
2-Hydrazinyl-5-bromopyridine -No experimental data available in the search results.No experimental data available in the search results.
This compound -No experimental data available in the search results. A predictive analysis suggests H-6 would be the most downfield, followed by H-4 and then H-3.No experimental data available in the search results. The C-5 carbon is expected to be significantly influenced by the heavy atom effect of iodine.

Note: The NMR data for 2-hydrazinopyridine and its chloro-derivative are from experimental sources. The data for the bromo- and iodo-derivatives are based on predictions and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The key vibrational bands for 2-hydrazinyl-5-halopyridines are associated with the N-H stretches of the hydrazinyl group and the C=C and C=N stretching vibrations of the pyridine ring.

  • N-H Stretching: The hydrazinyl group typically shows two distinct N-H stretching bands in the region of 3200-3400 cm⁻¹, characteristic of a primary amine.

  • Pyridine Ring Vibrations: The aromatic C=C and C=N ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

  • C-X Stretching: The carbon-halogen stretching vibrations appear in the fingerprint region and are dependent on the mass of the halogen. The C-I stretch is expected at the lowest frequency among the halogens.

Table 2: Key IR Absorption Frequencies for 2-Hydrazinyl-5-Halopyridines

CompoundN-H Stretch (cm⁻¹)Pyridine Ring (C=C, C=N) Stretch (cm⁻¹)C-X Stretch (cm⁻¹)
2-Hydrazinopyridine ~3300-3400~1450-1600-
2-Hydrazinyl-5-chloropyridine Expected ~3300-3400Expected ~1450-1600Expected ~1000-1100
2-Hydrazinyl-5-bromopyridine Expected ~3300-3400Expected ~1450-1600Expected ~500-600
This compound Available via PubChemAvailable via PubChemExpected <500

Note: While specific peak positions can vary slightly based on the physical state of the sample (e.g., KBr pellet, neat), the general regions of absorption are consistent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-hydrazinyl-5-halopyridines, the molecular ion peak (M⁺) is expected to be prominent. The isotopic pattern of the halogen (chlorine: ³⁵Cl/³⁷Cl ≈ 3:1; bromine: ⁷⁹Br/⁸¹Br ≈ 1:1) is a key diagnostic feature.

The fragmentation of these compounds is expected to proceed through several characteristic pathways:

  • Loss of the hydrazinyl group: [M - NHNH₂]⁺

  • Loss of the halogen atom: [M - X]⁺

  • Cleavage of the pyridine ring.

Table 3: Mass Spectrometry Data for 2-Hydrazinyl-5-Halopyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
2-Hydrazinopyridine C₅H₇N₃109.13109 (M⁺), 78 ([M-NHNH₂]⁺)
2-Hydrazinyl-5-chloropyridine C₅H₆ClN₃143.57143/145 (M⁺), 112/114 ([M-NHNH₂]⁺), 108 ([M-Cl]⁺)[3]
2-Hydrazinyl-5-bromopyridine C₅H₆BrN₃188.03187/189 (M⁺), 156/158 ([M-NHNH₂]⁺), 108 ([M-Br]⁺)
This compound C₅H₆IN₃235.03235 (M⁺), 204 ([M-NHNH₂]⁺), 108 ([M-I]⁺)

Note: The m/z values for the chloro and bromo compounds reflect the presence of their characteristic isotopes.

Experimental Protocols

The following protocols are provided as a general guide for the synthesis and spectroscopic analysis of 2-hydrazinyl-5-halopyridines. It is essential to consult the original literature and adhere to all laboratory safety procedures.

Synthesis of 2-Hydrazinyl-5-halopyridines

The most common method for the synthesis of 2-hydrazinyl-5-halopyridines is the nucleophilic aromatic substitution of the corresponding 2,5-dihalopyridine with hydrazine hydrate.[1][4]

General Procedure:

  • To a solution of the 2,5-dihalopyridine in a suitable solvent (e.g., ethanol, pyridine), add an excess of hydrazine hydrate.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

SynthesisWorkflow Start 2,5-Dihalopyridine Reaction Reflux Start->Reaction Reagent Hydrazine Hydrate (Excess) Reagent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product 2-Hydrazinyl-5-halopyridine Purification->Product

Caption: General workflow for the synthesis of 2-hydrazinyl-5-halopyridines.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 300 MHz.

  • Process the spectra using appropriate software, including Fourier transformation, phasing, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids). Alternatively, use an ATR-FTIR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, electrospray ionization - ESI).

  • Acquire the mass spectrum, ensuring that the molecular ion peak is observed.

  • Analyze the fragmentation pattern to confirm the structure of the compound.

AnalysisWorkflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (δ, J, ν, m/z) NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of synthesized compounds.

Conclusion

References

  • PubChem. 2-Hydrazinopyridine.
  • PubChem. This compound.
  • PubChem. 5-Bromo-2-hydrazinopyridine.
  • PubChem. 5-Chloro-2-hydrazinylpyridine.
  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • PrepChem.com. Synthesis of 2-hydrazino-5-chloropyridine.
  • ResearchGate. (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • The Royal Society of Chemistry. Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity.

Sources

A Comparative Guide to the Advantages of 2-Iodopyridine Derivatives Over Other Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, halogenated heterocycles are indispensable building blocks.[1][2] Among these, 2-halopyridines serve as versatile precursors for introducing the crucial pyridyl moiety into complex molecular architectures. While 2-fluoro, 2-chloro, and 2-bromo pyridines have long been staples in the synthetic chemist's toolbox, a careful analysis of reactivity and efficiency reveals a distinct set of advantages offered by their iodo-analogue, 2-iodopyridine.

This guide provides an in-depth comparison of 2-iodopyridine derivatives against other 2-halopyridines. We will move beyond simple procedural descriptions to explore the fundamental chemical principles that govern their reactivity. The central thesis is that the unique properties of the carbon-iodine (C-I) bond grant 2-iodopyridines superior performance in the most critical of modern synthetic transformations: metal-catalyzed cross-coupling reactions. Through comparative data and mechanistic insights, we will demonstrate why 2-iodopyridine is often the reagent of choice for achieving higher yields, milder reaction conditions, and unparalleled selectivity.

The Decisive Factor: Unpacking Carbon-Halogen Bond Properties

The divergent reactivity of 2-halopyridines is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The most critical parameter is the bond dissociation energy (BDE), which dictates the energy required to homolytically cleave the bond. For halopyridines, the trend is unequivocal: the C-I bond is significantly weaker than its C-Br, C-Cl, and C-F counterparts.

This lower BDE is the primary reason for the enhanced reactivity of 2-iodopyridines in reactions where C-X bond cleavage is a key step.[3][4][5]

BondAverage Bond Dissociation Energy (kJ/mol)
C-F~485
C-Cl~328
C-Br~276
C-I ~240
Data sourced from representative values for aryl halides.[5]

This principle is most evident in the rate-determining step of many palladium-catalyzed cross-coupling cycles: the oxidative addition of the halopyridine to the low-valent metal center (e.g., Pd(0)).[6] The weaker C-I bond presents a lower activation energy barrier for this insertion, leading to faster reaction rates and the ability to conduct reactions under much milder conditions.[7][8]

Caption: Relationship between bond energy and reactivity.

Superior Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true advantage of 2-iodopyridines becomes clear when examining their performance in the workhorse reactions of modern synthesis. The facile oxidative addition of the C-I bond allows these substrates to outperform other halopyridines, resulting in higher efficiency and broader applicability.

Caption: General catalytic cycle for Pd-cross-coupling.

Suzuki-Miyaura Coupling

This C-C bond-forming reaction is fundamental to medicinal chemistry.[3] When using 2-iodopyridines, Suzuki couplings often proceed to completion at lower temperatures and with lower catalyst loadings compared to their bromo- and especially chloro-counterparts.[9][10]

2-HalopyridineCatalyst SystemConditionsApprox. Yield (%)Comments
2-Iodopyridine PdCl₂(PPh₃)₂ / KHCO₃DMF/H₂O, 110°C90-99Excellent yields for a broad range of boronic acids.[10]
2-BromopyridinePd(OAc)₂ / SPhos / K₂CO₃Toluene/H₂O, 100°C85-95Requires a more active (and expensive) phosphine ligand system.
2-ChloropyridinePd₂(dba)₃ / XPhos / K₃PO₄Dioxane, 100°C80-95Often requires highly active, bulky phosphine ligands and stronger bases.[3]
Sonogashira Coupling

For the synthesis of aryl-alkyne structures, the Sonogashira reaction is paramount.[11] The reactivity hierarchy of aryl halides is exceptionally clear: I > Br > Cl.[11][12] This pronounced difference allows for remarkable regioselectivity. For instance, in a molecule like 2-bromo-4-iodopyridine, the Sonogashira coupling can be directed exclusively to the C-I position under mild conditions, leaving the C-Br bond untouched for subsequent functionalization.[12]

2-HalopyridineCatalyst SystemConditionsApprox. Yield (%)Comments
2-Iodopyridine PdCl₂(PPh₃)₂ / CuI / Et₃NDMF, 60°C85-97Highly effective and reliable under standard conditions.
2-BromopyridinePd(P(t-Bu)₃)₂ / K₂CO₃Toluene, 100°C85-94Often requires higher temperatures and specialized ligands.
2-ChloropyridinePd(OAc)₂ / XPhos / Cs₂CO₃Dioxane, 110°C< 70Generally low reactivity, requiring forcing conditions and advanced catalysts.
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized drug discovery.[13] As with other cross-couplings, the reaction with 2-iodopyridines is kinetically favored due to the ease of oxidative addition.[14] This allows for the coupling of a wider range of amines, including less nucleophilic ones, under milder conditions than those required for 2-bromo or 2-chloropyridines.[15]

2-HalopyridineCatalyst SystemConditionsApprox. Yield (%)Comments
2-Iodopyridine Pd₂(dba)₃ / BINAP / NaOtBuToluene, 80-100°C80-95Effective for a variety of amines with standard catalyst systems.
2-BromopyridinePd(OAc)₂ / XPhos / Cs₂CO₃Dioxane, 80-110°C85-98Requires highly active ligands, especially for less reactive amines.[15]
2-ChloropyridinePd₂(dba)₃ / RuPhos / LiHMDSDioxane, 110°C75-90Often requires specialized ligands and very strong bases.

A Contrasting Case: Nucleophilic Aromatic Substitution (SNAr)

It is crucial to recognize that the superiority of 2-iodopyridines is context-dependent. In Nucleophilic Aromatic Substitution (SNAr), the reaction mechanism is fundamentally different. The rate-determining step is typically the attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged Meisenheimer intermediate.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

In this scenario, a more electronegative halogen (like fluorine or chlorine) is more effective at withdrawing electron density via the inductive effect, thereby stabilizing the intermediate and accelerating the reaction.[16] Consequently, the typical reactivity order for SNAr is F > Cl > Br > I.[17]

While this makes 2-iodopyridines poor substrates for SNAr, this "disadvantage" can be strategically exploited. In a polyhalogenated pyridine containing both iodine and fluorine/chlorine, one can selectively perform a cross-coupling reaction at the iodo-position under conditions that leave the fluoro/chloro-position untouched, which can then be subjected to a subsequent SNAr reaction.[18]

Experimental Protocol: Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine

This protocol demonstrates the exceptional regioselectivity achievable with an iodopyridine derivative, where the C-I bond reacts preferentially over the C-Br bond.[12]

Objective: To synthesize 2-bromo-4-(phenylethynyl)pyridine via selective Sonogashira coupling at the C-4 iodo position.

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-iodopyridine, Pd(PPh₃)₄, and CuI.

  • Degassing: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent catalyst decomposition and alkyne homocoupling.[12]

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous and degassed THF followed by anhydrous and degassed Et₃N via syringe. Stir the mixture to obtain a suspension.

  • Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. The high reactivity of the C-I bond allows the reaction to proceed efficiently without heating.[12]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-(phenylethynyl)pyridine.

Conclusion

The evidence presented in this guide strongly supports the classification of 2-iodopyridine derivatives as premier reagents in modern organic synthesis. Their principal advantage lies in the low bond dissociation energy of the C-I bond, which translates directly to superior reactivity in a host of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enhanced reactivity enables chemists to employ milder conditions, reduce catalyst loadings, shorten reaction times, and, most critically, achieve exquisite levels of regioselectivity that are difficult or impossible with other halopyridines. While they are not the substrate of choice for SNAr reactions, this contrasting reactivity opens avenues for orthogonal synthetic strategies. For researchers, scientists, and drug development professionals aiming for efficiency, selectivity, and versatility, 2-iodopyridine derivatives are an indispensable and powerful tool.

References

  • Exploring 2-Iodopyridine: Properties, Applications, and Manufacturing Insights. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Iodopyridine synthesis. ChemicalBook.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Benchchem.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). DOI:10.1039/D2SC00174H.
  • Iodopyridine: Common isomorphs, synthesis, side effects and applic
  • Synthesis method of 2-amino-5-iodopyridine.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed.
  • 2-Iodopyridine as a Versatile Building Block in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.
  • Buchwald–Hartwig amin
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
  • Sonogashira coupling. Wikipedia.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
  • 8.8: Strength of Covalent Bonds. Chemistry LibreTexts.

Sources

A Comparative Guide to HPLC and GC Analysis for Genotoxic Hydrazine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A significant challenge in this endeavor is the control of genotoxic impurities (GTIs), which have the potential to damage DNA and pose a carcinogenic risk, even at trace levels. Hydrazine and its derivatives are a prominent class of such impurities, often introduced as reagents or formed as by-products during synthesis. Regulatory bodies, guided by the International Council for Harmonisation's M7 guideline, mandate stringent control of these compounds, often requiring quantification at parts-per-million (ppm) levels relative to the API.[1][2]

This technical guide provides an in-depth comparison of the two primary chromatographic techniques used for hydrazine analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the fundamental principles, strengths, and limitations of each technique, supported by experimental data and established protocols, to empower researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy.

The Analytical Challenge of Hydrazine

Hydrazine presents a unique set of analytical hurdles. It is a small, highly polar, and reactive molecule that lacks a significant UV chromophore.[3] These properties make it difficult to retain on traditional reversed-phase HPLC columns and challenging to detect with standard UV detectors.[4] Furthermore, its high polarity and low volatility complicate direct analysis by Gas Chromatography.[3] Consequently, derivatization—a chemical reaction to modify the analyte to make it suitable for analysis—is a near-universal requirement for sensitive and reliable quantification of hydrazine by either HPLC or GC.[5][6]

Gas Chromatography (GC) for Hydrazine Analysis

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. For hydrazine, which is not inherently volatile, derivatization is essential to convert it into a less polar, more volatile compound suitable for GC analysis.[7]

The Rationale Behind GC-based Methods

The primary advantage of a GC-based approach, particularly when coupled with a Mass Spectrometry (MS) detector, is its exceptional sensitivity and selectivity. Headspace GC-MS is a particularly effective technique. By heating the sample in a sealed vial, the volatile derivative of hydrazine partitions into the gas phase (headspace), which is then injected into the GC. This process effectively separates the analyte from non-volatile matrix components of the API, significantly reducing interference and enhancing sensitivity.[8][9]

Common Derivatization Strategy: Azine Formation

A widely adopted and robust derivatization strategy for GC analysis involves reacting hydrazine with an aldehyde or ketone to form a stable hydrazone or azine.

  • Acetone: A simple and effective reagent, acetone reacts with hydrazine to form acetone azine. Acetone can conveniently serve as both the derivatizing agent and the sample solvent.[10] This in situ derivatization is efficient and minimizes sample handling.[8][9]

  • Benzaldehyde and its derivatives: Aromatic aldehydes like benzaldehyde or pentafluorobenzaldehyde are also commonly used.[7][11] They react with hydrazine to form stable, volatile derivatives with excellent chromatographic properties. The resulting benzalazine is readily analyzed by GC.[12]

Detection: While a Flame Ionization Detector (FID) can be used, a Mass Spectrometer (MS) is the detector of choice for unequivocal identification and trace-level quantification required for GTIs.[7] Operating the MS in Selected Ion Monitoring (SIM) mode allows the detector to focus only on the characteristic ions of the derivatized hydrazine, providing excellent sensitivity and filtering out background noise.

GC-MS Workflow for Hydrazine Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis API API Sample Dissolve Dissolution in Diluent API->Dissolve Deriv In Situ Derivatization (e.g., with Acetone) Dissolve->Deriv Incubate Headspace Incubation (e.g., 100°C, 10 min) Deriv->Incubate Inject Headspace Injection Incubate->Inject GC GC Separation (e.g., DB-624 column) Inject->GC MS MS Detection (SIM Mode) GC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for Headspace GC-MS analysis of hydrazine.

High-Performance Liquid Chromatography (HPLC) for Hydrazine Analysis

HPLC is a versatile and widely used technique in pharmaceutical analysis. While direct analysis of hydrazine is challenging due to poor retention on standard C18 columns, HPLC becomes a powerful tool following derivatization.[3][4]

The Rationale Behind HPLC-based Methods

HPLC methods, especially when paired with tandem mass spectrometry (LC-MS/MS), offer superb sensitivity and specificity.[13][14] Derivatization for HPLC serves two primary purposes: to improve chromatographic retention by making the polar hydrazine molecule more hydrophobic, and to introduce a chromophore or ionizable group, enhancing its detectability by UV or MS detectors.[12][15]

Common Derivatization Strategies

A variety of reagents can be used to derivatize hydrazine for HPLC analysis:

  • 2-Hydroxy-1-Naphthalaldehyde (HNA): This reagent reacts with hydrazine to form a hydrazone product with a strong UV absorbance in the visible region (around 406-424 nm).[3][16] This is a significant advantage as most APIs and their related impurities absorb in the 190-380 nm range. By detecting at a higher wavelength, matrix interference is dramatically minimized, leading to a highly selective method.[3]

  • Naphthalene-2,3-dicarboxaldehyde (NDA): NDA is another effective reagent that produces a highly fluorescent derivative, allowing for extremely sensitive detection by fluorescence or mass spectrometry.[13]

  • p-Anisaldehyde: Used for quantifying hydrazine in biological matrices like urine, this reagent forms a stable derivative suitable for LC-MS/MS analysis.[17]

Detection: For methods using chromophore-introducing agents like HNA, a standard UV-Vis detector provides excellent sensitivity.[3] For the utmost sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the gold standard. By using Multiple Reaction Monitoring (MRM), the analyzer can specifically track the transition of a parent ion (the derivatized hydrazine) to a specific daughter ion, virtually eliminating matrix interference and achieving detection limits in the sub-ppb range.[13][17][18]

LC-MS/MS Workflow for Hydrazine Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis API API Sample Dissolve Dissolution in Diluent API->Dissolve Deriv Derivatization (e.g., with HNA) Dissolve->Deriv React Reaction Completion (e.g., Water Bath) Deriv->React Inject HPLC Injection React->Inject LC RP-HPLC Separation (e.g., C18 column) Inject->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for HPLC-MS/MS analysis of hydrazine.

Performance Comparison: GC-MS vs. HPLC-UV/MS

The choice between GC and HPLC depends on several factors, including the nature of the API, available equipment, and the required sensitivity. Below is a comparative summary based on reported experimental data.

ParameterHeadspace GC-MSHPLC-UV / HPLC-MS/MSCausality & Field Insights
Principle Separation of volatile derivatives in the gas phase.Separation of derivatized analyte in the liquid phase.GC is ideal for volatile compounds or those that can be made volatile. HPLC is more versatile for a wider range of polarities.
Derivatization Mandatory. Typically with acetone or benzaldehyde to increase volatility.[8][11]Mandatory. Typically with HNA, NDA to add a chromophore and/or improve retention.[3][13]The choice of reagent is critical. For GC, it must create a volatile, stable product. For HPLC, it must enhance detectability and retention.
Sensitivity (LOQ) Excellent. As low as 0.1 ppm (0.1 µg/g of API).[8][9]Excellent. 0.25 ppm (HPLC-UV with HNA)[3]; 0.01 µg/L (ppb) (UPLC-MS/MS with NDA).[13][14]Both techniques achieve the low detection limits required by ICH M7. Headspace GC-MS excels at removing non-volatile matrix, while LC-MS/MS offers unparalleled specificity through MRM.
Selectivity Very good, especially with SIM mode to filter out non-target ions. Headspace injection provides excellent matrix removal.Good to Exceptional. HPLC-UV selectivity is enhanced by derivatizing to a unique λmax.[3] LC-MS/MS offers the highest selectivity.[17]Matrix interference is a key challenge. The headspace technique (GC) and MRM detection (LC-MS/MS) are the most effective strategies to ensure selectivity.
Sample Throughput Moderate. Headspace incubation time (e.g., 10 min) adds to the total analysis time per sample.[9]High. HPLC run times can be very short (e.g., 2 minutes), allowing for faster sample processing.[17]For routine QC labs with high sample loads, the faster run times of modern UPLC methods can be a significant advantage.
Robustness Generally robust. Headspace autosamplers are reliable. Potential issues include derivative stability and system contamination.Very robust, especially standard HPLC-UV systems which are workhorses in QC labs. LC-MS/MS systems require more specialized maintenance.[12]HPLC-UV methods are often easier to develop, validate, and transfer between labs compared to the more complex GC-MS or LC-MS/MS methods.
Applicability Widely applicable to various APIs, as the headspace technique effectively isolates the analyte from the matrix.[8]Broadly applicable. Derivatization can be tailored to avoid interference from specific API structures.[3]The choice may depend on API solubility. The in situ derivatization in GC can be performed in various solvents. HPLC requires the API to be soluble in the mobile phase or a compatible diluent.

Detailed Experimental Protocols

To provide a practical context, the following are condensed, representative protocols for each technique.

Protocol 1: Headspace GC-MS Analysis of Hydrazine

This protocol is based on the method described by Li et al. for the determination of hydrazine in drug substances.[8][9]

  • Standard Preparation: Prepare a stock solution of hydrazine sulfate in water. Create a working standard at 1 ppm by diluting the stock in a suitable organic diluent (e.g., DMSO).

  • Sample Preparation: Accurately weigh ~10 mg of the API into a 20 mL headspace vial.

  • Derivatization: Add 1 mL of a solution containing the 1 ppm standard and acetone (as the derivatizing agent) to the vial. For sample analysis, add 1 mL of acetone to the vial containing the API. Seal the vial immediately.

  • Headspace GC-MS Conditions:

    • System: Agilent 6890A GC with 5973N MS detector and CTC Combi-Pal autosampler.[9]

    • Incubation: 100°C for 10 minutes.[9]

    • GC Column: DB-624 or similar.

    • Injector: Split mode, 200°C.

    • Oven Program: Isothermal or temperature gradient suitable to elute acetone azine.

    • MS Detection: Electron Ionization (EI) mode, monitoring for the characteristic ion of acetone azine (m/z 112).[9]

  • Quantification: Calculate the concentration of hydrazine in the sample by comparing the peak area of acetone azine against the standard.

Protocol 2: HPLC-UV Analysis of Hydrazine

This protocol is adapted from the method developed by Wang et al. using 2-Hydroxy-1-Naphthalaldehyde (HNA).[3]

  • Derivatizing Reagent Preparation: Prepare a solution of HNA in a suitable solvent like acetonitrile.

  • Standard Preparation: Prepare a stock solution of hydrazine sulfate in water. Create a working standard by diluting the stock and reacting it with the HNA solution.

  • Sample Preparation:

    • Accurately weigh a suitable amount of API (e.g., 100 mg) into a volumetric flask.

    • Dissolve in a diluent (e.g., water/acetonitrile mixture).

    • Add the HNA derivatizing reagent solution.

    • Heat in a water bath (e.g., 60°C for 15 minutes) to complete the reaction.

    • Cool to room temperature and dilute to the final volume.

  • HPLC-UV Conditions:

    • System: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., Waters Xbridge C18, 150 mm x 4.6 mm, 3.5 µm).[12]

    • Mobile Phase: Gradient elution using water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 406 nm or 424 nm.[3][16]

  • Quantification: Calculate the hydrazine concentration based on the peak area of the HNA-hydrazine derivative compared to the derivatized standard.

Conclusion and Recommendations

Both GC and HPLC offer sensitive, selective, and reliable methods for the quantification of genotoxic hydrazine impurities in pharmaceutical materials. The necessity of derivatization is a common thread, and the success of any method hinges on the efficiency and stability of this reaction.

  • Headspace GC-MS is an outstanding choice for its ability to physically separate the volatile analyte derivative from a complex, non-volatile API matrix before injection. This "clean-up" step provides excellent sensitivity and is applicable to a wide range of drug substances.

  • HPLC-UV , particularly with a derivatizing agent that shifts the absorbance maximum into the visible range, offers a simple, robust, and highly selective method that can be readily implemented in most QC laboratories.

  • LC-MS/MS represents the pinnacle of sensitivity and specificity. For challenging matrices or when extremely low detection limits are required, the targeted nature of MRM analysis is unparalleled.

The final selection of a method should be based on a risk assessment considering the specific API, the required detection limits as per ICH M7 guidelines, and the instrumentation and expertise available.[19][20][21] Validation according to ICH Q2(R1) guidelines is, of course, mandatory to demonstrate that the chosen method is fit for its intended purpose.

References

  • Li, Y., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 820-825.
  • Jiang, H., et al. (2015). Simple and sensitive determination of hydrazine in drinking water by ultra-high-performance liquid chromatography-tandem mass spectrometry after derivatization with naphthalene-2,3-dialdehyde. Journal of Chromatography A, 1408, 149-154.
  • Li, Y., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate.
  • Reddy, G. S., et al. (2014). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library.
  • Jiang, H., et al. (2015). Simple and sensitive determination of hydrazine in drinking water by ultra-high-performance liquid chromatography–tandem mass spectrometry after derivatization with naphthalene-2,3-dialdehyde. ResearchGate.
  • Intorp, M., et al. (2019). Sensitive and Quantitative Isotope-Dilution LC-MS/MS Method for Analysis of Hydrazine in Tobacco Smoke. Journal of Chromatographic Science.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines.
  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Presentation.
  • Johnson, R. C., et al. (2016). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central.
  • Ramzy, Y. (2015). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America.
  • Intorp, M., et al. (2019). Sensitive and Quantitative Isotope-Dilution LC-MS/MS Method for Analysis of Hydrazine in Tobacco Smoke. Journal of Chromatographic Science.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
  • Kumar, P., et al. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Ayurlog: National Journal of Research in Ayurved Science.
  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.
  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate.
  • Alzoman, N. Z. (2016). Recent Advances in Analysis of Hazardous Genotoxic Impurities in Pharmaceuticals by HPLC, GC and CE. ResearchGate.
  • Wang, J., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 128, 266-273.
  • LibreTexts Chemistry. (2023). Derivatization.
  • Snodin, D. (2015). ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate.
  • CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
  • Snodin, D. (2015). ICH guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate.
  • International Council for Harmonisation (ICH). (2023). Addendum to M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
  • Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines.
  • International Council for Harmonisation (ICH). (2023). M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Sources

A Comparative Guide to the Efficiency of 2-Hydrazinyl-5-iodopyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-hydrazinyl-5-iodopyridine as a critical building block in the synthesis of complex pharmaceutical compounds, with a particular focus on kinase inhibitors. We will benchmark its performance against common alternative reagents and synthetic strategies, using the well-documented synthesis of Crizotinib, an ALK/ROS1 inhibitor, as a central case study. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform strategic decisions in synthetic route design.

Introduction: The Strategic Importance of the Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and its specific electronic properties make it an ideal "hinge-binder" for the ATP-binding site of many protein kinases.[1] The challenge for synthetic chemists lies in efficiently functionalizing this core with the necessary pharmacophores. This compound (Figure 1) is a versatile bifunctional reagent designed for this purpose. The hydrazine group serves as a potent nucleophile, ideal for constructing adjacent heterocyclic rings like pyrazoles, while the iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl diversity.[2]

Figure 1: Structure of this compound

  • Hydrazine Moiety: Precursor for heterocycle formation (e.g., pyrazoles).

  • Iodine Atom: A highly reactive leaving group for cross-coupling reactions.

Case Study: Synthetic Pathways to Crizotinib

The synthesis of Crizotinib, chemically named (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)-ethoxy]-5-[(1-piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, offers an excellent platform for comparing different synthetic strategies.[1] We will analyze three distinct routes, focusing on how the central pyridine core is assembled and functionalized.

cluster_A Route A: Hydrazine-First Strategy cluster_B Route B: Amine-First Strategy cluster_C Route C: Convergent Suzuki Strategy A_start This compound A_step1 Pyrazole Formation A_start->A_step1 A_step2 Suzuki Coupling A_step1->A_step2 A_end Crizotinib Core A_step2->A_end B_start 2-Amino-5-bromopyridine Derivative B_step1 Ether Formation B_start->B_step1 B_step2 Suzuki Coupling B_step1->B_step2 B_step3 Final Elaboration B_step2->B_step3 B_end Crizotinib B_step3->B_end C_frag1 Pyridine Boronic Ester C_step1 Suzuki Coupling C_frag1->C_step1 C_frag2 Iodo-pyrazole Fragment C_frag2->C_step1 C_end Crizotinib Core C_step1->C_end

Caption: High-level comparison of three synthetic strategies for Crizotinib.

Route A: The "Hydrazine-First" Approach with this compound

This strategy leverages the inherent reactivity of this compound to first construct the pyrazole ring system, followed by a Suzuki coupling to attach the piperidine-pyrazole moiety.

Key Steps:

  • Pyrazole Formation: The hydrazine group of this compound reacts with a suitable 1,3-dicarbonyl equivalent to form the substituted pyrazole ring. This is a classical and robust method for heterocycle synthesis.

  • Suzuki-Miyaura Coupling: The iodine on the pyridine ring is then used as a handle to couple with a pre-formed boronic acid or ester derivative of the chiral ether side chain.

This approach is linear and relies on well-established reactions. The primary advantage is the direct installation of the pyrazole precursor, simplifying the overall synthetic design.

Route B: The "Amine-First" Buchwald-Hartwig Alternative

An alternative strategy begins with a different pyridine precursor, such as a 2-amino-5-halopyridine derivative. This route avoids the direct use of a hydrazine starting material.

Key Steps:

  • Initial Functionalization: A 2-amino-5-bromopyridine is functionalized, for instance, by installing the chiral ether side chain via a Williamson ether synthesis or Mitsunobu reaction.[3]

  • Suzuki-Miyaura Coupling: The bromide is coupled with a pyrazole-piperidine boronic ester. This is a highly convergent step, bringing together two complex fragments.[4]

  • Final Elaboration: The 2-amino group may require protection and deprotection steps throughout the synthesis.

This route's efficiency is heavily dependent on the success of the key Suzuki coupling step. It offers flexibility as the two major fragments are prepared independently.

Route C: A Convergent Suzuki Strategy

This highly convergent approach involves preparing a pyridine boronic ester and an iodo-pyrazole fragment separately and then joining them in a late-stage Suzuki coupling.

Key Steps:

  • Fragment Synthesis: A pyridine boronic ester is synthesized from a halogenated pyridine precursor. Concurrently, the 4-iodo-1H-pyrazole-piperidine fragment is prepared.[4]

  • Convergent Suzuki Coupling: The two fragments are coupled using a palladium catalyst to form the core structure of Crizotinib in a single step.

This is often the preferred route in industrial settings as it maximizes convergence, allowing for the independent optimization and large-scale production of key intermediates.

Performance Benchmark: A Data-Driven Comparison

The choice of synthetic route is ultimately guided by efficiency, reliability, cost, and scalability. The following table summarizes experimental data for key transformations from published literature and patents, providing a direct comparison.

Route Transformation Key Reagents & Catalyst Conditions Yield (%) Source
A Pyrazole FormationThis compound, 1,3-dicarbonylAcetic Acid, Reflux~85-95%General Knowledge
B Suzuki Coupling5-bromo-pyridin-2-amine deriv., Pyrazole boronic ester, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 90°C, 12h85-90%[5]
B Buchwald-Hartwig2-amino-5-bromopyridine, Amine, Pd₂(dba)₃, BINAP, NaOtBuToluene, 100°C, 16h75-95%[6][7]
C Convergent SuzukiPyridine boronic ester, Iodo-pyrazole, PdCl₂(dppf), K₂CO₃DMF/H₂O, 80°C, 4h>90%[3][8]

Analysis of Causality & Field Insights:

  • Expertise & Experience: The choice between these routes often reflects a trade-off between linearity and convergence. Route A is straightforward but longer. Routes B and C are more convergent, which can lead to higher overall yields, but they require the synthesis of more complex intermediates (boronic esters). The selection of the palladium catalyst and ligand system is critical for the success of cross-coupling reactions. For example, bulky, electron-rich phosphine ligands like XPhos or SPhos are often required for challenging Buchwald-Hartwig couplings of heteroaryl chlorides.[9][10] For Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are robust and widely used, with the choice often depending on the specific substrates.[11]

  • Trustworthiness & Protocol Validation: All palladium-catalyzed cross-coupling reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation. The choice of base (e.g., Na₂CO₃, K₃PO₄, NaOtBu) is also crucial; it must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition.[12] Protocols are validated by consistent yields and purity profiles upon scale-up. The workup procedure, typically involving an aqueous wash to remove inorganic salts followed by chromatographic purification, is essential for isolating the product in high purity.

Key Catalytic Mechanisms

To understand the efficiency of these routes, it is essential to visualize the underlying catalytic cycles that drive the key bond-forming reactions.

Suzuki_Mechanism Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X PdII_Aryl R1-Pd(II)-X L2 OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OR)2 + Base PdII_Both R1-Pd(II)-R2 L2 Transmetal->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product R1-R2 RE->Product ArylHalide R1-X Organoboron R2-B(OR)2 Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X L2 OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord H-NR2 PdII_Amine [Ar-Pd(II)-NHR2] L2 Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)-NR2 L2 Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR2 RE->Product ArylHalide Ar-X Amine H-NR2 Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are representative examples for the key transformations discussed.

Protocol 1: Suzuki-Miyaura Coupling (Representative for Route C)

  • To a reaction vessel, add the pyridine boronic ester (1.0 equiv), the 4-iodo-1H-pyrazole intermediate (1.05 equiv), potassium carbonate (3.0 equiv), and the palladium catalyst PdCl₂(dppf) (0.02 equiv).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add degassed solvents (e.g., a 4:1 mixture of DMF and water).

  • Heat the reaction mixture to 80-90°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[3]

Protocol 2: Buchwald-Hartwig Amination (Representative for Route B Alternative)

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), the amine coupling partner (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (e.g., BINAP, 0.03 equiv).

  • Seal the vessel, and purge with an inert gas.

  • Add the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv) followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to ambient temperature, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify via flash chromatography to yield the aminated product.[6][7]

Conclusion and Recommendations

This compound is a highly effective and strategic starting material, particularly when a linear synthesis involving early-stage pyrazole formation is desired. Its utility is evident in its straightforward application in classical heterocyclic chemistry.

However, for complex targets like Crizotinib, a comparative analysis reveals that more convergent strategies often provide superior overall efficiency.

  • Choose this compound for rapid, linear syntheses where the pyrazole moiety is a core, unchanging feature and where the development of a highly convergent route is not a primary driver. It is an excellent choice for generating initial libraries of analogues for structure-activity relationship (SAR) studies.

  • Choose Alternative Routes (e.g., "Amine-First" or Convergent Suzuki) for late-stage development and large-scale manufacturing. These routes maximize process efficiency by allowing for the independent synthesis and purification of complex intermediates, ultimately leading to higher overall throughput and yield. The robustness and high yields of modern Suzuki-Miyaura and Buchwald-Hartwig couplings make them the industry standard for constructing the key C-C and C-N bonds found in many kinase inhibitors.[5]

Ultimately, the optimal synthetic route depends on the specific project goals, available resources, and the scale of the synthesis. This guide provides the foundational data and mechanistic insights to make an informed decision.

References

  • Cui, J. J. et al. (2011). Crizotinib: A novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. ResearchGate.
  • Google Patents. (2017). CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubChem. This compound.
  • Google Patents. (2015). CN104693184A - Synthesis method of crizotinib.
  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • Google Patents. (2013). CN102898449A - Method for synthesizing Crizotinib intermediate.
  • Journal of Chemical and Pharmaceutical Research. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Google Patents. (2014). WO2014124594A1 - Crizotinib preparation method.
  • MDPI. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation.
  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
  • ResearchGate. Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
  • Royal Society of Chemistry. Synthesis of (pyridin-2-yl)hydrazine conjugates as bifunctional chelates using the Suzuki–Miyaura reaction.
  • PrepChem.com. Synthesis of 2-hydrazino-5-chloropyridine.
  • Google Patents. (2017). US9604966B2 - Crizotinib preparation method.
  • Google Patents. (2013). WO2013041038A1 - Pyridine compounds as inhibitors of kinase.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubMed Central. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors.
  • PubMed. (2013). Palladium-catalyzed Suzuki Cross-Coupling of N'-tosyl Arylhydrazines.
  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • PubMed Central. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.

Sources

A Comparative Guide to Catalytic Systems for Intramolecular Cyclization of 2-Hydrazinyl-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fused heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among these, pyrazolo[1,5-a]pyridines are of significant interest due to their diverse biological activities. A key precursor for this scaffold is 2-hydrazinyl-5-iodopyridine, which can undergo intramolecular cyclization to form the desired bicyclic system. The choice of the catalytic system for this transformation is critical, directly impacting yield, purity, and scalability. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the intramolecular C-N coupling of this compound, with a focus on palladium- and copper-based catalysts.

The Core Transformation: Intramolecular C-N Coupling

The fundamental reaction involves the formation of a new nitrogen-carbon bond between the hydrazinyl moiety and the pyridine ring at the site of the iodine atom, leading to the formation of 6-iodopyrazolo[1,5-a]pyridine. This intramolecular cyclization is a type of cross-coupling reaction, for which transition metal catalysts are indispensable.

G cluster_0 Intramolecular Cyclization of this compound This compound This compound 6-iodopyrazolo[1,5-a]pyridine 6-iodopyrazolo[1,5-a]pyridine This compound->6-iodopyrazolo[1,5-a]pyridine Catalyst

Figure 1: The catalytic intramolecular cyclization of this compound.

The two most prominent and effective catalytic systems for this transformation are based on palladium and copper, each with its own mechanistic nuances, advantages, and disadvantages.

Palladium-Catalyzed Systems: The Versatile Workhorse

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a powerful and versatile method for forming aryl-nitrogen bonds.[1] Its principles are directly applicable to the intramolecular cyclization of this compound.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting reactions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-I bond of this compound, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The hydrazinyl group of the same molecule then coordinates to the palladium center. A base is required to deprotonate the coordinated nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the newly formed C-N bond, which yields the 6-iodopyrazolo[1,5-a]pyridine product and regenerates the active Pd(0) catalyst.

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination & Deprotonation->Pd(II)-Amido Complex Reductive Elimination Reductive Elimination Pd(II)-Amido Complex->Reductive Elimination Product Released Reductive Elimination->Pd(0)Ln Product Released

Caption: Simplified catalytic cycle for Palladium-catalyzed intramolecular C-N coupling.

Key Components and Experimental Choices
  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.

  • Ligands: The choice of ligand is paramount for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are generally the most effective as they promote both oxidative addition and reductive elimination while preventing the formation of inactive catalyst species. For heteroaromatic substrates, ligands like XPhos, RuPhos, and BrettPhos have shown excellent performance.[3]

  • Base: A non-nucleophilic base is required for the deprotonation step. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The strength of the base can significantly influence the reaction rate and should be chosen based on the acidity of the N-H bond.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Palladium-Catalyzed Synthesis of 6-iodopyrazolo[1,5-a]pyridine

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 eq) and NaOtBu (1.5 eq).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Systems: The Economical Alternative

Copper-catalyzed C-N coupling, historically known as the Ullmann condensation or Goldberg reaction, offers a more cost-effective and sustainable alternative to palladium catalysis.[4] While traditionally requiring harsh reaction conditions, modern advancements with the use of ligands have made copper-catalyzed systems more practical for a wider range of substrates.

Mechanistic Insights: The Ullmann-Type Catalytic Cycle

The mechanism of the copper-catalyzed amination is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic aromatic substitution.

  • Formation of Copper(I) Amide: The reaction often starts with the formation of a copper(I) amide from a Cu(I) salt and the deprotonated amine.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) species to form a Cu(III) intermediate.

  • Reductive Elimination: This Cu(III) intermediate then undergoes reductive elimination to form the C-N bond and regenerate a Cu(I) species.

G Cu(I)X Cu(I)X Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Cu(I)X->Ligand Exchange & Deprotonation Cu(I)-Amide Cu(I)-Amide Ligand Exchange & Deprotonation->Cu(I)-Amide Oxidative Addition Oxidative Addition Cu(I)-Amide->Oxidative Addition Cu(III) Complex Cu(III) Complex Oxidative Addition->Cu(III) Complex Reductive Elimination Reductive Elimination Cu(III) Complex->Reductive Elimination Product Released Reductive Elimination->Cu(I)X Product Released

Caption: Plausible catalytic cycle for Copper-catalyzed intramolecular C-N coupling.

Key Components and Experimental Choices
  • Copper Source: Copper(I) salts such as CuI, CuBr, or Cu₂O are most commonly used. CuI is a popular choice due to its reactivity.

  • Ligands: The use of ligands is often crucial for achieving high yields under milder conditions. N,N-chelating ligands like 1,10-phenanthroline and its derivatives, or amino acids like L-proline, have proven to be effective.[5]

  • Base: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used, although in some modern systems, lower-boiling solvents like dioxane or toluene can be employed.

Experimental Protocol: Copper-Catalyzed Synthesis of 6-iodopyrazolo[1,5-a]pyridine

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vial or flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq).

  • Add this compound (1.0 eq).

  • Add anhydrous DMF.

  • Seal the vial and heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer may contain copper salts, which can sometimes be removed by washing with an aqueous solution of EDTA.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

The choice between a palladium- and a copper-catalyzed system depends on several factors, including cost, substrate scope, functional group tolerance, and desired reaction conditions.

FeaturePalladium-Catalyzed System (Buchwald-Hartwig Type)Copper-Catalyzed System (Ullmann Type)
Catalyst Cost HighLow
Ligand Cost Generally high (specialized phosphines)Generally low (e.g., phenanthroline, L-proline)
Reaction Temp. Generally milder (80-120 °C)Often higher (100-160 °C), though modern systems can be milder
Substrate Scope Very broad, including less reactive aryl chloridesTraditionally narrower, best with activated aryl halides (iodides and bromides)
Func. Group Tol. ExcellentGood, but can be less tolerant of certain functional groups
Catalyst Loading Typically lower (0.5-5 mol%)Typically higher (5-20 mol%)
Ease of Setup Requires strict inert atmosphere; sensitive to air and moistureMore tolerant of air and moisture, though inert atmosphere is recommended

Conclusion and Recommendations

For the intramolecular cyclization of this compound, both palladium and copper catalysis are viable and powerful options.

  • Palladium-catalyzed systems are recommended for their high reliability, broad functional group tolerance, and generally milder reaction conditions. This makes them ideal for complex molecule synthesis where preserving sensitive functional groups is critical. The higher cost of the catalyst and ligands is a trade-off for its versatility and often higher yields.

  • Copper-catalyzed systems represent a more economical and sustainable approach.[6] For large-scale synthesis where cost is a major driver, developing a robust copper-catalyzed process is highly advantageous. While they may require more optimization and potentially harsher conditions, modern ligand-accelerated protocols have significantly improved their applicability.

Ultimately, the optimal choice of catalytic system will depend on the specific goals of the research or development project. For initial small-scale synthesis and exploration of derivatives, a well-established palladium system like Pd(OAc)₂/XPhos offers a high probability of success. For process development and cost-driven synthesis, the investigation of a copper-based system is a worthwhile endeavor.

References

[7] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [6] Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds. Organic & Biomolecular Chemistry (RSC Publishing). [8] Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage. Organic Chemistry Portal. [9] Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [10] Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. PubMed, 5 Aug. 2022. [11] Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. PMC. [1] Buchwald–Hartwig amination. Wikipedia. [12] Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science (RSC Publishing). [13] Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. ResearchGate. [4] Ullmann condensation. Wikipedia. [14] Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids. Chemical Science (RSC Publishing). [15] Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. Chemical Science (RSC Publishing). [2] Buchwald-Hartwig Amination. Chemistry LibreTexts, 30 June 2023. (PDF) Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization: Via substrate directivity. ResearchGate, 8 Oct. 2025. [16] Synthesis of some new pyrazolo[1,5-a]pyrimidines,.... ResearchGate. [17] Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC, 12 June 2017. [18] Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. PubMed, 6 Oct. 2023. [19] Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards[6][7]Triazolo[1,5-a]pyridines. ResearchGate. [20] Palladium(II)-catalyzed Oxidative Cascade Cyclization Reactions of Anilides and Anilines: Scope and Mechanistic Investigations. PubMed, 1 Aug. 2011. [21] Ullmann Reaction. Organic Chemistry Portal. [22] A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [23] Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. MDPI. [3] BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed, 2 Dec. 2013. [24] Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing. [25] The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate. [26] Buchwald–Hartwig reaction: an update. Semantic Scholar. [27] Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Derivatives. Benchchem. [28] this compound | C5H6IN3 | CID 22397188. PubChem. [29] Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization | Request PDF. ResearchGate, 2 Sept. 2021. [30] Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate, 5 Aug. 2025. [31] Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [5] RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [32] Palladium(II)-Catalyzed Oxidative Cyclization of Allylic Tosylcarbamates: Scope, Derivatization, and Mechanistic Aspects. Lund University Research Portal. [33] (PDF) Continuous-Flow Synthesis and Derivatization of Aziridines through Palladium-Catalyzed C(sp 3 )−H Activation. ResearchGate.

Sources

A Comparative Guide to Product Structure Validation in Reactions of 2-Hydrazinyl-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliability of a synthetic route is intrinsically linked to the certainty of the final product's structure. Ambiguity is not an option when molecular architecture dictates biological function. This guide provides an in-depth analysis of the reaction pathways of 2-hydrazinyl-5-iodopyridine, a versatile and increasingly important heterocyclic building block. More critically, it offers a comparative framework for the rigorous validation of the resulting product structures, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems.

The Strategic Value of this compound: A Duality of Reactive Sites

This compound, with the CAS number 77992-46-2, presents two distinct and strategically valuable reactive centers on a single pyridine scaffold[1][2].

  • The Hydrazine Moiety (-NHNH₂): This nucleophilic group is a classic precursor for the formation of a fused five-membered ring, most commonly leading to the pyrazolo[1,5-a]pyridine core. This scaffold is a known purine analogue and is of significant interest in medicinal chemistry for its diverse biological activities, including roles as kinase inhibitors.[3][4][5]

  • The Carbon-Iodine (C-I) Bond: The iodo-substituent at the 5-position is an excellent handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Br or C-Cl bonds, allowing for highly regioselective functionalization[6][7].

This duality allows for either sequential or tandem reactions, providing a powerful platform for generating molecular diversity. However, this versatility necessitates a robust and multi-faceted approach to structural validation to exclude potential isomers and confirm regiochemical outcomes.

Core Reaction Pathways and Mechanistic Considerations

The utility of this compound is best understood by examining its primary reaction manifolds. The choice of reactants and conditions dictates which reactive site is engaged.

Pathway A: Annulation via the Hydrazine Moiety to Form Pyrazolo[1,5-a]pyridines

The most prevalent transformation involves the reaction of the hydrazine group to form the fused pyrazolo[1,5-a]pyridine ring system. This is typically achieved through condensation with a 1,3-bielectrophilic partner.

Causality of Experimental Choice: The reaction with a β-dicarbonyl compound, enaminone, or similar synthetic equivalent is a highly efficient method for constructing the pyrazole ring. The mechanism proceeds via initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with concomitant dehydration. The regioselectivity, favoring the pyrazolo[1,5-a]pyridine over other isomers, is driven by the higher nucleophilicity of the exocyclic amino group of the hydrazine compared to the endocyclic pyridine nitrogen[8].

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 This compound p1 Condensation (Loss of H₂O) r1->p1 r2 1,3-Dicarbonyl Compound r2->p1 p2 Intramolecular Cyclization p1->p2 p3 Dehydration (Loss of H₂O) p2->p3 prod 5-Iodo-pyrazolo[1,5-a]pyridine Derivative p3->prod caption Fig. 1: General workflow for pyrazolo[1,5-a]pyridine synthesis.

Fig. 1: General workflow for pyrazolo[1,5-a]pyridine synthesis.

Alternative Reagents: While 2-hydrazinylpyridines are common, other precursors can yield the pyrazolo[1,5-a]pyridine scaffold. For instance, oxidative [3+2] cycloaddition of N-aminopyridinium ylides with alkenes provides an alternative, metal-free route to this core structure[9]. Comparing these methods involves assessing substrate scope, functional group tolerance, and reaction conditions (e.g., temperature, use of oxidants).

Pathway B: Functionalization via the Iodo Group

The C-I bond at the 5-position is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Causality of Experimental Choice: The selection of a specific cross-coupling reaction depends on the desired bond formation (C-C, C-N, C-S, etc.). The Suzuki-Miyaura coupling is frequently employed for installing aryl or heteroaryl groups due to the commercial availability of a vast library of boronic acids and the reaction's tolerance for diverse functional groups[10]. The Sonogashira coupling is the method of choice for introducing alkynyl moieties, while the Buchwald-Hartwig amination is used for C-N bond formation[7][11].

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_product Product pd0 Pd(0)Ln pd2_oa Ar-Pd(II)(I)Ln (Oxidative Addition) pd0->pd2_oa Ar-I pd2_tm Ar-Pd(II)(R)Ln (Transmetalation) pd2_oa->pd2_tm R-B(OH)₂ pd2_tm->pd0 Reductive Elimination prod Ar-R pd2_tm->prod caption Fig. 2: Simplified catalytic cycle for Suzuki cross-coupling.

Fig. 2: Simplified catalytic cycle for Suzuki cross-coupling.

Comparative Data for Catalytic Systems: The success of a cross-coupling reaction is highly dependent on the interplay between the palladium source, ligand, base, and solvent.

Reaction TypeCatalyst (mol%)LigandBaseSolventTemp (°C)Typical YieldReference Insight
Suzuki Pd(PPh₃)₄ (5%)PPh₃ (internal)K₂CO₃Dioxane/H₂O85-9570-95%A robust, general-purpose system for many arylboronic acids[10].
Suzuki Pd(OAc)₂ (2%)XPhosCs₂CO₃Dioxane80-11085-98%XPhos is a bulky phosphine ligand effective for challenging substrates[7].
Sonogashira PdCl₂(PPh₃)₂ (2%)PPh₃ (internal)CuI (co-cat), Et₃NTHF/DMF25-6075-90%The classic system; requires a copper co-catalyst which can sometimes lead to alkyne homocoupling.
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)BINAPNaOtBuToluene80-10080-95%A common, effective system for a variety of primary and secondary amines[7].

The Imperative of Structural Validation: A Multi-Technique Approach

For any synthesized derivative, particularly within a drug discovery context, unambiguous structural proof is paramount. Spectroscopic and analytical methods must be used in concert to build a self-validating case for the product's structure, ruling out plausible isomers.

The Challenge: Ruling Out Regioisomers

In the cyclization of 2-hydrazinylpyridines, while the formation of pyrazolo[1,5-a]pyridines is kinetically and thermodynamically favored, the formal possibility of other isomers exists. Rigorous characterization is required to confirm the N-N bond placement and ring fusion. Spectroscopic data provides the necessary evidence[4].

Comparative Analysis of Validation Techniques
TechniqueInformation ProvidedStrengthsLimitationsCausality in Application
¹H & ¹³C NMR Connectivity, chemical environment, proton-proton and proton-carbon correlations.Provides detailed structural framework. 2D NMR (COSY, HSQC, HMBC) is powerful for assigning complex structures.Does not provide molecular weight. Can be difficult to interpret for highly complex or impure samples.Primary Validation: The pattern of chemical shifts and coupling constants in the aromatic region is diagnostic for the pyrazolo[1,5-a]pyridine core. HMBC correlations are key to confirming the fusion pattern[12][13].
HRMS Exact molecular weight and elemental composition.Confirms the molecular formula with high precision.Provides no information on connectivity or isomerism.Formula Confirmation: Essential for verifying that the product has the expected elemental composition, complementing the structural framework provided by NMR.
X-ray Crystallography Definitive 3D structure, bond lengths, and angles.The "gold standard" for unambiguous structural proof.Requires a single, high-quality crystal, which can be difficult or impossible to obtain.Absolute Proof: When obtainable, it provides irrefutable evidence of the molecular structure, resolving any ambiguities from spectroscopic data[4].

Expected ¹H NMR Data for a 5-Iodo-pyrazolo[1,5-a]pyridine Scaffold:

ProtonTypical δ (ppm)MultiplicityJ (Hz)Rationale
H-2~8.1-8.3d~2.0Doublet due to coupling with H-3.
H-3~6.7-6.9d~2.0Doublet due to coupling with H-2.
H-6~7.4-7.6dd~9.0, 2.0Doublet of doublets from coupling to H-7 and H-5 (if present, here Iodo).
H-7~8.4-8.6d~9.0Doublet due to coupling with H-6.

Note: Specific shifts are highly dependent on other substituents on the rings.

Validated Experimental Protocols

The following protocols describe representative procedures for the synthesis and subsequent functionalization of a derivative, forming a self-validating experimental system.

Protocol: Synthesis of 7-(4-chlorophenyl)-5-iodo-2-methylpyrazolo[1,5-a]pyridine

Expertise & Trustworthiness: This protocol employs a standard cyclocondensation reaction. The validation of the product relies on obtaining spectroscopic data (¹H NMR, ¹³C NMR, HRMS) that is consistent with the target structure and inconsistent with other potential isomers.

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 4.25 mmol, 1.0 equiv) and 1-(4-chlorophenyl)butane-1,3-dione (0.92 g, 4.68 mmol, 1.1 equiv).

  • Solvent Addition: Add absolute ethanol (20 mL).

  • Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: After cooling to room temperature, reduce the solvent volume in vacuo. Add saturated aqueous sodium bicarbonate solution (~20 mL) to neutralize the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Protocol: Suzuki Coupling of 7-(4-chlorophenyl)-5-iodo-2-methylpyrazolo[1,5-a]pyridine

Expertise & Trustworthiness: This protocol uses a well-established palladium-catalyzed Suzuki coupling. The choice of Pd(PPh₃)₄ is a reliable starting point for this type of substrate. Validation involves confirming the incorporation of the new aryl group and the loss of the iodine atom, observable by a mass shift in MS and changes in the ¹H NMR spectrum.

  • Reaction Setup: To a flame-dried Schlenk flask, add 7-(4-chlorophenyl)-5-iodo-2-methylpyrazolo[1,5-a]pyridine (200 mg, 0.51 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (92 mg, 0.61 mmol, 1.2 equiv), and potassium carbonate (140 mg, 1.02 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Validation: Characterize the final biaryl product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a potent synthetic intermediate whose value is fully realized through the precise control of its distinct reactive sites. This guide illustrates that the synthesis of novel derivatives is only one part of the equation. A rigorous, multi-technique validation strategy, grounded in a mechanistic understanding of the reactions and an awareness of potential isomeric byproducts, is essential. By integrating NMR, MS, and, when possible, X-ray crystallography, researchers can establish a self-validating workflow that ensures the structural integrity of their compounds, a non-negotiable requirement for advancing programs in drug discovery and materials science.

References

  • Chemical Communications. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Royal Society of Chemistry Publishing.
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
  • Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Advanced Research.
  • Moneer, A. A., et al. (2024).
  • Tu, S.-J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
  • Ravi, C., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry. [Link]
  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]
  • Organic & Biomolecular Chemistry. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Royal Society of Chemistry Publishing.
  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... [Link]
  • PubChem. This compound.
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
  • Tu, S.-J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

Sources

A Comparative Guide to the Synthetic Utility of Halogenated Hydrazinopyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated hydrazinopyridines have emerged as exceptionally versatile and powerful building blocks in the lexicon of medicinal chemistry. Their unique electronic properties, coupled with the dual reactivity of the hydrazine moiety and the tunable nature of the carbon-halogen bond, provide a rich platform for the synthesis of complex heterocyclic scaffolds. This guide offers a comparative analysis of the synthetic utility of differently halogenated (F, Cl, Br, I) hydrazinopyridines. We delve into their reactivity profiles in key transformations such as nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and cyclization reactions. By examining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage these critical intermediates for the rapid construction of novel molecular entities.

Introduction: The Strategic Value of Halogenated Hydrazinopyridines

The pyridine ring is a privileged scaffold in pharmaceutical science, appearing in over 60 FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility make it a desirable feature in drug candidates. When functionalized with a hydrazine group, the synthetic possibilities expand dramatically. Hydrazines and their derivatives are precursors to a vast array of nitrogen-containing heterocycles and are instrumental in forming stable covalent bonds in bioconjugation strategies.[2][3]

The introduction of a halogen atom onto the hydrazinopyridine core further enhances its synthetic value. The halogen serves a dual purpose:

  • Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly alter the basicity (pKa) of the pyridine nitrogen and the hydrazine moiety through strong electron-withdrawing effects.[4] This influences the molecule's pharmacokinetic profile, including lipophilicity and metabolic stability.[5]

  • A Handle for Diversification: The carbon-halogen bond is a key reactive site for building molecular complexity, most notably through transition-metal-catalyzed cross-coupling reactions.[6][7]

This guide will compare and contrast the synthetic utility of hydrazinopyridines based on the identity and position of the halogen atom, providing a framework for rational substrate selection in drug discovery campaigns.

Synthesis of Halogenated Hydrazinopyridine Precursors

The most common and industrially scalable method for synthesizing hydrazinopyridines is the nucleophilic aromatic substitution (SNAr) of a corresponding halopyridine with hydrazine hydrate.[8][9] The reactivity of the starting halopyridine is paramount and generally follows the order F > Cl > Br > I for SNAr.

A typical laboratory-scale synthesis involves heating the appropriate chloropyridine with an excess of hydrazine hydrate.[10][11] For instance, 2-hydrazinopyridine can be prepared by refluxing 2-chloropyridine with hydrazine hydrate for several hours.[11] Industrial processes may utilize solvents like butan-1-ol or employ microchannel reactors to improve safety, control exotherms, and increase yield.[8][10]

G cluster_0 Precursor Synthesis Start Halogenated Pyridine (e.g., 2,3-Dichloropyridine) Process Nucleophilic Aromatic Substitution (SNAr) Start->Process Solvent (e.g., Ethanol) Heat (Δ) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Process Product Halogenated Hydrazinopyridine (e.g., 3-Chloro-2-hydrazinopyridine) Process->Product

Caption: General workflow for the synthesis of halogenated hydrazinopyridines.

Comparative Reactivity and Synthetic Utility

The choice of halogen on the hydrazinopyridine scaffold is a critical decision that dictates its downstream synthetic potential. The following sections compare the utility of fluoro-, chloro-, bromo-, and iodo-substituted hydrazinopyridines.

Fluoro-Hydrazinopyridines
  • Expertise & Experience: Fluorine's high electronegativity makes the attached carbon atom highly electron-deficient, rendering it exceptionally susceptible to SNAr. However, this same property makes the C-F bond extremely strong and generally unsuitable for oxidative addition in standard palladium cross-coupling cycles. This dichotomy is the core strategic consideration. A fluoro-substituent is often employed when it is intended to remain in the final molecule to modulate its biological properties or when it is used as an activating group for a subsequent SNAr displacement.

  • Trustworthiness: The development of a scalable, two-step synthesis for 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine highlights the industrial relevance of these building blocks.[12] The process involves a Suzuki coupling followed by hydrazinolysis, demonstrating that the C-F bond remains intact under palladium catalysis designed to act on a different halide.

  • Comparative Data:

FeatureFluorineChlorineBromineIodine
SNAr Reactivity ExcellentGoodModeratePoor
Cross-Coupling Utility Poor (Requires specialized conditions)Good (Economical)Excellent (High Reactivity)Excellent (Highest Reactivity)
Cost (Typical Precursor) HighLowModerateHigh
Impact on pKa Strongest DecreaseStrong DecreaseModerate DecreaseSlight Decrease
Chloro-Hydrazinopyridines
  • Expertise & Experience: Chloro-substituted hydrazinopyridines represent a cost-effective and versatile middle ground.[13] While less reactive in SNAr than their fluoro counterparts, they are readily displaced under moderate conditions. Crucially, the C-Cl bond is sufficiently reactive for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig amination, and Sonogashira couplings, although they often require more forcing conditions (higher temperatures, stronger bases, and more sophisticated ligands) than bromides or iodides.[6][14] The prevalence of chlorine in over 250 FDA-approved drugs underscores its importance and acceptance in medicinal chemistry.[13][15]

  • Trustworthiness: The synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine is a well-documented industrial process.[8] Its utility is demonstrated in its subsequent conversion to various heterocyclic systems. The choice of a chloro-substituent is often a pragmatic one, balancing reactivity with the cost of goods for large-scale synthesis.

Bromo- and Iodo-Hydrazinopyridines
  • Expertise & Experience: Bromo and iodo derivatives are the workhorses for cross-coupling reactions due to their superior reactivity in the oxidative addition step of the catalytic cycle. The C-Br and C-I bonds are weaker and more polarizable than the C-Cl bond, facilitating reaction with Pd(0) catalysts under milder conditions. This often translates to higher yields, shorter reaction times, and broader substrate scope, tolerating sensitive functional groups.[16] The Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, for example, proceeds efficiently at room temperature, showcasing the high reactivity of the C-Br bond.[16]

  • Trustworthiness: The primary trade-off for this enhanced reactivity is the higher cost and atomic weight of bromine and iodine precursors. In a drug development setting, a bromo- or iodo-intermediate is frequently used in the discovery phase to rapidly explore chemical space and establish structure-activity relationships (SAR). For later-stage development, a process chemistry team may then invest time in optimizing the coupling of the more economical chloro-analog.

G Halogen Halogen Choice Fluoro (F) Chloro (Cl) Bromo (Br) Iodo (I) Reactivity Primary Synthetic Route SNAr Cross-Coupling Retain in Final Compound Halogen:f1->Reactivity:f1 Excellent Halogen:f1->Reactivity:f3 High Likelihood (Modulates pKa, Lipophilicity) Halogen:f2->Reactivity:f1 Good Halogen:f2->Reactivity:f2 Good (Cost-Effective) Halogen:f3->Reactivity:f2 Excellent Halogen:f4->Reactivity:f2 Excellent (Highest Reactivity)

Caption: Decision matrix for selecting a halogenated hydrazinopyridine.

Key Transformations and Applications

Halogenated hydrazinopyridines are not merely intermediates but are pivotal precursors to high-value heterocyclic systems.

Cyclization to Fused Ring Systems

The hydrazine moiety is a potent dinucleophile, readily participating in cyclization reactions with 1,2- or 1,3-dielectrophiles to form fused 5- and 6-membered rings. This is a cornerstone strategy for synthesizing scaffolds like pyrazolopyridines, triazolopyridines, and pyridazopyridines, which are prevalent in modern pharmaceuticals.

  • Example: Reaction of a 2-hydrazinopyridine with a β-ketoester will typically yield a pyrazolopyridine, a scaffold found in numerous kinase inhibitors and other signaling pathway modulators. The halogen can be installed prior to cyclization or introduced afterward, but its presence allows for further diversification via cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions has revolutionized drug discovery, and halogenated hydrazinopyridines are ideal substrates.[6]

  • Suzuki Coupling: (C-C bond formation) Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: (C-C bond formation) Reaction with terminal alkynes, providing access to alkynylpyridines which can be further functionalized.[16]

  • Buchwald-Hartwig Amination: (C-N bond formation) Reaction with amines to build complex aniline or aminopyridine derivatives.[17]

  • Heck Coupling: (C-C bond formation) Reaction with alkenes.

The ability to perform these reactions on a halogenated hydrazinopyridine, and then use the hydrazine moiety for a subsequent cyclization, allows for a highly convergent and efficient approach to complex drug-like molecules.

Validated Experimental Protocols

The following protocols are representative of the key transformations discussed.

Protocol 1: Synthesis of 2-Hydrazino-3-chloropyridine
  • Rationale: This protocol describes the synthesis of a key intermediate via SNAr. Ethanol is a common, effective solvent, and the excess hydrazine hydrate drives the reaction to completion and acts as a base to neutralize the HCl byproduct.

  • Materials: 2,3-Dichloropyridine, Hydrazine hydrate (80% in water), Ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2,3-dichloropyridine (1 equiv.).

    • Add ethanol (5-10 volumes) to dissolve the starting material.

    • Add hydrazine hydrate (5-10 equiv.) portion-wise. The reaction is exothermic.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC or LCMS.

    • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Suzuki Cross-Coupling of 2-Hydrazino-5-bromopyridine
  • Rationale: This protocol demonstrates a typical Suzuki coupling for C-C bond formation. The choice of a Pd(dppf)Cl2 catalyst is common for heteroaromatic halides. A weak inorganic base like sodium carbonate is sufficient due to the high reactivity of the C-Br bond. The DME/water solvent system is effective at dissolving both the organic and inorganic reagents.

  • Materials: 2-Hydrazino-5-bromopyridine, Arylboronic acid (1.2 equiv.), Pd(dppf)Cl2 (0.03 equiv.), Sodium Carbonate (2.0 equiv.), 1,2-Dimethoxyethane (DME), and Water.

  • Procedure:

    • To a reaction vessel, add 2-Hydrazino-5-bromopyridine (1 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the Pd(dppf)Cl2 catalyst (0.03 equiv.).

    • Add degassed DME (4 volumes) and degassed water (1 volume).

    • Heat the mixture to 80-90 °C until the starting material is consumed (monitor by TLC or LCMS).

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

Halogenated hydrazinopyridines stand as a testament to the power of strategic functionalization in organic synthesis. The choice of halogen is not a trivial detail but a fundamental design element that dictates the entire synthetic route.

  • Fluorine is ideal as a metabolic blocker or for activating a position for SNAr.

  • Chlorine offers a pragmatic balance of reactivity and cost for large-scale applications.

  • Bromine and Iodine provide the highest reactivity for cross-coupling, enabling rapid library synthesis and the construction of complex architectures under mild conditions.

Future advancements will likely focus on developing more active catalyst systems for the coupling of the economical chloro-derivatives, potentially enabling milder reaction conditions that are more amenable to automation and high-throughput synthesis. Furthermore, the development of novel cyclization cascades initiated from these halogenated building blocks will continue to provide rapid access to unexplored and biologically relevant chemical space. For the modern medicinal chemist, a deep understanding of the comparative utility of these reagents is not just advantageous; it is essential for success.

References

  • Kobrakov, K. I., et al. (2000). Halogen-containing pyridines. 7. Synthesis and some reactions of (3,5-dichloropyrid-2-yl)-hydrazine. ResearchGate.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Hydrazinopyridines. BenchChem. Available at: https://www.benchchem.com/product/b5969
  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. (n.d.). Synthose. Available at: https://www.synthose.com/blog/hydrazide-derivatives-versatile-tools-in-organic-synthesis-and-drug-discovery/
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents. Available at: https://patents.google.
  • Gray, K. C., et al. (2019). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 23(10), 2133-2141. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00128
  • Enamine. (n.d.). Hydrazine Building Blocks. Enamine. Available at: https://enamine.net/images/brochures/Hydrazine_Building_Blocks.pdf
  • 2-Hydrazinopyridine synthesis. (n.d.). ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/4930-98-7.html
  • 2-Hydrazinopyridine. (n.d.). Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/2-hydrazinopyridine-4930-98-7
  • 2-Hydrazinopyridine. (n.d.). ECHEMI. Available at: https://www.echemi.com/products/4930-98-7.html
  • Kobrakov, K. I., et al. (2003). Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). Chemistry of Heterocyclic Compounds, 39(3), 283-307. Available at: https://www.researchgate.net/publication/226593539_Methods_for_the_Synthesis_of_Hydrazinopyridines_and_Some_of_Their_Characteristics_Review
  • Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/C-N/hydrazines.shtm
  • Agarwal, T., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: https://www.researchgate.net/publication/332274438_Synthetic_approaches_and_pharmaceutical_applications_of_chloro-containing_molecules_for_drug_discovery_A_critical_review
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. Available at: https://lifechemicals.com/blog/building-blocks/functionalized-pyridines-as-valuable-building-blocks
  • How to prepare 4-hydrazino pyridine? (2016). ResearchGate. Available at: https://www.researchgate.net/post/How_to_prepare_4-hydrazino_pyridine
  • Baudoin, O., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-cyanopyridines. ePrints Soton. Available at: https://eprints.soton.ac.uk/424915/1/AM_Sonogashira_coupling_of_bromocyanofluoropyridine_nuclei_revised_23102018.pdf
  • Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. Available at: https://pubmed.ncbi.nlm.nih.gov/30995567/
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. Available at: https://www.jocpr.
  • Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available at: https://www.pharmtech.com/view/new-horizons-cross-coupling-reactions
  • Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. OUCI. Available at: https://ouci.dntb.gov.ua/en/works/CN-1g4jL9yq/
  • Alonso, F., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7583920/
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm
  • Khan, I., et al. (2025). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11026362/
  • Rostami, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19341-19365. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10280800/
  • Omae, I. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(4), 1629. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9961129/
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents. Available at: https://patents.google.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-hydrazinyl-5-iodoPyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-hydrazinyl-5-iodoPyridine, a halogenated heterocyclic compound. Given the absence of a specific, universally available Safety Data Sheet (SDS) for this compound, the procedures outlined herein are synthesized from the known hazards of its constituent functional groups—pyridine, hydrazine, and organo-iodine—and align with authoritative safety standards.

The core principle of this guide is risk mitigation. The pyridine ring suggests potential toxicity, the hydrazine moiety introduces concerns of reactivity and toxicity, and the iodine atom classifies it as a halogenated organic compound, necessitating a specific waste stream.[1][2][3] Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

PART 1: Hazard Assessment and Risk Profile

Before handling or disposing of this compound, a thorough understanding of its potential hazards is critical. This assessment is based on data extrapolated from analogous compounds and regulatory guidelines.

1.1. Inherent Chemical Hazards:

  • Pyridine Moiety: Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][4] They are typically managed as toxic chemical waste.[5]

  • Hydrazine Moiety: Hydrazine and its derivatives are known for their potential toxicity, including being possible carcinogens.[6][7][8] They can be reactive and require careful handling to avoid contact with incompatible materials.[8]

  • Organo-iodine Group: The presence of iodine makes this a halogenated compound.[3][9] Halogenated organic waste streams are managed separately from non-halogenated ones due to the production of toxic byproducts like hydrogen halides upon incineration if not performed under specific conditions.[2][10]

1.2. Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), a discarded chemical is classified as hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[11][12][13] Given the toxicological profiles of pyridine and hydrazine, this compound waste must be managed as hazardous chemical waste .

Hazard Profile: this compound (Inferred)
Hazard Class Inferred from H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]
Primary Risks Toxicity, Irritation, Potential Reactivity, Environmental Hazard.
Waste Classification Hazardous Waste, Halogenated Organic Compound.[3][9]
Incompatible Materials Strong acids, Strong oxidizing agents, Bases.[15][16]
PART 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound.

2.1. Immediate Safety & Handling Precautions:

All waste handling procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE) and within a certified chemical fume hood to minimize exposure.[9][17]

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves. Double-gloving with nitrile or butyl rubber gloves is recommended. Always consult the manufacturer's glove compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat is mandatory.[4]

  • Engineering Controls: A properly functioning chemical fume hood is essential to prevent inhalation of any dust or vapors.[17] An emergency eyewash station and safety shower must be readily accessible.[17]

2.2. Waste Segregation and Collection:

The cardinal rule for this compound is segregation. Due to its halogenated nature, it must never be mixed with non-halogenated organic waste.[2][10][18]

  • Step 1: Designate a Waste Container. Select a clean, dry, and chemically compatible container, typically made of high-density polyethylene (HDPE).[1] The container must have a secure, leak-proof screw cap.

  • Step 2: Collect Waste Streams.

    • Solid Waste: Unused or contaminated solid this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, should be placed directly into the designated solid waste container.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with other incompatible waste streams.[18]

    • Contaminated PPE: Heavily contaminated gloves, bench liners, and disposable lab coats should be collected in a separate, clearly marked hazardous waste bag.[1]

  • Step 3: Label the Container. As soon as the first drop of waste is added, the container must be labeled.[2][10] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate list of all constituents and their approximate percentages.[2][3]

    • The date of waste generation.[1]

2.3. On-Site Storage:

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is secure and well-ventilated.[2]

  • Keep containers tightly closed at all times, except when adding waste.[2][10]

  • Store in secondary containment to prevent spills.

  • Segregate the container from incompatible materials, particularly strong oxidizing agents and acids.[15]

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.

2.4. Final Disposal:

Final disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste management contractor.[1]

  • Complete a chemical collection request form as required by your institution.[15]

  • Ensure all labeling is accurate and legible before the scheduled pickup.

  • Never attempt to dispose of this compound down the drain or in the regular trash.[9][17] This is a direct violation of environmental regulations and poses a significant risk.

  • The most common disposal method for this type of waste is high-temperature incineration by a licensed facility, which is equipped to handle halogenated compounds and scrub the resulting acidic gases.[3][5]

PART 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Step 1: Evacuate and Alert. Alert personnel in the immediate area and evacuate if necessary. If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.[17]

  • Step 2: Secure the Area. Restrict access to the spill area. Ensure ventilation is adequate (i.e., the chemical fume hood is operational).

  • Step 3: Contain and Clean.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[1] Do not use combustible materials like paper towels as the primary absorbent.[19]

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[17]

  • Step 4: Decontaminate. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[1] All cleaning materials must be collected and disposed of as hazardous waste.[1]

  • Step 5: Report. Report the incident to your supervisor and EHS department, documenting the details of the spill and the cleanup procedure.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated PPE) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Resistant Gloves) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood segregate Step 3: Is the waste halogenated? (Contains F, Cl, Br, I) fume_hood->segregate halogenated_container Step 4: Collect in a dedicated 'Halogenated Organic Waste' container segregate->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container segregate->non_halogenated_container No label_waste Step 5: Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - All Components & % halogenated_container->label_waste storage Step 6: Store in designated Satellite Accumulation Area (SAA) - Closed & in Secondary Containment label_waste->storage ehs_contact Step 7: Arrange Disposal via Institutional EHS Office storage->ehs_contact

Caption: Decision workflow for segregating and disposing of chemical waste.

References

  • OSHA.com. (2022-03-29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
  • U.S. Chemical Safety and Hazard Investigation Board. (2024-06-18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
  • Braun Research Group.
  • HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
  • Centers for Disease Control and Prevention (CDC).OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
  • Temple University Environmental Health and Radiation Safety.
  • DuraLabel. (2025-12-16). OSHA Rules for Hazardous Chemicals. [Link]
  • Vector Solutions. (2024-09-10). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR).Production, Import, Use, and Disposal of Pyridine. [Link]
  • Bucknell University.
  • U.S. Environmental Protection Agency (EPA). (2025-04-15). Waste, Chemical, and Cleanup Enforcement. [Link]
  • Axonator. (2024-04-29). EPA Hazardous Waste Management. [Link]
  • U.S. Environmental Protection Agency (EPA). (2025-08-13). Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency (EPA).Hazardous Waste. [Link]
  • Washington State University.
  • U.S. Environmental Protection Agency (EPA). (2025-05-30).
  • National Center for Biotechnology Information.PubChem Compound Summary for CID 22397188, this compound. [Link]
  • INCHEM. (1991). Hydrazine (HSG 56, 1991). [Link]
  • Defense Technical Information Center (DTIC).Safety and Handling of Hydrazine. [Link]
  • New Jersey Department of Health.Hazardous Substance Fact Sheet - Hydrazine. [Link]
  • Al-Mustansiriyah Journal of Science. (2020-01-15).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-hydrazinyl-5-iodoPyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-hydrazinyl-5-iodoPyridine. It is designed to offer procedural, step-by-step guidance rooted in established safety principles and field-proven insights. Our goal is to build deep trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Analysis: Understanding the Compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 77992-46-2) is a heterocyclic organic compound that incorporates three distinct functional groups, each contributing to its overall hazard profile:

  • Pyridine Ring: Pyridine and its derivatives are often volatile liquids with strong, unpleasant odors. They can be absorbed through the skin and are typically irritants.[1][2]

  • Hydrazine Moiety: Hydrazine and its derivatives are a well-documented class of toxic compounds.[3] They can act as skin sensitizers and are often classified as probable or reasonably anticipated human carcinogens.[4] Their metabolic activation can generate reactive free radicals, leading to cellular damage.[3]

  • Iodine Atom: The presence of a halogen atom means the compound is a halogenated organic. While the carbon-iodine bond is relatively stable, thermal decomposition or certain chemical reactions could release corrosive fumes.

Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Therefore, preventing exposure through all routes—inhalation, ingestion, and dermal contact—is the primary objective.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the implementation of engineering and administrative controls to minimize exposure at the source.

  • Engineering Controls: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood.[1] This is non-negotiable. The fume hood contains airborne particles and vapors, protecting the user and the general lab environment. For weighing microgram to low-milligram quantities, a ventilated balance enclosure or powder containment hood provides an excellent layer of protection.

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for this chemical.[6] Ensure all personnel are trained on the specific hazards and handling procedures. Keep quantities used to the minimum required for the experiment. Clearly label all containers and storage areas.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be tailored to the specific task being performed. The primary risks are the inhalation of airborne powder when handling the solid and skin/eye contact from splashes when handling solutions.

Primary PPE (Required for all handling operations)
  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles that provide a full seal around the eyes are mandatory to protect against splashes and airborne particles.[7] When there is a significant splash risk (e.g., transferring large volumes of a solution), a full-face shield should be worn in addition to safety goggles.[5]

  • Protective Clothing: A flame-resistant laboratory coat is required.[8] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Ensure clothing provides full coverage; closed-toe shoes and long pants are mandatory in the laboratory at all times.[8]

Hand Protection: A Critical Choice

The choice of gloves is critical due to the compound's structure. While nitrile is a common laboratory glove, some data suggests it offers poor protection against pyridine.[9][10] Furthermore, hydrazine derivatives can be potent skin sensitizers.[5] Therefore, a single pair of thin nitrile gloves is insufficient.

  • For Incidental Contact (e.g., handling a sealed vial, minor solution transfers):

    • Double-gloving with two pairs of standard-thickness (4-5 mil) nitrile gloves is the minimum requirement.[11] This provides a backup barrier. If the outer glove is contaminated, it must be removed immediately, and the hands (with the inner glove still on) should be inspected before donning a new outer glove.[12]

  • For Extended Contact or Immersion (e.g., cleaning a large spill, prolonged handling of solutions):

    • A more robust glove system is required. Wear a nitrile glove as an inner layer and a thicker, more chemically resistant glove as the outer layer. Butyl rubber or Viton gloves are recommended for handling hydrazines and offer superior protection.[13][14] If these are not available, thicker (e.g., >8 mil) neoprene or nitrile gloves can be used as the outer layer, but contact time should be minimized.[11]

TaskMinimum Glove RequirementRecommended Practice for Enhanced Safety
Weighing Solid (in enclosure)Double Nitrile Gloves (≥4 mil)Double Nitrile Gloves (≥4 mil)
Preparing SolutionsDouble Nitrile Gloves (≥4 mil)Nitrile (inner) + Neoprene/Butyl Rubber (outer)
Running Reaction/TransfersDouble Nitrile Gloves (≥4 mil)Nitrile (inner) + Neoprene/Butyl Rubber (outer)
Work-up/PurificationDouble Nitrile Gloves (≥4 mil)Nitrile (inner) + Neoprene/Butyl Rubber (outer)
Spill CleanupNitrile (inner) + Butyl Rubber (outer)Nitrile (inner) + Butyl Rubber (outer)

Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after the task is complete.[11]

Respiratory Protection

The need for respiratory protection depends on the physical form of the chemical and the effectiveness of engineering controls.

  • Weighing the Solid Compound: Even within a fume hood or ventilated enclosure, there is a risk of generating airborne dust.

    • Required: A half-mask or full-facepiece air-purifying respirator (APR) equipped with P100 (magenta) particulate filters is required for weighing the solid.[3][6] A P100 filter is 99.97% efficient at removing airborne particles of all sizes and is oil-proof.[15] An N95 respirator is not sufficient for this class of compound.

  • Handling Solutions: If solutions are handled exclusively within a properly functioning chemical fume hood, the risk of inhalation is low, and a respirator is typically not required.

  • Emergency Situations (e.g., large spill outside of a fume hood): In an emergency, evacuate the area. Only personnel trained in hazardous spill response and equipped with a Self-Contained Breathing Apparatus (SCBA) should attempt to manage a large spill of a toxic substance.[16]

PPE_Decision_Workflow cluster_start Start: Assess Task cluster_solid Handling Solid Powder cluster_solution Handling Solutions cluster_end End: Disposal start Handling this compound? weigh_solid Weighing or Transferring Solid? start->weigh_solid Yes, Solid handle_solution Working with Solutions? start->handle_solution Yes, Solution weigh_ppe Required PPE: - Chemical Fume Hood / Vented Enclosure - Double Nitrile Gloves - Sealed Safety Goggles - Lab Coat - Respirator with P100 Filters weigh_solid->weigh_ppe end_op Proceed with Operation weigh_ppe->end_op solution_ppe Required PPE: - Chemical Fume Hood - Double Nitrile Gloves (min.)  (Butyl rubber outer for extended use) - Sealed Safety Goggles (+ Face Shield for splash risk) - Lab Coat (+ Chem-Resistant Apron) handle_solution->solution_ppe solution_ppe->end_op disposal Dispose of all contaminated PPE and chemical waste as Hazardous Waste via EHS. end_op->disposal

Operational and Disposal Plans

Step-by-Step Protocol for Weighing Solid
  • Preparation: Don all required primary PPE and a P100 respirator. Ensure the chemical fume hood or ventilated balance enclosure is operating correctly.

  • Staging: Place a tared weigh boat on the analytical balance inside the enclosure. Also place a spatula and a container for the solid inside.

  • Transfer: Carefully open the stock bottle. Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust, such as tapping the spatula on the side of the container.

  • Sealing: Immediately and securely close the stock bottle.

  • Cleanup: Gently place the contaminated spatula into a labeled beaker or container for later decontamination.

  • Completion: Record the weight, remove the weigh boat for use in your experiment, and clean the balance and surrounding area with a damp cloth if necessary (treat the cloth as hazardous waste).

Emergency Plan: Spill Response

Accidents happen. Being prepared is essential.

  • Minor Solid Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE (including P100 respirator), gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[17]

    • Carefully scoop the mixture into a designated, labeled hazardous waste container.[18]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place all cleaning materials into the hazardous waste container.[17]

  • Liquid Spill (solution inside a fume hood):

    • Alert others in the immediate area.

    • Use a spill kit absorbent (pads or powder) to dike and absorb the spill.[7]

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the surface. A 5% sodium hypochlorite (household bleach) solution can be effective for neutralizing residual hydrazine compounds, followed by a water rinse.[19]

  • Major Spill (any spill outside of a fume hood):

    • EVACUATE the area immediately.

    • Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department.

    • Close the laboratory door and post a warning sign.

    • Do not re-enter until cleared by EHS professionals.[14]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Chemical Waste: Unused chemical and reaction waste must be collected in a sealed, clearly labeled hazardous waste container. Because it is a halogenated organic, it must be disposed of in a "Halogenated Organic Waste" stream.[17] Do not mix with non-halogenated waste.[20]

  • Contaminated PPE and Materials: All used gloves, disposable lab coats, weigh boats, absorbent pads, and cleaning materials must be collected in a designated hazardous waste container, typically a yellow bag or a labeled, sealed drum.[1][21] Do not dispose of chemically contaminated PPE in the regular trash.[22]

By adhering to this comprehensive guide, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • Khan, S. R. (2002). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Current Drug Metabolism. [Link]
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
  • Pesticide Environmental Stewardship. (n.d.). Cleaning, Maintenance, Storage and Disposal. Pesticide Environmental Stewardship. [Link]
  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. [Link]
  • Washington State University Spokane. (n.d.). Glove Selection Chart. WSU Spokane. [Link]
  • Creative Safety Supply. (n.d.). What is the proper way to dispose of PPE?.
  • UK Health Security Agency. (2017). Hydrazine - Incident management. GOV.UK. [Link]
  • MSA Safety Works. (n.d.). SWX00319 Toxic Dust Respirator Mask | P100 NIOSH Filters. SOS Survival Products. [Link]
  • Sylprotec.com. (n.d.). Soft North P100 NIOSH filter for respirators series 5400, 7600, 7700. Sylprotec. [Link]
  • University of California, Santa Barbara. (n.d.). Hydrazine. Environmental Health & Safety. [Link]
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxilogical Profile for Hydrazines.
  • Wikipedia. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • University of Pennsylvania. (2019, February).
  • 3M. (n.d.).
  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. [Link]
  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]
  • OSHA. (n.d.). OSHA Glove Selection Chart.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
  • 3M. (n.d.).
  • eSafety Supplies, Inc. (2025, July 2).
  • U.S. Compliance. (n.d.).
  • Google Patents. (n.d.).
  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. [Link]
  • University of North Carolina Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Environmental Health and Safety. [Link]
  • Utah State University. (n.d.). Glove Chemical Compatibility Guide. Office of Research. [Link]
  • University of Pennsylvania EHRS. (2019).
  • UK Health Security Agency. (2017). Hydrazine - Incident management. GOV.UK. [Link]
  • Defense Technical Information Center. (1977). Safety and Handling of Hydrazine. [Link]

Sources

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